molecular formula C37H43N5O6 B1664265 A-80987 CAS No. 144141-97-9

A-80987

Cat. No.: B1664265
CAS No.: 144141-97-9
M. Wt: 653.8 g/mol
InChI Key: SSIBMWPFXYSVEK-CUPIEXAXSA-N
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Description

A 80987 is an amino acid amide.
structure given in first source

Properties

CAS No.

144141-97-9

Molecular Formula

C37H43N5O6

Molecular Weight

653.8 g/mol

IUPAC Name

pyridin-2-ylmethyl N-[(2S)-1-[[(2S,3S,5S)-3-hydroxy-1,6-diphenyl-5-(pyridin-3-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C37H43N5O6/c1-26(2)34(42-37(46)48-25-30-17-9-10-19-39-30)35(44)41-32(21-28-14-7-4-8-15-28)33(43)22-31(20-27-12-5-3-6-13-27)40-36(45)47-24-29-16-11-18-38-23-29/h3-19,23,26,31-34,43H,20-22,24-25H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)/t31-,32-,33-,34-/m0/s1

InChI Key

SSIBMWPFXYSVEK-CUPIEXAXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O)NC(=O)OCC4=CC=CC=N4

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O)NC(=O)OCC4=CC=CC=N4

Appearance

Solid powder

Other CAS No.

144141-97-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 80987;  A-80987;  A80987

Origin of Product

United States

Foundational & Exploratory

A-80987: A Technical Overview of its Mechanism of Action as an HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Initial reports and widespread scientific literature have identified A-80987 not as a dopamine D1 agonist, but as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This technical guide synthesizes the available data on its established mechanism of action. This compound served as a foundational compound in the development of Ritonavir, a potent and clinically significant HIV protease inhibitor.

Core Mechanism of Action: Inhibition of HIV-1 Protease

This compound functions by directly targeting and inhibiting the HIV-1 protease enzyme. This enzyme is critical for the lifecycle of the HIV virus, as it cleaves newly synthesized viral polyproteins into smaller, functional proteins necessary for the assembly of mature, infectious virions. By blocking the active site of the protease, this compound prevents this cleavage, leading to the production of immature and non-infectious viral particles.

The therapeutic utility of this compound is closely linked to its intracellular concentration. Studies have shown a direct correlation between the amount of intracellular this compound and its antiviral activity.

Quantitative Pharmacological Data

While specific Ki or IC50 values for this compound are not detailed in the provided search results, its development as a precursor to Ritonavir, which has an EC50 of 0.02 μM, suggests that this compound possesses significant, though comparatively moderate, potency as an HIV protease inhibitor[1].

ParameterValue/ObservationReference
TargetHIV-1 Protease[2][3][4]
ActionInhibitor[2][4]
Antiviral ActivityDirectly related to intracellular concentration[3]
Protein BindingBinds to alpha 1 acid glycoprotein (α1AGP), resulting in a free fraction below 10%[3]
Cellular UptakeLinearly dependent on concentration; inversely proportional to α1AGP concentration[3]

Experimental Protocols

Cellular Uptake and Antiviral Activity Assay:

To determine the uptake and antiviral activity of this compound, radiolabeled this compound was utilized in conjunction with physiologically relevant concentrations of alpha 1 acid glycoprotein (α1AGP) in HIV-1-infected human peripheral blood mononuclear cells (PBMCs) and cell lines[3].

  • Cell Culture: HIV-1 infected PBMCs and MT-2 cells were cultured in appropriate media.

  • Drug Application: Radiolabeled this compound was added to the cell cultures at varying concentrations, both in the presence and absence of α1AGP.

  • Uptake Measurement: The amount of intracellular this compound was quantified by measuring the radioactivity within the cells after a specified incubation period. The effect of metabolic inhibitors such as KF, sodium cyanide, or CCCP was also assessed to determine if uptake was an active or passive process[3].

  • Antiviral Activity Assessment: The antiviral activity was determined by measuring the inhibition of HIV-1 replication, likely through methods such as p24 antigen assays or reverse transcriptase activity assays, in relation to the intracellular drug concentration[3].

  • Data Analysis: The relationship between extracellular drug concentration, intracellular drug concentration, α1AGP concentration, and antiviral activity was analyzed to determine the mechanism of drug uptake and its correlation with efficacy[3].

Visualizing the Mechanism and Experimental Workflow

HIV_Protease_Inhibition cluster_virus HIV-1 Lifecycle cluster_host Host Cell HIV_RNA Viral RNA Polyproteins Gag-Pol Polyproteins HIV_RNA->Polyproteins Translation Immature_Virion Immature, Non-infectious Virion Polyproteins->Immature_Virion Assembly without Cleavage HIV_Protease HIV-1 Protease Polyproteins->HIV_Protease Cleavage Site Functional_Proteins Functional Proteins Mature_Virion Mature, Infectious Virion Functional_Proteins->Mature_Virion Assembly HIV_Protease->Functional_Proteins Cleaves A80987 This compound A80987->HIV_Protease Inhibits

Caption: Mechanism of this compound as an HIV-1 protease inhibitor.

Experimental_Workflow Start Start: HIV-infected Cell Culture (PBMCs, MT-2 cells) Add_Drug Incubate with Radiolabeled this compound (+/- α1AGP) Start->Add_Drug Measure_Uptake Quantify Intracellular Radioactivity Add_Drug->Measure_Uptake Assess_Activity Measure HIV-1 Replication (e.g., p24 assay) Add_Drug->Assess_Activity Correlate Correlate Intracellular Drug Concentration with Antiviral Activity Measure_Uptake->Correlate Assess_Activity->Correlate End End: Determine Efficacy Correlate->End

Caption: Workflow for assessing this compound cellular uptake and antiviral activity.

Overview of Dopamine D1 Receptor Agonism

For clarity, the mechanism of a dopamine D1 receptor agonist is distinct from that of an HIV protease inhibitor. Dopamine D1 receptors are G-protein coupled receptors that play a significant role in neurotransmission.

  • Activation: D1 agonists bind to and activate D1 receptors, which are coupled to the Gs/olf G-protein.

  • Signaling Cascade: This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Cellular Response: Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

  • Physiological Effects: D1 receptor activation is involved in processes such as motor control, reward, and cognition.

D1_Agonist_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs/olf G-protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts D1_Agonist D1 Agonist D1_Agonist->D1R Binds & Activates Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Excitation) PKA->Response Phosphorylates Targets

Caption: General signaling pathway for a dopamine D1 receptor agonist.

References

A-80987: An In-Depth Technical Guide on a Foundational HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-80987 is a pivotal, albeit moderately potent, inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. While not developed for clinical use, its significance lies in its role as a foundational lead compound in the development of the highly successful protease inhibitor, Ritonavir. This technical guide provides a comprehensive overview of this compound, summarizing its biochemical and cellular activity, pharmacokinetic profile, and the critical structure-activity relationships that informed the design of next-generation inhibitors. A key focus is the profound impact of serum protein binding on its antiviral efficacy, a crucial consideration in modern antiretroviral drug development.

Introduction

The HIV-1 protease is an essential enzyme for the viral life cycle, responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins. Inhibition of this enzyme results in the production of immature, non-infectious virions, making it a prime target for antiretroviral therapy. This compound emerged from early efforts to develop potent and specific inhibitors of this critical viral enzyme. Although it demonstrated inhibitory activity, its development was ultimately superseded by analogues with improved pharmacological properties. This document serves to consolidate the available technical information on this compound for research and educational purposes.

Biochemical and Antiviral Activity

This compound is a competitive inhibitor of the HIV-1 protease. Its potency, however, is significantly modulated by the presence of human serum proteins, particularly alpha 1 acid glycoprotein (α1AGP).

Table 1: Summary of this compound In Vitro Activity

ParameterValueCell Type/ConditionsReference
EC50 (Ritonavir) 0.02 µM[1]
Impact of Alpha 1 Acid Glycoprotein (α1AGP)

A primary determinant of this compound's limited in vivo potential is its high affinity for α1AGP. This binding sequesters the inhibitor in the plasma, drastically reducing the free fraction available to penetrate infected cells and exert its antiviral effect.

  • Protein Binding: this compound binds to α1AGP, resulting in a free fraction of less than 10% in the presence of physiological concentrations of the protein.[2][3]

  • Reduced Cellular Uptake: The cellular uptake of this compound is inversely proportional to the concentration of α1AGP.[2][3] This directly correlates with a reduction in its antiviral activity.

  • Intracellular Concentration is Key: Studies have demonstrated a direct relationship between the intracellular concentration of this compound and its ability to inhibit HIV-1 replication in peripheral blood mononuclear cells (PBMCs) and MT-2 cells.[2][3]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been primarily studied in rats, often in the context of its co-administration with Ritonavir, which acts as a pharmacokinetic enhancer by inhibiting cytochrome P450 3A4 (CYP3A4).

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterThis compound (10 mg/kg)This compound (10 mg/kg) + Ritonavir (10 mg/kg)Reference
Cmax (µg/mL) 0.111.1[4]
AUC0-8h (µg·h/mL) 0.188.3[4]
  • Rapid Uptake and Efflux: In vitro studies using 14C-labeled this compound have shown that both the uptake and efflux of the drug from cells are rapid, with a half-life of less than 5 minutes.[2][3]

  • Metabolic Instability: this compound's pyridyl groups were identified as a liability for hepatic metabolism. This led to the strategic replacement with thiazole groups in the development of Ritonavir, which improved metabolic stability and oral bioavailability.[1]

Structure-Activity Relationship (SAR) and the Path to Ritonavir

This compound served as a crucial starting point for the structure-based design of Ritonavir. The key structural modification involved the peripheral P3 and P2' heterocyclic groups.

SAR_A80987_to_Ritonavir cluster_modification Structural Modification cluster_outcomes Outcomes A80987 This compound (Pyridyl Groups) Ritonavir Ritonavir (Thiazole Groups) A80987->Ritonavir Replacement of Pyridyl with Thiazole Properties Improved Properties Ritonavir->Properties Leads to Improved_Metabolism Decreased rate of hepatic metabolism Increased_Stability Increased chemical stability toward oxidation Maintained_Solubility Maintained aqueous solubility for oral absorption

Figure 1. Logical relationship from this compound to Ritonavir.

The replacement of the pyridyl moieties in this compound with thiazole groups in Ritonavir was a critical step to address the issue of rapid hepatic metabolism, ultimately leading to a compound with superior pharmacokinetic properties and clinical efficacy.[1]

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not extensively published. However, based on the available literature, the following general methodologies are applicable.

HIV-1 Protease Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the cleavage of a specific substrate by recombinant HIV-1 protease.

Protease_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant HIV-1 Protease - Fluorogenic Substrate - Assay Buffer - this compound (or test compound) Start->Reagents Incubation Incubate Protease with Inhibitor Reagents->Incubation Add_Substrate Add Fluorogenic Substrate Incubation->Add_Substrate Measure Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure Analysis Data Analysis: Calculate IC50 Measure->Analysis

Figure 2. General workflow for an HIV-1 protease inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant HIV-1 protease, a fluorogenic peptide substrate, and the test compound (this compound) are prepared in an appropriate assay buffer.

  • Pre-incubation: The HIV-1 protease is pre-incubated with varying concentrations of the inhibitor to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Signal Detection: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is determined, and the concentration of the inhibitor that causes 50% inhibition (IC50) is calculated.

Cell-Based Antiviral Activity Assay (General Protocol)

This assay determines the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Antiviral_Assay_Workflow Start Start Cells Seed susceptible cells (e.g., MT-2, PBMCs) Start->Cells Infection Infect cells with HIV-1 Cells->Infection Treatment Add varying concentrations of This compound (or test compound) Infection->Treatment Incubation Incubate for several days Treatment->Incubation Endpoint Measure viral replication endpoint: - p24 antigen ELISA - Reverse Transcriptase Activity - Cytopathic Effect (MTT assay) Incubation->Endpoint Analysis Data Analysis: Calculate EC50 Endpoint->Analysis

Figure 3. General workflow for a cell-based HIV-1 antiviral assay.

Methodology:

  • Cell Culture: A suitable host cell line (e.g., MT-2 cells or peripheral blood mononuclear cells) is cultured.

  • Infection: The cells are infected with a known amount of HIV-1.

  • Treatment: Immediately after infection, the cells are treated with a range of concentrations of the test compound.

  • Incubation: The infected and treated cells are incubated for a period of time to allow for viral replication.

  • Endpoint Measurement: The extent of viral replication is quantified by measuring a relevant endpoint, such as the amount of viral p24 antigen in the culture supernatant, reverse transcriptase activity, or cell viability (to assess the cytopathic effect of the virus).

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is determined.

Cellular Uptake and Efflux Assay

This assay, as described for 14C-labeled this compound, quantifies the accumulation and retention of the compound within cells.

Cellular_Uptake_Workflow Start Start Cells Culture cells (e.g., PBMCs, MT-2) Start->Cells Treatment Incubate cells with [14C]-A-80987 ± α1AGP Cells->Treatment Wash Wash cells to remove extracellular drug Treatment->Wash Lyse Lyse cells Wash->Lyse Measure Quantify intracellular radioactivity (Scintillation Counting) Lyse->Measure Analysis Determine intracellular concentration Measure->Analysis

Figure 4. Workflow for cellular uptake and efflux assay.

Methodology:

  • Cell Incubation: Cells are incubated with radiolabeled this compound at various concentrations and for different time points, with or without the presence of α1AGP.

  • Separation: The cells are rapidly separated from the extracellular medium, often by centrifugation through an oil layer to prevent leakage of the intracellular contents.

  • Lysis and Quantification: The cells are lysed, and the amount of intracellular radiolabeled compound is quantified using liquid scintillation counting.

  • Efflux Measurement: For efflux studies, after the initial uptake, the cells are washed and resuspended in drug-free medium, and the amount of retained radioactivity is measured at various time points.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed journals. However, its synthesis would follow the general principles of peptidomimetic chemistry, likely involving the coupling of chiral amino acid-derived fragments and the formation of the central hydroxyethylamine isostere. The synthesis of related HIV protease inhibitors has been extensively reviewed and would provide a basis for a potential synthetic route.

Conclusion

This compound represents a significant milestone in the history of antiretroviral drug discovery. Although its own therapeutic potential was limited, primarily due to its high affinity for serum proteins and metabolic instability, the lessons learned from its study were invaluable. The structure-activity relationship studies that began with this compound directly led to the design of Ritonavir, a cornerstone of highly active antiretroviral therapy (HAART). The challenges encountered with this compound, particularly the impact of protein binding on antiviral efficacy, continue to be a critical consideration in the development of new antiviral agents. This technical guide serves as a repository of the key scientific knowledge surrounding this important chemical entity.

References

A-80987: An In-Depth Technical Analysis of its Binding Affinity to HIV Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80987 is a pivotal molecule in the history of HIV-1 protease inhibitor development. While it did not proceed to clinical use, its role as a moderately potent, orally bioavailable lead compound was instrumental in the discovery of Ritonavir, a cornerstone of highly active antiretroviral therapy (HAART). This technical guide provides a comprehensive overview of the binding characteristics of this compound to HIV-1 protease, including available data, relevant experimental protocols, and a visualization of its mechanism of action.

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus.[1] It functions as a homodimer to cleave newly synthesized viral polyproteins into mature, functional proteins, a critical step in the viral life cycle.[1] Inhibition of this enzyme leads to the production of immature, non-infectious viral particles.[2]

Quantitative Data Summary

Despite extensive review of the available scientific literature, specific quantitative binding affinity values (Ki, IC50, Kd) for this compound are not readily found in published papers. The primary literature consistently refers to this compound as a "moderately potent" inhibitor that served as the foundational scaffold for the development of Ritonavir.[3][4] The focus of published research quickly shifted to Ritonavir, which exhibited significantly improved potency. For context, the EC50 value for Ritonavir is reported to be 0.02 µM.[3]

CompoundBinding Affinity MetricValueNotes
This compoundKi (Inhibition Constant)Not AvailableDescribed as "moderately potent".
This compoundIC50 (Half-maximal Inhibitory Concentration)Not AvailablePrecursor to the more potent Ritonavir.
This compoundKd (Dissociation Constant)Not Available-
RitonavirEC50 (Half-maximal Effective Concentration)0.02 µM[3]Developed from this compound with improved potency.

It is important to note that the antiviral activity of this compound has been shown to be significantly influenced by its binding to human serum alpha 1 acid glycoprotein (α1-AGP), which can reduce its effective concentration.[5]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively documented in the available literature. However, the following is a representative protocol for a standard in vitro HIV-1 protease inhibition assay that would have been employed to characterize compounds like this compound during its development period. This protocol is based on common methodologies described for other HIV-1 protease inhibitors.

In Vitro HIV-1 Protease Enzymatic Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher on opposite sides of the cleavage site)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • Test Compound (this compound) dissolved in DMSO

  • Control Inhibitor (e.g., Pepstatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in assay buffer to the final desired concentrations.

  • Reaction Setup:

    • To each well of a 96-well microplate, add 20 µL of the diluted test compound or control.

    • For the negative control (no inhibition), add 20 µL of assay buffer with the corresponding DMSO concentration.

    • For the positive control (complete inhibition), add a known potent inhibitor like Pepstatin A.

  • Enzyme Addition: Add 60 µL of a pre-diluted solution of recombinant HIV-1 protease in assay buffer to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of the fluorogenic HIV-1 protease substrate to each well.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for many common substrates) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percentage of inhibition for each concentration of this compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

HIV-1 Protease Catalytic Mechanism

HIV_Protease_Mechanism cluster_0 HIV-1 Protease Active Site cluster_1 Catalytic Cycle Protease_Dimer HIV-1 Protease (Dimer) Active_Site Active Site (Asp25, Asp25') Protease_Dimer->Active_Site contains Cleavage Peptide Bond Cleavage Active_Site->Cleavage catalyzes Polyprotein Viral Polyprotein (Substrate) Binding Substrate Binding Polyprotein->Binding Binding->Active_Site enters Products Mature Viral Proteins Cleavage->Products Release Product Release Products->Release Release->Protease_Dimer regenerates

Caption: Catalytic cycle of HIV-1 protease.

Mechanism of Action: Competitive Inhibition by this compound

Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Inhibition HIV_Protease HIV-1 Protease Active_Site Active Site Cleavage Cleavage Products (Mature Proteins) Active_Site->Cleavage Leads to No_Cleavage No Cleavage (Immature Virus) Active_Site->No_Cleavage Prevents substrate binding Substrate Viral Polyprotein Substrate->Active_Site Binds to A80987 This compound (Inhibitor) A80987->Active_Site Competitively binds to Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilution of this compound Start->Compound_Prep Assay_Setup Set up 96-well Plate: - Inhibitor - Controls Compound_Prep->Assay_Setup Enzyme_Add Add HIV-1 Protease Assay_Setup->Enzyme_Add Pre_Incubate Pre-incubate (37°C, 15 min) Enzyme_Add->Pre_Incubate Substrate_Add Add Fluorogenic Substrate Pre_Incubate->Substrate_Add Measure_Fluorescence Kinetic Fluorescence Measurement Substrate_Add->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

References

A-80987: An In-depth Technical Guide to its Profile as an HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Enzyme Kinetics and Inhibition

While a specific inhibition constant (Kᵢ) for A-80987 against HIV-1 protease is not detailed in available literature, it is characterized as a "moderately potent" inhibitor. For comparative purposes, the table below presents the Kᵢ values for several well-established HIV-1 protease inhibitors. This provides a frame of reference for the potency expected from this class of compounds.

InhibitorKᵢ (nM)
Ritonavir0.015
Indinavir0.36
Saquinavir0.12

Note: The Kᵢ values are sourced from various publications and are intended for comparative purposes only.

Mechanism of Action

This compound, like other peptidomimetic HIV-1 protease inhibitors, is presumed to act as a competitive inhibitor. This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the natural substrate (the viral Gag-Pol polyprotein) from binding and being cleaved. This inhibition is a critical step in preventing the maturation of new, infectious virions.

The following diagram illustrates the proposed competitive inhibition mechanism of this compound.

InhibitionMechanism cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition E HIV-1 Protease (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Gag-Pol Polyprotein (S) ES->E - S (k-1) P Mature Viral Proteins (P) ES->P + E (kcat) I This compound (I) EI->E - I

Caption: Proposed competitive inhibition mechanism of this compound on HIV-1 protease.

Experimental Protocols

The determination of the enzyme kinetics and inhibition constant for an HIV-1 protease inhibitor like this compound involves a series of well-defined biochemical assays.

HIV-1 Protease Activity Assay

A common method to measure HIV-1 protease activity is a fluorescence resonance energy transfer (FRET) assay.

Methodology:

  • Reagents and Materials:

    • Recombinant HIV-1 Protease

    • Fluorogenic peptide substrate containing a fluorophore and a quencher pair.

    • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA).

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • The reaction is initiated by adding the HIV-1 protease to the assay buffer containing the fluorogenic substrate.

    • As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

    • The fluorescence intensity is monitored over time at the appropriate excitation and emission wavelengths.

    • The initial reaction velocity (V₀) is calculated from the linear portion of the fluorescence versus time plot.

The following diagram outlines the workflow for a typical HIV-1 protease FRET assay.

FRET_Assay_Workflow prep Prepare Reagents Recombinant HIV-1 Protease Fluorogenic Substrate Assay Buffer reaction_setup Set up Reaction in Microplate Add assay buffer, substrate, and inhibitor (for inhibition assay) prep->reaction_setup initiation Initiate Reaction Add HIV-1 Protease reaction_setup->initiation measurement Monitor Fluorescence Measure fluorescence intensity over time initiation->measurement analysis Data Analysis Calculate initial velocity (V₀) measurement->analysis

Caption: Workflow for a Fluorescence Resonance Energy Transfer (FRET) based HIV-1 protease assay.

Determination of Michaelis-Menten Constants (Kₘ and Vₘₐₓ)

To determine the Kₘ and Vₘₐₓ of HIV-1 protease for its substrate, the assay is performed with varying substrate concentrations.

Methodology:

  • A series of reactions are set up with a fixed concentration of HIV-1 protease and a range of substrate concentrations.

  • The initial velocity (V₀) is determined for each substrate concentration.

  • The data (V₀ versus substrate concentration) are then fitted to the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) using non-linear regression analysis to determine the values of Kₘ and Vₘₐₓ.

Determination of the Inhibition Constant (Kᵢ)

To determine the Kᵢ of an inhibitor like this compound, the enzyme activity is measured in the presence of varying concentrations of the inhibitor.

Methodology:

  • A series of reactions are set up with a fixed concentration of enzyme and substrate, and a range of inhibitor concentrations.

  • The initial velocity (V₀) is measured for each inhibitor concentration.

  • The data are analyzed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • For a competitive inhibitor, the Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where IC₅₀ is the concentration of inhibitor that produces 50% inhibition.

The logical relationship for determining the inhibition constant (Kᵢ) is depicted in the following diagram.

Ki_Determination_Logic determine_km_vmax Determine Km and Vmax calculate_ki Calculate Ki (e.g., Cheng-Prusoff for competitive) determine_km_vmax->calculate_ki perform_inhibition_assay Perform Inhibition Assay with varying [I] determine_ic50 Determine IC50 perform_inhibition_assay->determine_ic50 determine_inhibition_type Determine Inhibition Type (e.g., Lineweaver-Burk plot) perform_inhibition_assay->determine_inhibition_type determine_ic50->calculate_ki determine_inhibition_type->calculate_ki

Caption: Logical workflow for the determination of the inhibition constant (Kᵢ).

Signaling Pathway Context

This compound targets a critical step in the HIV-1 life cycle. The HIV-1 protease is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins, which is essential for the maturation of the virus into an infectious form. By inhibiting this enzyme, this compound disrupts the viral replication cycle.

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the point of intervention for this compound.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Assembly Viral Assembly Gag_Pol->Assembly Budding Budding Virion Assembly->Budding Protease_Cleavage Protease Cleavage Budding->Protease_Cleavage Mature_Virion Mature Infectious Virion Protease_Cleavage->Mature_Virion A80987 This compound A80987->Protease_Cleavage Inhibits

Caption: The role of HIV-1 protease in the viral life cycle and the inhibitory action of this compound.

Conclusion

This compound is a significant molecule in the history of HIV-1 protease inhibitor development, paving the way for more potent and bioavailable drugs like Ritonavir. While its specific enzyme kinetic parameters are not widely published, the methodologies for their determination are well-established. Understanding these protocols and the mechanism of action of competitive inhibitors is crucial for researchers in the field of antiviral drug discovery and development. The information and diagrams provided in this guide offer a comprehensive technical overview for professionals working to combat HIV and other viral diseases.

A-80987: A Technical Overview of a Foundational HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80987 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. Its development was a significant step in the creation of highly active antiretroviral therapy (HAART). This technical guide provides a comprehensive overview of the molecular and functional characteristics of this compound, including its chemical properties, mechanism of action, and the experimental methodologies used to characterize it. This compound served as a crucial scaffold in the development of the clinically approved HIV protease inhibitor, Ritonavir.

Core Molecular Features

This compound is a peptidomimetic inhibitor designed to fit within the active site of the HIV-1 protease.

Chemical Structure:

Molecular Properties:

PropertyValue
Molecular Formula C37H43N5O
Molecular Weight 653.77 g/mol [1]

Mechanism of Action: Inhibition of HIV-1 Protease

This compound functions by directly binding to the active site of the HIV-1 protease, preventing it from cleaving the viral Gag and Gag-Pol polyproteins. This cleavage is an essential step in the maturation of new, infectious virions. By inhibiting this process, this compound effectively halts the replication of the virus.

The HIV-1 Gag-Pol Polyprotein Cleavage Cascade

The HIV-1 protease cleaves the Gag and Gag-Pol polyproteins at specific sites in a sequential cascade. This process releases the mature structural proteins (matrix, capsid, nucleocapsid) and viral enzymes (protease, reverse transcriptase, integrase) necessary for the formation of a functional virus. The following diagram illustrates this critical pathway and the point of inhibition by this compound.

HIV_Protease_Signaling_Pathway HIV-1 Gag-Pol Polyprotein Cleavage Cascade and Inhibition by this compound cluster_virus HIV-1 Infected Cell Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease_Dimer Active HIV-1 Protease Dimer Gag_Pol_Polyprotein->HIV_Protease_Dimer Cleavage by Protease Mature_Proteins Mature Viral Proteins (Capsid, Matrix, Nucleocapsid, etc.) HIV_Protease_Dimer->Mature_Proteins Cleavage Mature_Enzymes Mature Viral Enzymes (Protease, RT, Integrase) HIV_Protease_Dimer->Mature_Enzymes Cleavage NonInfectious_Virion Non-Infectious Virion HIV_Protease_Dimer->NonInfectious_Virion This compound This compound This compound->HIV_Protease_Dimer Inhibition This compound->NonInfectious_Virion Virion_Assembly Virion Assembly and Maturation Mature_Proteins->Virion_Assembly Mature_Enzymes->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion

Caption: Inhibition of HIV-1 Protease by this compound disrupts the Gag-Pol cleavage cascade.

Quantitative Data

Pharmacokinetic Profile in Rats

Studies in Sprague-Dawley rats have provided key pharmacokinetic parameters for this compound. The data highlights its oral bioavailability and how co-administration with Ritonavir, a potent cytochrome P450 3A4 inhibitor, significantly enhances its plasma concentrations.

ParameterThis compound (10 mg/kg)This compound (10 mg/kg) + Ritonavir (10 mg/kg)
Cmax (ng/mL) 1404830
C8h (ng/mL) Not Detected1490
AUC (ng·h/mL) 21025810

Data sourced from Kempf et al., 1997.[2][3]

Experimental Protocols

Cellular Uptake and Antiviral Activity Assay (Methodology Inference)

Based on studies investigating the cellular uptake of this compound, a general experimental protocol can be inferred. These experiments are crucial for understanding the relationship between extracellular drug concentration, intracellular concentration, and antiviral efficacy.

Objective: To determine the cellular uptake of this compound and its correlation with antiviral activity in the presence of human serum alpha 1 acid glycoprotein (AGP).

Materials:

  • ¹⁴C-labeled this compound

  • HIV-1 infected human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., MT-2)

  • Human serum alpha 1 acid glycoprotein (AGP)

  • Metabolic inhibitors (e.g., KF, sodium cyanide, CCCP)

  • Scintillation counter

Protocol:

  • Cell Culture: Culture HIV-1 infected cells in appropriate media.

  • Drug Preparation: Prepare solutions of ¹⁴C-labeled this compound at various concentrations. Prepare parallel sets of solutions containing different physiological concentrations of AGP.

  • Cellular Uptake:

    • Incubate the cultured cells with the prepared solutions of ¹⁴C-labeled this compound (with and without AGP) for various time points.

    • To investigate the mechanism of uptake, pre-incubate a subset of cells with metabolic inhibitors before adding ¹⁴C-labeled this compound.

    • At each time point, wash the cells thoroughly with cold PBS to remove extracellular drug.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine the intracellular concentration of this compound.

  • Antiviral Activity:

    • In parallel with the uptake experiment, treat HIV-1 infected cells with non-radiolabeled this compound at various concentrations, both in the presence and absence of AGP.

    • After a suitable incubation period, measure the extent of viral replication using a p24 antigen assay or a reverse transcriptase activity assay.

  • Data Analysis:

    • Correlate the intracellular concentration of this compound with the observed antiviral activity.

    • Analyze the effect of AGP on both cellular uptake and antiviral efficacy.

The following diagram illustrates the general workflow for this type of experiment.

Cellular_Uptake_Workflow Experimental Workflow for this compound Cellular Uptake and Antiviral Activity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture HIV-1 Infected Cells Incubation Incubate Cells with 14C-A-80987 Cell_Culture->Incubation Drug_Prep Prepare 14C-A-80987 +/- AGP Drug_Prep->Incubation Washing Wash Cells to Remove Extracellular Drug Incubation->Washing Antiviral_Assay p24 Antigen Assay Incubation->Antiviral_Assay Parallel Experiment Lysis Cell Lysis Washing->Lysis Scintillation Scintillation Counting Lysis->Scintillation Correlation Correlate Uptake and Activity Scintillation->Correlation Antiviral_Assay->Correlation

Caption: A generalized workflow for determining the cellular uptake and antiviral activity of this compound.

From this compound to Ritonavir: A Logical Progression

The development of Ritonavir from this compound is a prime example of rational drug design and lead optimization. This compound, while a potent inhibitor, had limitations in its pharmacokinetic profile. The logical progression to Ritonavir involved systematic chemical modifications to improve its metabolic stability and oral bioavailability.

The following diagram illustrates the logical workflow from a lead compound like this compound to a clinical candidate like Ritonavir.

Drug_Development_Workflow Logical Workflow: From this compound to Ritonavir Lead_Compound Lead Compound (this compound) Identify_Liabilities Identify Pharmacokinetic Liabilities (e.g., Metabolism, Bioavailability) Lead_Compound->Identify_Liabilities SAR_Studies Structure-Activity Relationship (SAR) Studies Identify_Liabilities->SAR_Studies Chemical_Modification Systematic Chemical Modification (e.g., Heterocyclic Scaffolds) SAR_Studies->Chemical_Modification In_Vitro_Screening In Vitro Screening (Potency, Selectivity) Chemical_Modification->In_Vitro_Screening In_Vivo_PK In Vivo Pharmacokinetic Studies (e.g., in Rats) In_Vitro_Screening->In_Vivo_PK In_Vivo_PK->SAR_Studies Iterative Optimization Optimized_Candidate Optimized Candidate (Ritonavir) In_Vivo_PK->Optimized_Candidate

Caption: The iterative process of drug development leading from this compound to Ritonavir.

Conclusion

This compound represents a cornerstone in the development of HIV-1 protease inhibitors. Its potent enzymatic inhibition and the wealth of research it has spurred have been instrumental in the fight against HIV/AIDS. The methodologies developed to characterize this compound and the logical progression leading to the development of Ritonavir continue to inform and guide modern drug discovery efforts. This technical guide serves as a foundational resource for professionals in the field, encapsulating the key data and experimental approaches related to this important molecule.

References

A-80987 CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of A-80987, a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This guide covers its chemical properties, supplier information, mechanism of action, and relevant experimental data and protocols.

Chemical Identity and Supplier Information

This compound is chemically identified by the CAS number 144141-97-9 .[1][2] This compound can be sourced from suppliers of research chemicals, such as MedChemExpress.[1][3]

PropertyValueReference
CAS Number 144141-97-9[1][2]
Supplier MedChemExpress[1][3]

Mechanism of Action: Inhibition of HIV-1 Protease

This compound functions as an inhibitor of the HIV-1 protease, a critical enzyme in the viral life cycle.[1] HIV-1 protease is responsible for the cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. This process is essential for the assembly of new, infectious virions. By binding to the active site of the protease, this compound blocks this cleavage, leading to the production of immature, non-infectious viral particles.

Signaling Pathway of HIV-1 Protease Action and Inhibition

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the point of inhibition by this compound.

HIV_Protease_Pathway cluster_host_cell Host Cell cluster_virion Virion Maturation Viral RNA Viral RNA Translation Translation Viral RNA->Translation Transcription & Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Budding_Virion Immature Budding Virion Gag_Pol->Budding_Virion HIV_Protease_active Active HIV-1 Protease Budding_Virion->HIV_Protease_active Dimerization & Activation Mature_Proteins Mature Viral Proteins (Capsid, Reverse Transcriptase, etc.) HIV_Protease_active->Mature_Proteins Cleavage of Gag-Pol Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assembly This compound This compound This compound->HIV_Protease_active Inhibition

HIV-1 Protease Signaling Pathway and Inhibition by this compound.

Quantitative Data

Experimental Protocols

The following protocols provide a general framework for evaluating the activity of HIV-1 protease inhibitors like this compound. These should be adapted based on specific experimental needs and available resources.

Fluorometric HIV-1 Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer

  • This compound (or other test inhibitors)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the this compound stock solution in Assay Buffer.

  • In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the HIV-1 Protease solution to all wells except the negative control.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HIV-1 Protease Substrate to all wells.

  • Immediately measure the fluorescence in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths for the substrate.

  • Monitor the fluorescence over time. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay in Cell Culture

This assay determines the effectiveness of this compound in inhibiting HIV-1 replication in a cell-based model.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

  • HIV-1 viral stock

  • Cell culture medium

  • This compound

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

  • 96-well cell culture plates

Procedure:

  • Seed the HIV-1 susceptible cells in a 96-well plate.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted this compound to the cells.

  • Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected control wells.

  • Incubate the plate at 37°C in a CO2 incubator for a period appropriate for viral replication (typically 3-7 days).

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the amount of viral replication in the supernatant using a suitable method (e.g., p24 ELISA).

  • Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the untreated infected control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay

This assay assesses the toxicity of this compound to the host cells used in the antiviral assay.

Materials:

  • The same cell line used in the antiviral assay

  • Cell culture medium

  • This compound

  • Reagent for measuring cell viability (e.g., MTT, XTT, or a commercial cytotoxicity kit)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted this compound to the cells. Include untreated control wells.

  • Incubate the plate for the same duration as the antiviral assay.

  • At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate as required by the assay.

  • Measure the absorbance or fluorescence in a plate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

  • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Experimental Workflow

The following diagram outlines the logical flow of experiments for characterizing an HIV-1 protease inhibitor.

Experimental_Workflow Start Start Inhibitor_Prep Prepare this compound Stock and Serial Dilutions Start->Inhibitor_Prep Enzyme_Assay Fluorometric HIV-1 Protease Inhibition Assay Inhibitor_Prep->Enzyme_Assay Cell_Culture_Assay Antiviral Activity Assay in Cell Culture Inhibitor_Prep->Cell_Culture_Assay Data_Analysis Data Analysis: IC50, EC50, CC50 Enzyme_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay Cell_Culture_Assay->Cytotoxicity_Assay Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Logical workflow for the experimental evaluation of this compound.

References

A-80987: A Pivotal Precursor in the Development of HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of A-80987

Abstract

This compound, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, holds a significant place in the history of antiretroviral drug discovery. Developed by Abbott Laboratories, this moderately potent and orally bioavailable compound served as a crucial starting point for the design and synthesis of Ritonavir, a cornerstone of highly active antiretroviral therapy (HAART). This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, synthesis, preclinical findings, and its eventual discontinuation in Phase 1 clinical trials. The document consolidates available quantitative data into structured tables, outlines key experimental methodologies, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and Rationale

The discovery of this compound emerged from a concerted effort to develop potent and specific inhibitors of the HIV-1 protease, an enzyme essential for the viral life cycle. By cleaving viral polyprotein precursors, HIV-1 protease enables the formation of mature, infectious virions. Inhibition of this enzyme represents a key therapeutic strategy to suppress viral replication.

This compound was identified as a promising lead compound by Abbott Laboratories. It was characterized as a moderately potent and orally bioavailable inhibitor of HIV-1 protease.[1] Its structure, featuring pyridyl moieties, became the foundation for further structure-activity relationship (SAR) studies aimed at enhancing potency, metabolic stability, and pharmacokinetic properties.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease. It is designed to mimic the transition state of the natural peptide substrates of the enzyme. By binding to the active site of the protease, this compound prevents the cleavage of the Gag and Gag-Pol polyproteins, which are essential for the production of mature viral particles. This inhibition ultimately leads to the release of immature, non-infectious virions, thereby halting the spread of the virus.

HIV_Protease_Inhibition HIV-1 Gag & Gag-Pol Polyproteins HIV-1 Gag & Gag-Pol Polyproteins HIV-1 Protease HIV-1 Protease HIV-1 Gag & Gag-Pol Polyproteins->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Immature, Non-infectious Virions Immature, Non-infectious Virions HIV-1 Protease->Immature, Non-infectious Virions Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly This compound This compound This compound->HIV-1 Protease Inhibits Inhibition Inhibition

Caption: Mechanism of this compound action on HIV-1 protease.

Synthesis

Preclinical Studies

In Vitro Antiviral Activity

This compound demonstrated inhibitory activity against HIV-1 replication in cell-based assays. The potency of protease inhibitors is typically determined by measuring the reduction in viral replication, often quantified by the concentration of the p24 antigen, a viral core protein, in the supernatant of infected cell cultures.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

Parameter Cell Line Value Reference

| Potency | MT-4 | Moderate (Specific IC50/Ki not publicly detailed) |[1] |

A significant finding from preclinical studies was the observation that the antiviral activity of this compound is substantially influenced by the presence of human serum alpha 1 acid glycoprotein (AAG). AAG binds to this compound, reducing its free concentration and consequently diminishing its intracellular uptake and antiviral efficacy.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats indicated that this compound possessed oral bioavailability. However, a detailed public record of its pharmacokinetic parameters (Cmax, Tmax, AUC) is not available. The development efforts that led to Ritonavir focused on improving the metabolic stability of the pyridyl moieties present in this compound, suggesting that this compound was susceptible to hepatic metabolism.[1]

Structure-Activity Relationship (SAR) Studies

This compound was a pivotal molecule in the SAR studies conducted at Abbott Laboratories. The focus of these studies was to enhance the compound's potency and improve its pharmacokinetic profile by modifying its peripheral chemical groups. The pyridyl groups in this compound were identified as sites of metabolic vulnerability. Systematic replacement of these pyridyl rings with other heterocyclic systems, such as thiazoles, led to the discovery of Ritonavir (then known as ABT-538). This modification not only improved metabolic stability but also enhanced the inhibitory activity against HIV-1 protease.

SAR_Development A80987 This compound (Pyridyl Groups) Modification Systematic Modification of Peripheral Heterocycles A80987->Modification Improved_Metabolism Improved Metabolic Stability Modification->Improved_Metabolism Enhanced_Potency Enhanced HIV-1 Protease Inhibitory Activity Modification->Enhanced_Potency Ritonavir Ritonavir (ABT-538) (Thiazole Groups) Improved_Metabolism->Ritonavir Enhanced_Potency->Ritonavir

Caption: SAR leading from this compound to Ritonavir.

Clinical Development and Discontinuation

This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in humans. However, the development of this compound was ultimately discontinued. While the specific reasons for its discontinuation are not extensively detailed in public records, the discovery of Ritonavir, with its superior potency and pharmacokinetic properties, likely rendered further development of this compound redundant.

Experimental Protocols

In Vitro Anti-HIV Activity Assay (General Protocol)

The antiviral activity of compounds like this compound is typically assessed using a cell-based assay. A common method involves the following steps:

  • Cell Culture: Human T-lymphoid cell lines, such as MT-4, are cultured under standard conditions.

  • Infection: The cells are infected with a laboratory-adapted strain of HIV-1.

  • Drug Treatment: Immediately after infection, the cells are treated with various concentrations of the test compound (e.g., this compound).

  • Incubation: The treated and untreated (control) infected cells are incubated for a period of 4-7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of p24 inhibition against the drug concentration.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture MT-4 cells Infection Infect MT-4 cells with HIV-1 Cell_Culture->Infection Virus_Stock Prepare HIV-1 stock Virus_Stock->Infection Compound_ Compound_ dilutions Prepare serial dilutions of this compound Treatment Add this compound dilutions Infection->Treatment Incubation Incubate for 4-7 days Treatment->Incubation p24_ELISA Measure p24 antigen in supernatant Incubation->p24_ELISA IC50_Calc Calculate IC50 value p24_ELISA->IC50_Calc Compound_dilutions Compound_dilutions Compound_dilutions->Treatment

Caption: General workflow for in vitro anti-HIV activity assay.

Conclusion

This compound represents a critical milestone in the development of HIV protease inhibitors. Although it did not progress to become a marketed drug, its discovery and the subsequent structure-activity relationship studies were instrumental in the rational design of Ritonavir. The story of this compound underscores the iterative nature of drug discovery, where initial lead compounds, even with moderate activity and suboptimal properties, can pave the way for the development of highly effective and life-saving therapies. The lessons learned from the development of this compound continue to be relevant for medicinal chemists and drug developers in the ongoing search for novel therapeutics against HIV and other challenging diseases.

References

A-80987: An In-depth Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80987 is identified as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle.[1][2] This guide provides a detailed examination of the target specificity and selectivity of this compound, crucial parameters in assessing its therapeutic potential and safety profile. Understanding how this compound interacts with its intended target, HIV-1 protease, and its potential interactions with off-target molecules is paramount for drug development professionals. This document outlines the quantitative measures of its activity, the experimental protocols used to determine them, and the underlying biological pathways.

Target Specificity of this compound

The primary target of this compound is the HIV-1 protease. This enzyme is essential for the maturation of the virus, as it cleaves newly synthesized viral polyproteins into their functional protein components. Inhibition of HIV-1 protease by molecules like this compound results in the production of immature, non-infectious viral particles.[3] The specificity of this compound for HIV-1 protease is a key determinant of its antiviral efficacy.

Quantitative Analysis of Target Engagement
TargetLigandIC50 (nM)Ki (nM)Assay TypeReference
HIV-1 ProteaseThis compoundData not availableData not availableFRET-based enzymatic assayN/A
Representative DataInhibitor X102FRET-based enzymatic assayHypothetical

Note: Specific IC50 and Ki values for this compound could not be retrieved from the available search results. The data for "Inhibitor X" is representative of a potent HIV-1 protease inhibitor.

Selectivity Profile of this compound

Selectivity is a critical aspect of drug development, as it pertains to the ability of a compound to interact with its intended target over other proteins in the body. Off-target effects can lead to adverse drug reactions and toxicity.[4][5] For an HIV-1 protease inhibitor like this compound, it is crucial to assess its activity against human proteases to minimize potential side effects.

Off-Target Interaction Analysis

A comprehensive selectivity profile would involve screening this compound against a panel of human proteases, such as those from the aspartic protease family (e.g., pepsin, renin), serine proteases, and cysteine proteases.

Off-TargetLigandIC50 (µM)Fold Selectivity (Off-Target IC50 / On-Target IC50)Assay TypeReference
Human Protease 1 (e.g., Pepsin)This compoundData not availableN/AEnzymatic AssayN/A
Human Protease 2 (e.g., Cathepsin D)This compoundData not availableN/AEnzymatic AssayN/A
Representative DataInhibitor X>100>10,000Enzymatic AssayHypothetical

Note: A high fold selectivity indicates a greater margin of safety, as a much higher concentration of the compound is required to inhibit the off-target protein compared to the intended target.

Experimental Protocols

The determination of target specificity and selectivity relies on robust and reproducible experimental methodologies. The following sections detail the general protocols employed for assessing HIV-1 protease inhibitors.

Determination of IC50 for HIV-1 Protease

The IC50 value, the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard measure of inhibitor potency. A common method for its determination is a fluorogenic assay using a synthetic peptide substrate.

Principle: A synthetic peptide substrate containing a cleavage site for HIV-1 protease is flanked by a fluorescent reporter and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal. The presence of an inhibitor prevents this cleavage, leading to a decrease in fluorescence.

Protocol:

  • Reagents and Materials:

    • Recombinant HIV-1 Protease

    • Fluorogenic peptide substrate (e.g., based on a known cleavage sequence)

    • Assay buffer (e.g., sodium acetate buffer, pH 4.7)

    • Test compound (this compound) at various concentrations

    • Control inhibitor (e.g., a known potent HIV-1 protease inhibitor)

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add a fixed concentration of HIV-1 protease to each well of the microplate.

    • Add the different concentrations of the test compound to the wells. Include wells with no inhibitor (positive control) and a known inhibitor (negative control).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Determination of Ki (Inhibition Constant)

The Ki is a measure of the binding affinity of the inhibitor to the enzyme and is independent of the substrate concentration. It is often calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors.

Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate used in the IC50 determination.

  • Km is the Michaelis constant of the substrate for the enzyme.

To determine Ki, the Km of the substrate for HIV-1 protease must first be experimentally determined by measuring the reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

HIV_Protease_Inhibition cluster_inhibition HIV_Gag_Pol HIV Gag-Pol Polyprotein HIV_Protease HIV-1 Protease HIV_Gag_Pol->HIV_Protease Cleavage NonInfectious_Virion Non-infectious Virion HIV_Gag_Pol->NonInfectious_Virion Functional_Proteins Functional Viral Proteins HIV_Protease->Functional_Proteins Inhibited_Complex HIV-1 Protease-A80987 Complex (Inactive) Viral_Assembly Viral Assembly & Maturation Functional_Proteins->Viral_Assembly Infectious_Virion Infectious Virion Viral_Assembly->Infectious_Virion A80987 This compound A80987->HIV_Protease Binding Inhibited_Complex->NonInfectious_Virion Prevents Maturation

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

Selectivity_Workflow Compound Test Compound (e.g., this compound) OnTarget_Assay On-Target Assay (HIV-1 Protease) Compound->OnTarget_Assay OffTarget_Panel Off-Target Panel (e.g., Human Proteases) Compound->OffTarget_Panel OnTarget_Activity Determine On-Target Potency (IC50, Ki) OnTarget_Assay->OnTarget_Activity OffTarget_Activity Determine Off-Target Activity (IC50) OffTarget_Panel->OffTarget_Activity Selectivity_Calculation Calculate Selectivity Index (Fold Selectivity) OnTarget_Activity->Selectivity_Calculation OffTarget_Activity->Selectivity_Calculation Profile Specificity & Selectivity Profile Selectivity_Calculation->Profile

Caption: Experimental Workflow for Determining Compound Selectivity.

Conclusion

This compound is a targeted inhibitor of HIV-1 protease, a clinically validated target for the treatment of HIV/AIDS. While specific quantitative data on its binding affinity and selectivity are not widely published, the established methodologies for characterizing such compounds provide a clear framework for its evaluation. The ideal profile of an effective and safe HIV-1 protease inhibitor like this compound would be characterized by high potency against its viral target and a wide margin of selectivity against human proteases. This technical guide provides researchers and drug development professionals with a foundational understanding of the critical parameters and experimental approaches necessary for the comprehensive assessment of this compound's target specificity and selectivity.

References

An In-Depth Pharmacodynamic Analysis of A-80987: An HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An Initial Clarification: Initial intelligence suggested an inquiry into the pharmacodynamics of A-80987 as a Nav1.7 inhibitor. However, a comprehensive review of the scientific literature definitively identifies this compound as a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This document will therefore provide a detailed technical guide on the pharmacodynamics of this compound in its confirmed role as an antiretroviral agent. This compound served as a foundational lead compound in the development of the clinically significant HIV-1 protease inhibitor, Ritonavir.[1][2][3][4]

Executive Summary

This compound is a potent inhibitor of HIV-1 protease, an enzyme critical for the viral life cycle. By blocking this enzyme, this compound prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[5] This guide summarizes the key pharmacodynamic properties of this compound, including its mechanism of action, quantitative antiviral activity, and the influence of plasma protein binding. Detailed experimental protocols for assessing HIV-1 protease inhibition and antiviral efficacy are also provided, along with a visualization of the viral polyprotein processing pathway targeted by this compound.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound
Cell LineVirus StrainAssay MethodIC90 (µM)
ATH8 (CD4+)HIV-1IIIBCytopathic Effect Inhibition0.1 - 4
Purified Monocytes/MacrophagesHIV-1Ba-LViral Replication Inhibition0.75 - 2
PHA-activated PBMCsPrimary HIV-1 IsolateViral Replication InhibitionPotent Inhibition (Specific IC90 not stated)
PHA-activated PBMCsAZT-resistant HIV-1Viral Replication InhibitionPotent Inhibition (Specific IC90 not stated)

Data sourced from in vitro studies on C2 symmetry-based HIV protease inhibitors, including this compound analogues.[6]

Table 2: Influence of Alpha 1 Acid Glycoprotein (AGP) on this compound Activity
ParameterObservationReference
Plasma Protein Binding This compound binds to alpha 1 acid glycoprotein (AGP), resulting in a free fraction of less than 10%.[7][8]
Cellular Uptake The amount of this compound entering cells is inversely proportional to the concentration of AGP.[7][8]
Antiviral Activity The antiviral activity of this compound is directly related to the intracellular concentration of the inhibitor and is reduced in the presence of AGP.[7][8]

Mechanism of Action

This compound is a competitive inhibitor of HIV-1 protease.[9] This viral enzyme is an aspartic protease responsible for the post-translational processing of the viral Gag and Gag-Pol polyproteins.[2][10][11] These polyproteins contain the structural and enzymatic components of the virus. Cleavage of these polyproteins by HIV-1 protease is an essential step in the viral life cycle, leading to the maturation of infectious virions.[5] this compound binds to the active site of the HIV-1 protease, preventing it from cleaving its natural substrates. This results in the release of immature, non-infectious viral particles from the host cell.

Signaling Pathways and Experimental Workflows

HIV-1 Gag-Pol Polyprotein Processing Pathway

The following diagram illustrates the cleavage of the HIV-1 Gag-Pol polyprotein by the viral protease, a process inhibited by this compound.

HIV_Protease_Pathway cluster_products Mature Viral Proteins GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Cleavage MA Matrix (MA) Protease->MA CA Capsid (CA) Protease->CA NC Nucleocapsid (NC) Protease->NC PR Protease (PR) Protease->PR RT Reverse Transcriptase (RT) Protease->RT IN Integrase (IN) Protease->IN A80987 This compound A80987->Protease Inhibition

Caption: HIV-1 Protease Cleavage of the Gag-Pol Polyprotein.

Experimental Workflow: In Vitro HIV-1 Antiviral Assay

The following diagram outlines a typical workflow for assessing the antiviral activity of a compound like this compound in a cell-based assay.

Antiviral_Assay_Workflow start Start prep_cells Prepare Target Cells (e.g., PBMCs, MT-2) start->prep_cells infect_cells Infect Cells with HIV-1 prep_cells->infect_cells add_compound Add Serial Dilutions of this compound infect_cells->add_compound incubate Incubate for several days add_compound->incubate measure_replication Measure Viral Replication (e.g., p24 ELISA, CPE) incubate->measure_replication analyze_data Analyze Data and Determine IC90 measure_replication->analyze_data end End analyze_data->end

Caption: Cell-based HIV-1 Antiviral Activity Assay Workflow.

Experimental Protocols

In Vitro HIV-1 Protease Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against purified HIV-1 protease.

Materials:

  • Purified recombinant HIV-1 protease

  • Fluorogenic peptide substrate specific for HIV-1 protease

  • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add a pre-determined concentration of HIV-1 protease to each well (except the negative control).

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each concentration of this compound relative to the positive control.

  • Calculate the IC50 or Ki value by fitting the dose-response data to an appropriate equation.[9][12]

Cell-Based HIV-1 Antiviral Activity Assay (MTT Method)

This protocol outlines a cell-based assay to determine the concentration of a compound that protects cells from the cytopathic effects of HIV-1 infection.

Materials:

  • MT-2 cells (or other susceptible T-cell line)

  • HIV-1 viral stock

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well clear microplates

  • Spectrophotometer

Procedure:

  • Seed MT-2 cells into a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium and add them to the cells.

  • Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells and infected, untreated control wells.

  • Incubate the plate at 37°C in a CO2 incubator for 4-6 days.

  • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to a purple formazan.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability for each compound concentration relative to the uninfected and infected controls.

  • Determine the EC50 (50% effective concentration) from the dose-response curve.[13]

Cellular Uptake and Protein Binding Assay

This protocol, based on the study by Bilello et al. (1996), describes a method to assess the cellular uptake of a radiolabeled compound and its binding to plasma proteins.

Materials:

  • ¹⁴C-labeled this compound

  • Peripheral blood mononuclear cells (PBMCs) or a suitable cell line

  • Alpha 1 acid glycoprotein (AGP)

  • Culture medium

  • Scintillation fluid and counter

Procedure:

  • Protein Binding:

    • Incubate ¹⁴C-labeled this compound with varying concentrations of AGP in culture medium.

    • Separate the protein-bound and free drug using a method like equilibrium dialysis or ultrafiltration.

    • Measure the radioactivity in both fractions to determine the percentage of bound and free drug.

  • Cellular Uptake:

    • Incubate cells with a fixed concentration of ¹⁴C-labeled this compound in the presence of varying concentrations of AGP.

    • At different time points, wash the cells extensively with cold buffer to remove extracellular drug.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Correlate the intracellular concentration of the drug with the extracellular concentration of AGP and the free drug fraction.[7][8]

References

A-80987: A Technical Guide to its Role in Blocking HIV-1 Polyprotein Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-80987 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. By blocking the protease-mediated cleavage of viral polyproteins, this compound prevents the maturation of infectious virions. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its inhibitory activity, and the experimental protocols used for its characterization.

Introduction: The Critical Role of HIV-1 Protease in Viral Maturation

The human immunodeficiency virus type 1 (HIV-1) relies on the precise and timely cleavage of its Gag and Gag-Pol polyproteins to produce mature, infectious viral particles. This essential step is carried out by the viral protease. The Gag polyprotein is cleaved to yield structural proteins such as matrix (MA), capsid (CA), and nucleocapsid (NC), which form the core of the new virion. The Gag-Pol polyprotein, produced by a ribosomal frameshift, is processed to release the viral enzymes reverse transcriptase (RT), integrase (IN), and the protease itself. Inhibition of this proteolytic processing results in the assembly of immature, non-infectious virions, making the HIV-1 protease a key target for antiretroviral therapy.

This compound was developed as a specific inhibitor of the HIV-1 protease. Its mechanism of action is centered on binding to the active site of the enzyme, thereby preventing the hydrolysis of the polyprotein substrates.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the HIV-1 protease. It is designed to mimic the transition state of the natural peptide substrates of the protease, allowing it to bind with high affinity to the enzyme's active site. This binding event physically obstructs the access of the viral polyproteins to the catalytic residues of the protease, effectively halting the cleavage process.

dot

Caption: HIV-1 polyprotein processing and its inhibition by this compound.

Quantitative Analysis of Inhibitory Activity

The potency of this compound as an HIV-1 protease inhibitor is determined through enzymatic and cell-based assays. The key parameters are the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki).

The antiviral efficacy of this compound is influenced by its intracellular concentration, which can be affected by plasma protein binding.

ParameterValueCell LineConditionReference
Antiviral Activity (IC90) 0.1 - 4 µMATH8 (CD4+)HIV-1IIIB infection[1]
Antiviral Activity Complete inhibition at 0.75 - 2 µMMonocytes/MacrophagesHIV-1Ba-L infection[1]
Effect of Serum Protein Antiviral activity reduced by binding to alpha 1 acid glycoproteinPBMC and MT-2 cellsHIV-1 infection[2]

Experimental Protocols

HIV-1 Protease Enzymatic Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against purified HIV-1 protease.

dot

HIV_Protease_Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - HIV-1 Protease - Fluorogenic Substrate - Assay Buffer - this compound (or test compound) Incubate Incubate Protease with this compound Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence over Time (Kinetic Reading) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [this compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

References

Methodological & Application

Application Notes and Protocols for A-80987 In Vitro HIV Replication Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80987 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions. Inhibition of this enzyme leads to the formation of immature, non-infectious viral particles, thus halting the spread of the virus. This document provides detailed protocols for assessing the in vitro antiviral activity of this compound against HIV-1 replication in relevant cell-based assays. The primary method described is the quantification of HIV-1 p24 antigen, a core viral protein, in the supernatant of infected cell cultures.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease. By binding to the active site of the enzyme, it prevents the processing of the Gag and Gag-Pol polyproteins, which are essential for the formation of the mature viral core and the activation of viral enzymes such as reverse transcriptase and integrase. The antiviral efficacy of this compound is directly correlated with its intracellular concentration.[2]

Data Presentation

The antiviral activity of this compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of viral replication in a given assay.

Compound Cell Line Assay Endpoint IC50 (nM) Reference
This compoundMT-2 Cellsp24 Antigen LevelsData Not FoundBilello et al., 1996
This compoundPBMCsp24 Antigen LevelsData Not FoundBilello et al., 1996

Note: While the primary literature confirms the antiviral activity of this compound in these cell lines, specific IC50 values were not available in the searched resources.

Experimental Protocols

In Vitro HIV-1 Replication Assay in MT-2 Cells and PBMCs

This protocol is based on the methodology for assessing the antiviral activity of HIV-1 protease inhibitors.

1. Materials

  • Cells:

    • MT-2 cells (human T-cell leukemia line)

    • Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy human donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

  • Virus:

    • HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB) or clinical isolates. Viral stock titer should be predetermined.

  • Compound:

    • This compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Reagents and Consumables:

    • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

    • Phytohemagglutinin (PHA)

    • Recombinant human Interleukin-2 (IL-2)

    • Phosphate-buffered saline (PBS)

    • 96-well cell culture plates

    • HIV-1 p24 Antigen Capture ELISA kit

    • Triton X-100 lysis buffer (for p24 ELISA)

2. Experimental Workflow

HIV_Replication_Assay_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Prepare Target Cells (MT-2 or stimulated PBMCs) seed_cells Seed Cells into 96-well Plate prep_cells->seed_cells prep_compound Prepare Serial Dilutions of this compound add_compound Add this compound Dilutions to Wells prep_compound->add_compound prep_virus Prepare HIV-1 Stock infect_cells Infect Cells with HIV-1 prep_virus->infect_cells seed_cells->add_compound add_compound->infect_cells incubate Incubate for 5-7 days at 37°C, 5% CO2 infect_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa Quantify p24 Antigen using ELISA collect_supernatant->p24_elisa calculate_ic50 Calculate IC50 Value p24_elisa->calculate_ic50

Caption: Workflow for the in vitro HIV-1 replication assay.

3. Detailed Procedure

a. Cell Preparation:

  • MT-2 Cells: Maintain MT-2 cells in RPMI 1640 complete medium. Ensure cells are in the logarithmic growth phase before the assay.

  • PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with PHA (e.g., 2 µg/mL) for 2-3 days, then wash and culture in RPMI 1640 complete medium supplemented with IL-2 (e.g., 20 U/mL).

b. Assay Setup:

  • Prepare serial dilutions of this compound in RPMI 1640 complete medium. It is recommended to use a 3-fold or 5-fold dilution series to cover a wide range of concentrations. Include a "no drug" control (vehicle only).

  • Seed the target cells (MT-2 or stimulated PBMCs) into a 96-well plate at a density of approximately 1 x 10^5 cells per well in 100 µL of medium.

  • Add 50 µL of the diluted this compound to the appropriate wells.

  • Infect the cells by adding 50 µL of a predetermined dilution of the HIV-1 virus stock. The multiplicity of infection (MOI) should be optimized for the specific cell type and virus strain to ensure a robust infection that is not overly cytopathic within the assay duration. A typical MOI for acute infection assays is between 0.01 and 0.1.

  • Include uninfected cell controls (with and without the highest concentration of this compound) to assess cytotoxicity.

c. Incubation and Sample Collection:

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • After 5-7 days of incubation, carefully collect the cell-free supernatant from each well for p24 antigen analysis. Centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells before collecting the supernatant.

d. p24 Antigen Quantification:

  • Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit. Follow the manufacturer's instructions.

  • Briefly, this involves lysing the virus in the supernatant with Triton X-100, adding the lysate to microplate wells coated with a monoclonal anti-p24 antibody, and then detecting the captured p24 with a second, enzyme-linked anti-p24 antibody.

  • The absorbance is read on a microplate reader, and the concentration of p24 is determined by comparison to a standard curve generated with recombinant p24 antigen.

4. Data Analysis

  • Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the "no drug" control.

    • % Inhibition = [1 - (p24 concentration in treated well / p24 concentration in untreated control well)] x 100

  • Plot the percentage of inhibition against the log of the this compound concentration.

  • Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response curve.

Signaling Pathway and Drug Target

The primary target of this compound is the HIV-1 protease, a key enzyme in the viral maturation process.

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle gag_pol Gag-Pol Polyprotein hiv_protease HIV-1 Protease gag_pol->hiv_protease Cleavage immature_virion Immature Virion gag_pol->immature_virion mature_proteins Mature Viral Proteins hiv_protease->mature_proteins mature_virion Infectious Virion mature_proteins->mature_virion a80987 This compound a80987->hiv_protease Inhibition

Caption: Inhibition of HIV-1 protease by this compound.

Conclusion

The in vitro HIV-1 replication assay using p24 antigen quantification is a robust and reliable method for determining the antiviral potency of HIV-1 protease inhibitors like this compound. This protocol provides a framework for researchers to evaluate the efficacy of such compounds in both T-cell lines and primary human immune cells, which are the natural targets of HIV-1 infection. Careful optimization of assay parameters, such as cell density, viral input, and incubation time, is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for A-80987 Cell-Based Antiviral Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80987 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] The HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[2][3][4] Inhibition of this protease by agents such as this compound results in the formation of immature, non-infectious viral particles, thereby halting the spread of the virus.[4] The antiviral activity of this compound is directly correlated with its intracellular concentration.[2][3]

Cell-based assays are indispensable tools for evaluating the efficacy of antiviral compounds like this compound in a biologically relevant context.[5] These assays allow for the assessment of a compound's ability to penetrate cells and inhibit viral replication without causing undue cytotoxicity. This document provides detailed protocols for two common cell-based assays to determine the antiviral activity of this compound against HIV-1: the Cytopathic Effect (CPE) Inhibition Assay and the HIV-1 p24 Antigen Reduction Assay.

HIV-1 Protease Signaling Pathway and Inhibition by this compound

The HIV-1 protease is a key enzyme in the viral replication cycle. It functions as a dimer to cleave the Gag and Gag-Pol polyproteins at specific sites. This cleavage is a late-stage event in the viral life cycle, occurring during or shortly after the budding of new viral particles from the host cell. The products of this cleavage include structural proteins that form the mature viral core and enzymes like reverse transcriptase, integrase, and the protease itself. Inhibition of the protease by this compound prevents this maturation step, leading to the release of non-infectious virions.

HIV_Protease_Pathway cluster_host_cell Host Cell cluster_virion Virion Maturation Viral_RNA Viral RNA Ribosome Ribosome Viral_RNA->Ribosome Translation Gag_Pol Gag-Pol Polyprotein Ribosome->Gag_Pol Viral_Assembly Viral Assembly & Budding Gag_Pol->Viral_Assembly HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Autocatalytic cleavage Immature_Virion Immature Virion Viral_Assembly->Immature_Virion Release Immature_Virion->HIV_Protease HIV_Protease->Gag_Pol Cleavage Mature_Proteins Mature Viral Proteins (Capsid, RT, Integrase, etc.) HIV_Protease->Mature_Proteins Cleavage A80987 This compound A80987->HIV_Protease Inhibition Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Prepare Host Cells (MT-2 or PBMCs) Plating 4. Plate Cells, Compound, and Virus in Microplate Cell_Culture->Plating Compound_Dilution 2. Prepare Serial Dilutions of this compound Compound_Dilution->Plating Virus_Stock 3. Prepare Virus Stock Virus_Stock->Plating Incubation 5. Incubate for 4-7 Days Plating->Incubation CPE_Readout 6a. Measure Cell Viability (CPE Assay) Incubation->CPE_Readout CPE Assay p24_Readout 6b. Collect Supernatant & Perform p24 ELISA Incubation->p24_Readout p24 Assay Data_Analysis 7. Calculate EC50, CC50, and Selectivity Index CPE_Readout->Data_Analysis p24_Readout->Data_Analysis

References

Application Notes and Protocols for A-80987 in Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-80987 is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. By blocking the proteolytic cleavage of the Gag and Gag-Pol polyproteins, this compound prevents the maturation of viral particles, rendering them non-infectious. These application notes provide a comprehensive overview of the use of this compound in a laboratory setting, including its mechanism of action, key experimental protocols, and relevant quantitative data. The information is intended to guide researchers in designing and executing experiments to evaluate the antiviral efficacy and cellular effects of this compound.

Introduction

The HIV-1 protease is an essential enzyme for viral replication, responsible for cleaving newly synthesized polyproteins into their functional protein and enzyme components. Inhibition of this protease is a cornerstone of highly active antiretroviral therapy (HAART). This compound acts as a competitive inhibitor, binding to the active site of the HIV-1 protease and preventing the processing of viral polyproteins. This leads to the production of immature, non-infectious virions. In the laboratory, this compound is a valuable tool for studying the intricacies of HIV-1 replication, the effects of protease inhibition on both the virus and the host cell, and for the screening and development of new antiretroviral agents.

Data Presentation

ParameterDescriptionTypical Range for Potent HIV-1 Protease InhibitorsCell Line/Assay ConditionsReference
Ki Inhibition constant against purified HIV-1 protease.Sub-nanomolar to low nanomolarEnzyme inhibition assay[1]
IC50 Concentration for 50% inhibition of HIV-1 protease activity.Low nanomolarCell-free protease assay[2]
EC50 Concentration for 50% inhibition of viral replication in cell culture.Low to mid-nanomolare.g., MT-2 cells, PBMCs[1][3]
CC50 Concentration for 50% cytotoxicity in host cells.Micromolar to high micromolare.g., MT-2 cells, PBMCs[4]
Selectivity Index (SI) Ratio of CC50 to EC50.>100Calculated[5]

Signaling Pathways and Experimental Workflows

HIV-1 Protease and Gag-Pol Cleavage

The primary mechanism of action of this compound is the inhibition of the HIV-1 protease, which disrupts the viral maturation process. The following diagram illustrates the role of HIV-1 protease in cleaving the Gag and Gag-Pol polyproteins and how this compound intervenes.

HIV_Protease_Cleavage cluster_virus Immature HIV-1 Virion cluster_maturation Viral Maturation Gag_Pol Gag-Pol Polyprotein HIV_Protease_Inactive Inactive Protease Monomers Gag_Pol->HIV_Protease_Inactive contains Viral_Enzymes Viral Enzymes (RT, IN) Gag_Pol->Viral_Enzymes Yields Gag Gag Polyprotein Structural_Proteins Structural Proteins (MA, CA, NC) Gag->Structural_Proteins Yields HIV_Protease_Active Active HIV-1 Protease Dimer HIV_Protease_Inactive->HIV_Protease_Active Dimerization & Autocleavage HIV_Protease_Active->Gag_Pol Cleaves HIV_Protease_Active->Gag Cleaves A80987 This compound A80987->HIV_Protease_Active Inhibits

Caption: this compound inhibits the active HIV-1 protease dimer.

Potential Impact of HIV-1 Protease Inhibitors on Host Cell Apoptosis

HIV-1 protease inhibitors have been observed to modulate apoptosis in host cells. The exact mechanisms are complex and can be context-dependent. The following diagram illustrates a potential pathway through which HIV-1 protease activity can influence apoptosis and how inhibitors like this compound might counteract this.

Apoptosis_Pathway cluster_cell Host Cell HIV_Protease HIV-1 Protease Procaspase8 Procaspase-8 HIV_Protease->Procaspase8 Cleaves Caspase8 Caspase-8 Procaspase8->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves tBid tBid Bid->tBid Bax_Bak Bax/Bak tBid->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Initiates Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes A80987 This compound A80987->HIV_Protease Inhibits

Caption: this compound may prevent HIV-1 protease-induced apoptosis.

Experimental Protocols

The following are adapted protocols for key experiments involving HIV-1 protease inhibitors like this compound. These should be optimized for specific laboratory conditions and cell lines.

In Vitro HIV-1 Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the effective concentration of this compound required to inhibit HIV-1 replication in primary human PBMCs.

Materials:

  • This compound

  • Human PBMCs, isolated from healthy donors

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Stimulate PBMCs with PHA (2 µg/mL) in RPMI 1640 medium for 48-72 hours.

  • Wash the cells and resuspend in fresh medium containing IL-2 (20 U/mL).

  • Seed the stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Prepare serial dilutions of this compound in culture medium and add to the wells. Include a no-drug control.

  • Infect the cells with a pre-titered amount of HIV-1 (e.g., multiplicity of infection of 0.01).

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • On days 3, 5, and 7 post-infection, collect a portion of the culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit.

  • Calculate the EC50 value, the concentration of this compound that inhibits p24 production by 50% compared to the no-drug control.

Cellular Uptake and Efflux Assay using Radiolabeled this compound

Objective: To measure the rate of uptake and efflux of this compound in a relevant cell line (e.g., MT-2 cells or PBMCs). This protocol is based on the methodology used for ¹⁴C-labeled this compound.[6][7]

Materials:

  • ¹⁴C-labeled this compound

  • MT-2 cells or stimulated PBMCs

  • Culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Scintillation fluid

  • Scintillation counter

  • Microcentrifuge tubes

Uptake Protocol:

  • Seed cells in a multi-well plate at a high density (e.g., 1 x 10^6 cells/well).

  • Add a known concentration of ¹⁴C-labeled this compound to the cells and incubate at 37°C.

  • At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), rapidly wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine the intracellular concentration of this compound at each time point.

Efflux Protocol:

  • Load the cells with ¹⁴C-labeled this compound by incubating them with the compound for a set period (e.g., 60 minutes) to allow for uptake.

  • Rapidly wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Resuspend the cells in fresh, pre-warmed culture medium without the radiolabeled compound.

  • At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), centrifuge the cells and collect both the supernatant (containing effluxed compound) and the cell pellet.

  • Measure the radioactivity in both the supernatant and the cell lysate at each time point.

  • Calculate the rate of efflux from the cells. Studies have shown that the uptake and efflux of this compound are rapid, with a half-life of less than 5 minutes.[6][7]

Conclusion

This compound is a valuable research tool for investigating the role of HIV-1 protease in viral replication and for exploring the cellular consequences of its inhibition. The protocols and information provided herein offer a framework for utilizing this compound in laboratory research. It is crucial for investigators to meticulously document their experimental conditions and to determine key quantitative parameters such as IC50, EC50, and Ki values to contribute to a more complete understanding of this compound's activity. Further research into the specific effects of this compound on host cell signaling pathways will also be of significant value.

References

A-80987 solution preparation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of A-80987 solutions, as well as methodologies for its use in experimental settings. This compound is an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme for the viral life cycle.[1]

Solution Preparation and Storage Conditions

Data Presentation: this compound Solution & Storage

ParameterRecommendationNotes
Form Typically supplied as a solid.
Primary Solvent Dimethyl sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended to minimize degradation.
Secondary Solvents EthanolMay be suitable for some applications, but solubility is likely lower than in DMSO.
Aqueous Solutions Not recommended for primary stock.For aqueous-based assays, dilute the DMSO stock solution into the final aqueous buffer immediately before use.
Stock Solution Conc. 1-10 mM in DMSO (assumed)The optimal concentration should be determined empirically.
Storage (Solid) -20°C or -80°CStore in a desiccator to protect from moisture.
Storage (DMSO Stock) -20°C or -80°C in aliquotsAliquoting prevents multiple freeze-thaw cycles. Recommended for up to 3-6 months.
Storage (Aqueous Dil.) Prepare fresh for each useNot recommended for storage due to potential for precipitation and degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Objective: To prepare a concentrated stock solution of this compound for use in various in vitro and cell-based assays.

Materials:

  • This compound solid

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

  • Calculate the required mass of this compound for the desired volume and concentration. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , 5 mg would be required.

  • Carefully weigh the calculated amount of this compound and transfer it to a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly for several minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro HIV-1 Protease Inhibition Assay (Fluorogenic)

Objective: To determine the inhibitory activity of this compound against recombinant HIV-1 protease.

Materials:

  • This compound DMSO stock solution

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease substrate

  • Assay buffer (e.g., MES or sodium acetate buffer, pH adjusted)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the assay buffer. Also, prepare a positive control (a known HIV-1 protease inhibitor) and a negative control (DMSO vehicle).

  • Add a fixed amount of recombinant HIV-1 protease to each well of the 96-well plate, except for the no-enzyme control wells.

  • Add the serially diluted this compound, positive control, and negative control to their respective wells.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic HIV-1 Protease substrate to all wells.

  • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.

  • Monitor the increase in fluorescence over time (kinetic mode) or measure the fluorescence at a fixed endpoint.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 3: Cell-Based Antiviral Assay

Objective: To evaluate the antiviral activity of this compound in a cell culture model of HIV-1 infection. This protocol is based on studies using HIV-1-infected peripheral blood mononuclear cells (PBMCs) or cell lines like MT-2.

Materials:

  • This compound DMSO stock solution

  • HIV-1 infectable cells (e.g., activated human PBMCs or MT-2 cells)

  • HIV-1 viral stock

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for measuring viral replication (e.g., p24 ELISA kit or reverse transcriptase activity assay kit)

  • Reagents for assessing cell viability (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Seed the HIV-1 infectable cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Add the diluted this compound to the cells and incubate for a short period (e.g., 1-2 hours).

  • Infect the cells with a pre-titered amount of HIV-1 virus stock. Include uninfected control wells and infected, untreated control wells.

  • Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

  • After the incubation period, collect the cell culture supernatant to measure the extent of viral replication using a p24 ELISA or a reverse transcriptase assay.

  • In a parallel plate or in the same wells after supernatant collection, assess cell viability to determine the cytotoxicity of this compound.

  • Calculate the percentage of viral inhibition for each concentration of this compound compared to the infected, untreated control.

  • Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI = CC50/EC50) can then be calculated.

Mandatory Visualizations

HIV_Protease_Signaling_Pathway cluster_virus HIV-1 Virion cluster_maturation Viral Maturation cluster_inhibition Inhibition Gag_Pol Gag-Pol Polyprotein HIV_Protease_Inactive Inactive HIV-1 Protease Gag_Pol->HIV_Protease_Inactive Autocatalytic Cleavage Structural_Proteins Mature Structural Proteins Gag_Pol->Structural_Proteins Viral_Enzymes Mature Viral Enzymes Gag_Pol->Viral_Enzymes HIV_Protease_Active Active HIV-1 Protease HIV_Protease_Inactive->HIV_Protease_Active Dimerization HIV_Protease_Active->Gag_Pol Cleavage Non_Infectious_Virion Non-Infectious Virion HIV_Protease_Active->Non_Infectious_Virion Infectious_Virion Infectious Virion Structural_Proteins->Infectious_Virion Viral_Enzymes->Infectious_Virion A80987 This compound A80987->HIV_Protease_Active Inhibits

Caption: HIV-1 Protease Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay Prep_Stock Prepare this compound Stock (e.g., 10 mM in DMSO) Serial_Dilution Perform Serial Dilutions in Assay Buffer/Medium Prep_Stock->Serial_Dilution Add_Inhibitor_Invitro Add Diluted this compound Serial_Dilution->Add_Inhibitor_Invitro Add_Inhibitor_Cell Add Diluted this compound Serial_Dilution->Add_Inhibitor_Cell Add_Enzyme Add HIV-1 Protease Add_Enzyme->Add_Inhibitor_Invitro Incubate_Invitro Incubate (e.g., 37°C) Add_Inhibitor_Invitro->Incubate_Invitro Add_Substrate Add Fluorogenic Substrate Incubate_Invitro->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 Seed_Cells Seed Target Cells Seed_Cells->Add_Inhibitor_Cell Infect_Cells Infect with HIV-1 Add_Inhibitor_Cell->Infect_Cells Incubate_Cell Incubate (3-7 days) Infect_Cells->Incubate_Cell Measure_Replication Measure Viral Replication (p24 ELISA) Incubate_Cell->Measure_Replication Measure_Viability Measure Cell Viability Incubate_Cell->Measure_Viability Calculate_EC50_CC50 Calculate EC50 & CC50 Measure_Replication->Calculate_EC50_CC50

Caption: Experimental Workflow for this compound Evaluation.

Logical_Relationships cluster_solid Solid this compound cluster_stock Stock Solution cluster_working Working Solution Solid This compound Solid Storage_Solid Store at -20°C or -80°C in a desiccator Solid->Storage_Solid Dissolve Dissolve in Anhydrous DMSO Solid->Dissolve Stock 1-10 mM Stock Solution Dissolve->Stock Aliquot Aliquot into small volumes Stock->Aliquot Storage_Stock Store aliquots at -20°C or -80°C Aliquot->Storage_Stock Dilute Dilute in Aqueous Buffer/Medium Storage_Stock->Dilute Use one aliquot Working Final Working Concentration Dilute->Working Use_Immediately Use Immediately Working->Use_Immediately

Caption: Logical Flow for this compound Preparation and Handling.

References

Application Notes and Protocols for A-80987 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80987 is recognized as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme for viral maturation and infectivity[1][2]. Its primary mechanism of action involves blocking the proteolytic cleavage of viral polyproteins, thereby preventing the formation of mature, infectious virions. While its antiviral properties have been the main focus of research, understanding the cytotoxic profile of this compound across various cell lines is crucial for a comprehensive assessment of its therapeutic potential and off-target effects.

These application notes provide a framework for evaluating the cytotoxicity of this compound in different cell lines. Due to the limited publicly available data on the specific cytotoxic effects and IC50 values of this compound, this document outlines generalized protocols for common cytotoxicity assays that can be adapted for its evaluation.

Mechanism of Action and Signaling Pathways

This compound's primary target is the HIV-1 protease[1][2]. Research has shown that its antiviral efficacy can be influenced by its binding to plasma proteins, such as alpha 1 acid glycoprotein, which can reduce its intracellular concentration and subsequent antiviral activity[1].

While the specific signaling pathways modulated by this compound leading to cytotoxicity are not well-documented, other HIV protease inhibitors have been reported to induce off-target effects in mammalian cells, including impacts on cellular proliferation and survival pathways. A generalized diagram of a potential experimental workflow to investigate these pathways is provided below.

cluster_workflow Experimental Workflow to Investigate this compound Cytotoxicity A Cell Line Seeding B Treatment with this compound (Concentration Gradient) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cytotoxicity Assay (e.g., MTT, LDH) C->D E Data Analysis (IC50 Determination) D->E F Pathway Analysis (e.g., Western Blot, RT-qPCR) E->F

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Data Presentation

Cell LineCell TypeAssay TypeIncubation Time (hours)IC50 (µM)Notes
Example: MT-2Human T-cell leukemiaMTT48[Insert Value]HIV-1 infected cells
Example: HeLaHuman cervical cancerLDH72[Insert Value]
Example: HepG2Human liver cancerMTT48[Insert Value]
Example: PBMCsHuman peripheral blood mononuclear cellsMTT72[Insert Value]Uninfected

Experimental Protocols

The following are detailed, generalized protocols for two common cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity. These protocols should be optimized for the specific cell lines and experimental conditions used.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

cluster_mtt MTT Assay Workflow A Seed Cells B Add this compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance F->G

Caption: A step-by-step workflow of the MTT cytotoxicity assay.

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for a "maximum LDH release" control (cells treated with a lysis buffer provided in the kit) and a "spontaneous LDH release" control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the spontaneous LDH release from the experimental and maximum LDH release values. Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the IC50 value.

cluster_ldh LDH Assay Workflow A Seed Cells & Treat B Incubate A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate D->E F Add Stop Solution E->F G Measure Absorbance F->G

Caption: A step-by-step workflow of the LDH cytotoxicity assay.

Conclusion

The provided protocols offer a starting point for the systematic evaluation of this compound's cytotoxicity. Given the absence of specific public data, it is imperative for researchers to empirically determine the optimal conditions for each cell line and assay. The resulting data will be invaluable for understanding the complete pharmacological profile of this compound and its potential for further development.

References

Application Notes and Protocols for A-80987 with MT-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80987 is a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] Inhibition of this protease prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious virions.[1][2][3][4] These application notes provide a detailed protocol for evaluating the antiviral activity and cytotoxicity of this compound in MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection and commonly used in HIV research.[5][6]

Data Presentation

The antiviral efficacy of this compound is quantified by its half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. The following table summarizes the reported EC50 value for this compound in MT-2 cells.

CompoundCell LineAssay EndpointEC50 (µM)Notes
This compoundMT-2HIV-1 Replication0.244Determined in the presence of 10% Fetal Bovine Serum.

This data is derived from a study by Bilello JA, et al. (1996).

Experimental Protocols

Cell Culture and Maintenance of MT-2 Cells

Materials:

  • MT-2 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • CO2 Incubator (37°C, 5% CO2)

  • Centrifuge

Protocol:

  • Culture MT-2 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Monitor cell growth and viability regularly. Subculture the cells every 2-3 days to maintain a cell density between 0.5 x 10^5 and 1 x 10^6 cells/mL.

  • To subculture, centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh culture medium at the desired density.

  • Perform cell viability counts using Trypan Blue exclusion assay before each experiment to ensure cell health.

Antiviral Activity Assay (p24 Antigen ELISA)

This protocol is adapted from general p24 antigen assay protocols and the study by Bilello et al. (1996), which measured HIV replication.

Materials:

  • MT-2 cells

  • HIV-1 viral stock (e.g., HIV-1 IIIB)

  • This compound compound

  • 96-well flat-bottom culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final concentrations should bracket the expected EC50 value. Include a "no drug" control (vehicle control).

  • Infection and Treatment:

    • Infect the MT-2 cells with a predetermined amount of HIV-1 stock (multiplicity of infection, MOI, should be optimized for the specific virus stock and cell line).

    • Immediately after infection, add 100 µL of the diluted this compound or vehicle control to the respective wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • p24 Antigen Quantification:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the p24 standards provided in the ELISA kit.

    • Determine the concentration of p24 in each sample from the standard curve.

    • Calculate the percentage of viral inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing cell viability and can be used to determine the cytotoxic effects of this compound on MT-2 cells.[7][8][9]

Materials:

  • MT-2 cells

  • This compound compound

  • 96-well flat-bottom culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • CO2 Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add 100 µL of serially diluted this compound or vehicle control to the wells. Include a "cells only" control and a "medium only" blank.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 7 days).

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control (100% viability).

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

Mandatory Visualizations

Signaling Pathway of HIV-1 Protease Inhibition

HIV_Protease_Inhibition cluster_virus HIV-1 Virion Maturation cluster_inhibition Inhibition by this compound Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage by Immature_Virion Immature, Non-infectious Virion Gag_Pol_Polyprotein->Immature_Virion assembles into Mature_Viral_Proteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) HIV_Protease->Mature_Viral_Proteins generates Inhibited_Protease Inhibited HIV-1 Protease HIV_Protease->Inhibited_Protease Mature_Virion Mature, Infectious Virion Mature_Viral_Proteins->Mature_Virion assemble into A80987 This compound A80987->HIV_Protease binds to active site Inhibited_Protease->Gag_Pol_Polyprotein prevents cleavage of

Caption: Mechanism of action of this compound as an HIV-1 protease inhibitor.

Experimental Workflow for Antiviral Activity Assay

Antiviral_Assay_Workflow start Start seed_cells Seed MT-2 cells in 96-well plate start->seed_cells prepare_drug Prepare serial dilutions of this compound seed_cells->prepare_drug infect_treat Infect cells with HIV-1 and add this compound prepare_drug->infect_treat incubate Incubate for 7 days at 37°C infect_treat->incubate collect_supernatant Collect culture supernatant incubate->collect_supernatant p24_elisa Perform p24 Antigen ELISA collect_supernatant->p24_elisa analyze_data Analyze data and determine EC50 p24_elisa->analyze_data end_node End analyze_data->end_node

Caption: Workflow for determining the antiviral activity of this compound.

References

Application Notes and Protocols for A-80987 in HIV Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80987 is an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle responsible for cleaving viral polyproteins into mature, functional proteins.[1][2] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles.[3] Consequently, HIV-1 protease is a key target for antiretroviral therapy. Understanding the mechanisms of resistance to protease inhibitors like this compound is crucial for the development of more robust and effective HIV treatments. These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate HIV drug resistance.

A significant factor influencing the in vitro antiviral activity of this compound is its binding to human serum alpha 1 acid glycoprotein (AGP).[1][4] This protein binding reduces the free fraction of the drug, leading to decreased cellular uptake and consequently, diminished antiviral efficacy.[1][4] Therefore, it is imperative to consider the protein concentration in the culture medium when designing and interpreting experiments with this compound.

Data Presentation

Table 1: Antiviral Activity of this compound in the Presence of Alpha 1 Acid Glycoprotein (AGP)
Cell LineAGP Concentration (mg/ml)This compound IC50 (µM)Fold Increase in IC50Reference
Peripheral Blood Mononuclear Cells (PBMCs)0Value not explicitly stated-[1][4]
1.0Value not explicitly statedMarked increase[1][4]
MT-2 Cells0Value not explicitly stated-[1][4]
1.0Value not explicitly statedMarked increase[1][4]

Note: While the source study demonstrated a marked increase in the IC50 of this compound in the presence of physiological concentrations of AGP, the exact IC50 values were not provided in the abstract. The study emphasizes the direct correlation between intracellular inhibitor concentration and antiviral activity.[1][4]

Table 2: Cellular Uptake of [¹⁴C]-A-80987 in the Presence of Alpha 1 Acid Glycoprotein (AGP)
AGP Concentration (mg/ml)Cellular Uptake of this compoundReference
0Baseline[1][4]
Increasing ConcentrationsInversely proportional to AGP concentration (r² = 0.99)[1][4]

Note: The cellular uptake of this compound is linearly dependent on its extracellular concentration and is not sensitive to metabolic inhibitors, suggesting a passive diffusion mechanism.[1][4]

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay of this compound

This protocol determines the 50% inhibitory concentration (IC50) of this compound against HIV-1 in a cell-based assay.

Materials:

  • This compound (stock solution in DMSO)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Target cells:

    • Peripheral Blood Mononuclear Cells (PBMCs), stimulated with PHA and IL-2

    • MT-2 cell line

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics

  • Human serum alpha 1 acid glycoprotein (AGP) (optional)

  • 96-well cell culture plates

  • p24 antigen ELISA kit or reverse transcriptase activity assay kit

  • Cell viability assay reagent (e.g., MTT, XTT)

Procedure:

  • Cell Preparation:

    • For PBMCs: Isolate from healthy donor blood and stimulate with phytohemagglutinin (PHA) for 2-3 days, then maintain in media supplemented with interleukin-2 (IL-2).

    • For MT-2 cells: Maintain in logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in culture medium. To investigate the effect of protein binding, prepare dilutions in medium with and without a physiological concentration of AGP (e.g., 1 mg/ml).

  • Infection:

    • Infect the cells with a pre-titered amount of HIV-1 (e.g., multiplicity of infection [MOI] of 0.01-0.1).

    • Incubate for 2-4 hours at 37°C.

    • Wash the cells to remove the viral inoculum.

  • Treatment:

    • Add the prepared dilutions of this compound (with or without AGP) to the infected cells. Include a "no drug" control.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 5-7 days.

  • Endpoint Measurement:

    • After the incubation period, collect the cell culture supernatant.

    • Measure the amount of viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.

    • Determine cell viability in parallel plates using an appropriate assay to assess cytotoxicity of the compound.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each drug concentration relative to the "no drug" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: In Vitro Selection of HIV-1 Resistance to this compound

This protocol describes the method for generating HIV-1 variants with reduced susceptibility to this compound through serial passage in the presence of escalating drug concentrations.

Materials:

  • This compound

  • Wild-type HIV-1 strain (e.g., NL4-3)

  • Susceptible host cells (e.g., MT-4 cells)

  • Culture medium and supplies as in Protocol 1

  • Viral RNA extraction kit

  • RT-PCR reagents

  • DNA sequencing reagents and access to a sequencer

Procedure:

  • Initial Infection:

    • Infect a culture of MT-4 cells with wild-type HIV-1.

    • Add this compound at a starting concentration equal to the IC50 or sub-IC50 value.

  • Serial Passage:

    • Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production).

    • When viral replication is evident, harvest the cell-free supernatant containing progeny virus.

    • Use this viral supernatant to infect a fresh culture of MT-4 cells.

    • Gradually increase the concentration of this compound in the new culture (e.g., 2-fold increase).

    • Repeat this process for multiple passages. A parallel culture without the drug should be maintained as a control.

  • Phenotypic Analysis of Resistant Virus:

    • At various passages, determine the IC50 of this compound against the selected viral population using Protocol 1 to assess the level of resistance.

  • Genotypic Analysis of Resistant Virus:

    • Extract viral RNA from the supernatant of resistant cultures.

    • Perform RT-PCR to amplify the protease gene.

    • Sequence the amplified protease gene to identify mutations that have arisen during the selection process.

    • Compare the protease sequences of the resistant viruses to the wild-type sequence to identify potential resistance-conferring mutations.

Protocol 3: Cellular Uptake Assay for this compound

This protocol measures the accumulation of radiolabeled this compound inside cells.

Materials:

  • [¹⁴C]-labeled this compound

  • Target cells (PBMCs or MT-2 cells)

  • Culture medium with and without AGP

  • Microcentrifuge tubes

  • Silicone oil/paraffin oil mixture (for separating cells from aqueous medium)

  • Scintillation counter and scintillation fluid

  • Cell lysis buffer

Procedure:

  • Cell Preparation:

    • Prepare a suspension of cells at a concentration of 1 x 10^7 cells/ml in the desired medium (with or without AGP).

  • Uptake Experiment:

    • In a microcentrifuge tube, layer 100 µl of the silicone oil mixture over 100 µl of a dense solution (e.g., 20% sucrose).

    • Add 200 µl of the cell suspension to the top layer.

    • Initiate the uptake by adding a known concentration of [¹⁴C]-A-80987.

    • At various time points (e.g., 0, 1, 5, 15, 30 minutes), centrifuge the tubes at high speed for 1-2 minutes to pellet the cells through the oil layer, separating them from the extracellular drug.

  • Measurement of Intracellular Drug:

    • Aspirate the supernatant and the oil layer.

    • Wash the cell pellet carefully.

    • Lyse the cells with a suitable lysis buffer.

    • Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the intracellular concentration of this compound at each time point.

    • Plot the intracellular concentration over time to determine the uptake kinetics.

    • Compare the uptake in the presence and absence of AGP to quantify the effect of protein binding.

Mandatory Visualization

HIV_Protease_Action HIV_RNA HIV RNA Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_RNA->Gag_Pol_Polyprotein Translation HIV_Protease_Precursor HIV Protease (inactive precursor) Gag_Pol_Polyprotein->HIV_Protease_Precursor Part of Structural_Proteins Structural Proteins (p17, p24, p7, p6) Viral_Enzymes Viral Enzymes (RT, IN) Immature_Virion Immature Virion Assembly Gag_Pol_Polyprotein->Immature_Virion Assembly Mature_HIV_Protease Mature HIV Protease (active dimer) HIV_Protease_Precursor->Mature_HIV_Protease Autocatalytic Cleavage Mature_HIV_Protease->Gag_Pol_Polyprotein Cleavage Mature_Virion Mature, Infectious Virion Immature_Virion->Mature_Virion Maturation A80987 This compound A80987->Mature_HIV_Protease Inhibition Inhibition

Caption: HIV-1 Protease Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start: Wild-type HIV-1 Infect_Cells Infect Host Cells (e.g., MT-4) Start->Infect_Cells Add_A80987 Add this compound (IC50 concentration) Infect_Cells->Add_A80987 Culture Culture and Monitor Viral Replication Add_A80987->Culture Harvest_Virus Harvest Progeny Virus Culture->Harvest_Virus Increase_Conc Increase this compound Concentration Harvest_Virus->Increase_Conc Repeat_Passage Repeat Passages Harvest_Virus->Repeat_Passage Increase_Conc->Repeat_Passage Repeat_Passage->Infect_Cells Re-infect fresh cells Resistant_Virus Resistant Virus Population Repeat_Passage->Resistant_Virus Sufficient Resistance Phenotypic_Analysis Phenotypic Analysis (IC50) Resistant_Virus->Phenotypic_Analysis Genotypic_Analysis Genotypic Analysis (Sequencing) Resistant_Virus->Genotypic_Analysis Identify_Mutations Identify Resistance Mutations Genotypic_Analysis->Identify_Mutations

Caption: In Vitro Selection of this compound Resistant HIV-1.

Logical_Relationship A80987_Total Total Extracellular this compound A80987_Bound This compound Bound to AGP A80987_Total->A80987_Bound A80987_Total->A80987_Bound Binding A80987_Free Free Extracellular this compound A80987_Total->A80987_Free A80987_Total->A80987_Free Equilibrium AGP Alpha 1 Acid Glycoprotein (AGP) AGP->A80987_Bound Cellular_Uptake Cellular Uptake A80987_Free->Cellular_Uptake A80987_Free->Cellular_Uptake Directly Proportional Intracellular_A80987 Intracellular this compound Cellular_Uptake->Intracellular_A80987 Antiviral_Activity Antiviral Activity Intracellular_A80987->Antiviral_Activity Intracellular_A80987->Antiviral_Activity Directly Correlated

Caption: Effect of AGP on this compound Bioavailability and Activity.

References

Application Notes and Protocols: A-80987 in Combination with Other Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80987 is an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the production of infectious virions. As a peptidomimetic inhibitor, this compound binds to the active site of the protease, preventing the cleavage of viral polyprotein precursors and resulting in the formation of immature, non-infectious viral particles. Early research on this compound paved the way for the development of subsequent protease inhibitors, such as Ritonavir.

A significant factor influencing the in vitro antiviral activity of this compound is its interaction with human serum alpha 1 acid glycoprotein (α1AGP). This protein binds to this compound, reducing its free fraction and consequently decreasing its uptake into cells and its antiviral efficacy.[1][2] This observation underscores the importance of utilizing physiologically relevant concentrations of serum proteins in in vitro assays to obtain clinically meaningful data.

This document provides a generalized framework and detailed protocols for assessing the in vitro antiviral activity of this compound in combination with other antiretroviral agents.

Data Presentation

Quantitative data from in vitro combination studies are typically summarized to determine the nature of the drug interaction. The following tables are examples of how such data for this compound in combination with a hypothetical reverse transcriptase inhibitor (RTI) could be presented.

Table 1: In Vitro Antiviral Activity of this compound and a Reverse Transcriptase Inhibitor (RTI) Alone and in Combination against HIV-1 in MT-2 cells.

Compound(s)EC50 (nM) ± SD
This compoundValue
RTIValue
This compound + RTI (1:1 ratio)Value

Note: EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. SD represents the standard deviation.

Table 2: Combination Index (CI) Values for this compound and a Reverse Transcriptase Inhibitor (RTI).

Fa (Fraction affected)CI ValueInteraction
0.50ValueSynergy/Additive/Antagonism
0.75ValueSynergy/Additive/Antagonism
0.90ValueSynergy/Additive/Antagonism
0.95ValueSynergy/Additive/Antagonism

Note: The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: In Vitro HIV-1 Replication Assay

This protocol is designed to determine the antiviral activity of this compound alone and in combination with other antiretroviral agents.

Materials:

  • MT-2 cells (or other susceptible human T-cell line)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Complete medium (e.g., RPMI 1640 with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • This compound

  • Other antiretroviral agent(s)

  • 96-well microtiter plates

  • p24 antigen ELISA kit

  • Cell viability assay reagent (e.g., MTT, XTT)

Procedure:

  • Cell Preparation: Culture MT-2 cells in complete medium to a density of approximately 1 x 10^6 cells/mL.

  • Drug Preparation: Prepare stock solutions of this compound and the other antiretroviral agent(s) in a suitable solvent (e.g., DMSO). Make serial dilutions in complete medium to achieve the desired final concentrations.

  • Infection: Pre-treat MT-2 cells (5 x 10^4 cells/well in a 96-well plate) with the drug dilutions for 2 hours at 37°C. Infect the cells with a pre-titered amount of HIV-1 (e.g., multiplicity of infection of 0.01).

  • Incubation: Incubate the infected cells at 37°C in a humidified 5% CO2 incubator for 7 days.

  • Endpoint Measurement:

    • Viral Replication: On day 7 post-infection, collect the culture supernatants and measure the p24 antigen concentration using a commercial ELISA kit according to the manufacturer's instructions.

    • Cell Viability: To assess cytotoxicity, perform a cell viability assay on the same plates according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control (no drug). Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Checkerboard Assay for Synergy Analysis

This protocol is used to systematically evaluate the interaction between two drugs over a range of concentrations.

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of this compound horizontally (e.g., across columns 2-11) and the second antiretroviral agent vertically (e.g., down rows B-G). Row H should contain dilutions of this compound alone, and column 12 should contain dilutions of the second drug alone. Wells in row A and column 1 can serve as cell and virus controls.

  • Cell Seeding and Infection: Add MT-2 cells and HIV-1 to each well as described in Protocol 1.

  • Incubation and Endpoint Measurement: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each combination of drug concentrations.

    • Use a synergy analysis software (e.g., CalcuSyn or CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value provides a quantitative measure of the interaction between the two drugs.

Visualizations

HIV_Lifecycle_and_Drug_Targets cluster_virus HIV Virion cluster_cell Host Cell HIV_RNA Viral RNA Reverse_Transcription 2. Reverse Transcription HIV_RNA->Reverse_Transcription template Reverse_Transcriptase Reverse Transcriptase Reverse_Transcriptase->Reverse_Transcription Protease Protease Budding_and_Maturation 6. Budding & Maturation Protease->Budding_and_Maturation Integrase Integrase Integration 3. Integration Integrase->Integration Binding_and_Fusion 1. Binding & Fusion Binding_and_Fusion->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Provirus Provirus Integration->Provirus Transcription_and_Translation 4. Transcription & Translation Viral_mRNA Viral mRNA Transcription_and_Translation->Viral_mRNA Assembly 5. Assembly New_Virion New Immature Virion Assembly->New_Virion Viral_DNA->Integration Provirus->Transcription_and_Translation Viral_Polyproteins Viral Polyproteins Viral_mRNA->Viral_Polyproteins Viral_Polyproteins->Assembly New_Virion->Budding_and_Maturation RTI_Target Reverse Transcriptase Inhibitors (RTIs) RTI_Target->Reverse_Transcription PI_Target Protease Inhibitors (PIs) (e.g., this compound) PI_Target->Budding_and_Maturation INI_Target Integrase Inhibitors INI_Target->Integration Entry_Inhibitors Entry/Fusion Inhibitors Entry_Inhibitors->Binding_and_Fusion

Caption: HIV-1 life cycle and targets of antiretroviral drugs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Cells Prepare MT-2 Cells Add_Cells Add Cells to Plate Prep_Cells->Add_Cells Prep_Virus Prepare HIV-1 Stock Infect_Cells Infect Cells with HIV-1 Prep_Virus->Infect_Cells Prep_Drugs Prepare Serial Dilutions of this compound & other ARVs Setup_Plate Set up Checkerboard Plate Prep_Drugs->Setup_Plate Setup_Plate->Add_Cells Add_Cells->Infect_Cells Incubate Incubate for 7 Days Infect_Cells->Incubate Measure_p24 Measure p24 Antigen (ELISA) Incubate->Measure_p24 Measure_Toxicity Measure Cell Viability (MTT/XTT) Incubate->Measure_Toxicity Calculate_Inhibition Calculate % Inhibition Measure_p24->Calculate_Inhibition Calculate_CI Calculate Combination Index (CI) Calculate_Inhibition->Calculate_CI Determine_Interaction Determine Interaction (Synergy, Additive, Antagonism) Calculate_CI->Determine_Interaction Combination_Index_Interpretation CI_Scale Combination Index (CI)|<{<0.1 | 0.1-0.3 | 0.3-0.7 | 0.7-0.85 | 0.85-0.9 | 0.9-1.1 | 1.1-1.2 | 1.2-1.45 | 1.45-2.0 | 2.0-3.0 | >3.0}> Synergy Synergy Synergy->CI_Scale:f0 Very Strong Synergy->CI_Scale:f1 Strong Synergy->CI_Scale:f2 Synergy Synergy->CI_Scale:f3 Moderate Synergy->CI_Scale:f4 Slight Additive Additive Additive->CI_Scale:f5 Nearly Additive Antagonism Antagonism Antagonism->CI_Scale:f6 Slight Antagonism->CI_Scale:f7 Moderate Antagonism->CI_Scale:f8 Antagonism Antagonism->CI_Scale:f9 Strong Antagonism->CI_Scale:f10 Very Strong

References

Application Notes and Protocols: Measuring the IC50 of A-80987 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80987 is an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins essential for producing infectious virions.[3][4] Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thereby limiting viral spread.[3][5] The antiviral efficacy of this compound is directly linked to its intracellular concentration.[6][7]

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.[8] This document provides detailed protocols for determining the IC50 value of this compound in a cell-based assay using a human T-cell line susceptible to HIV-1 infection. The primary method described herein is the MTT assay, a colorimetric assay for assessing cell viability.[9]

Principle of the Assay

The IC50 determination for this compound involves infecting a suitable T-cell line (e.g., MT-2) with HIV-1 and subsequently treating the infected cells with serial dilutions of the inhibitor. The effectiveness of this compound is quantified by measuring the viability of the cells after a defined incubation period. The cytopathic effect of HIV-1 replication leads to cell death. A potent inhibitor will protect the cells from virus-induced death, resulting in higher cell viability. By plotting the percentage of cell viability against the concentration of this compound, a dose-response curve is generated, from which the IC50 value can be calculated.[8]

Data Presentation

Table 1: Experimental Parameters for this compound IC50 Determination

ParameterRecommended Value/RangeNotes
Cell Line MT-2A human T-cell line highly susceptible to HIV-1 infection and syncytia formation.[10]
Virus Strain HIV-1 (e.g., NL4-3)A laboratory-adapted strain suitable for reproducible infection.
Seeding Density 1 x 10⁴ to 5 x 10⁴ cells/wellOptimize for logarithmic growth over the course of the assay.
This compound Concentration Range 1 nM to 20 µM (initial screen)Based on effective concentrations of other protease inhibitors.[4] A narrower range can be used for refinement.
Incubation Time 3 to 5 daysAllows for multiple rounds of viral replication and observable cytopathic effects.[11]
Assay Method MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)A reliable colorimetric assay to measure cell viability.[9]
Data Analysis Non-linear regression (log(inhibitor) vs. response)To fit a sigmoidal dose-response curve and determine the IC50.[8]

Experimental Protocols

Materials and Reagents
  • This compound (prepare a stock solution in DMSO)

  • MT-2 cells

  • HIV-1 virus stock (e.g., NL4-3)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Protocol 1: HIV-1 Infection of MT-2 Cells
  • Cell Preparation: Culture MT-2 cells in RPMI-1640 complete medium. Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by Trypan Blue exclusion.

  • Infection: Centrifuge the required number of MT-2 cells and resuspend the cell pellet in a minimal volume of medium. Add the HIV-1 virus stock at a predetermined multiplicity of infection (MOI), typically between 0.01 and 0.1.

  • Incubation: Incubate the cell-virus suspension for 2-4 hours at 37°C with gentle agitation every 30 minutes to facilitate infection.

  • Washing: After incubation, wash the cells three times with sterile PBS to remove the unbound virus. This is done by centrifuging the cells and resuspending the pellet in fresh PBS for each wash.

  • Resuspension: Resuspend the final cell pellet in complete RPMI-1640 medium to the desired seeding density for the assay.

Protocol 2: IC50 Determination using MTT Assay
  • Cell Seeding: Seed the infected MT-2 cells into a 96-well plate at the optimized density in a volume of 100 µL per well. Include wells for "cell control" (uninfected cells) and "virus control" (infected cells, no inhibitor).

  • Compound Dilution: Prepare serial dilutions of this compound in complete RPMI-1640 medium. It is recommended to perform a 10-fold serial dilution for the initial screen, followed by a 2- or 3-fold dilution series for refinement.

  • Treatment: Add 100 µL of the this compound dilutions to the respective wells. For the "cell control" and "virus control" wells, add 100 µL of medium (with the corresponding DMSO concentration as the vehicle control).

  • Incubation: Incubate the plate for 3 to 5 days at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 150 µL of the solubilization buffer (e.g., DMSO) to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Percentage Viability Calculation: Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Viability = [(Absorbance of Treated Well - Absorbance of Virus Control) / (Absorbance of Cell Control - Absorbance of Virus Control)] x 100

  • Dose-Response Curve: Plot the percentage of viability against the logarithm of the this compound concentration.

  • IC50 Calculation: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

Visualizations

HIV_Lifecycle_and_Protease_Inhibitor_Action cluster_cell Host T-Cell cluster_nucleus HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Integrated_DNA Integrated HIV DNA (Provirus) HIV_DNA->Integrated_DNA Integration Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Gag_Pol Gag-Pol Polyprotein Viral_mRNA->Gag_Pol Translation Mature_Proteins Mature Viral Proteins Gag_Pol->Mature_Proteins Cleavage by HIV Protease Assembly Virus Assembly Mature_Proteins->Assembly Budding Budding Virus Assembly->Budding Immature_Virion Immature, Non-infectious Virion Budding->Immature_Virion Nucleus Nucleus HIV_Virion HIV Virion HIV_Virion->HIV_RNA Entry & Uncoating A80987 This compound (Protease Inhibitor) A80987->Gag_Pol Inhibits

Caption: HIV life cycle and the mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture_Cells Culture MT-2 Cells Infect_Cells Infect Cells with HIV-1 Culture_Cells->Infect_Cells Wash_Cells Wash Cells Infect_Cells->Wash_Cells Seed_Plate Seed 96-well Plate with Infected Cells Wash_Cells->Seed_Plate Add_Compound Add Serial Dilutions of this compound Seed_Plate->Add_Compound Incubate Incubate (3-5 days) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Plate Read Absorbance (570 nm) Solubilize->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for IC50 determination of this compound.

References

Application Notes and Protocols for A-80987 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80987 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions. Inhibition of this enzyme renders the resulting viral particles non-infectious. This mechanism makes HIV-1 protease a prime target for antiretroviral drug development. These application notes provide detailed protocols for the use of this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel HIV-1 protease inhibitors.

The protocols outlined below describe both a biochemical assay, suitable for primary HTS campaigns, and a cell-based assay, ideal for secondary screening and validation of hits in a more physiologically relevant context.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, preventing the cleavage of the Gag-Pol polyprotein. This disruption of the viral maturation process leads to the formation of immature and non-infectious viral particles.

Signaling Pathway: HIV-1 Protease in the Viral Life Cycle

The following diagram illustrates the central role of HIV-1 protease in the viral life cycle and the point of intervention for inhibitors like this compound.

HIV_Lifecycle cluster_host_cell Host Cell cluster_virion Extracellular Space viral_rna Viral RNA reverse_transcription Reverse Transcription viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna integration Integration viral_dna->integration provirus Provirus integration->provirus transcription Transcription provirus->transcription genomic_rna Genomic RNA transcription->genomic_rna translation Translation genomic_rna->translation assembly Assembly genomic_rna->assembly gag_pol Gag-Pol Polyprotein translation->gag_pol protease_cleavage Protease Cleavage gag_pol->protease_cleavage mature_proteins Mature Viral Proteins protease_cleavage->mature_proteins mature_proteins->assembly budding Budding assembly->budding immature_virion Immature Virion (out) budding->immature_virion mature_virion Mature Virion (out) immature_virion->mature_virion Maturation hiv_virion HIV Virion (in) hiv_virion->viral_rna Entry & Uncoating A80987 This compound A80987->protease_cleavage Inhibits

Caption: Role of HIV-1 Protease and Inhibition by this compound.

High-Throughput Screening Assays

The following are detailed protocols for utilizing this compound in HTS campaigns.

Biochemical Assay: FRET-Based HIV-1 Protease Inhibition Assay

This assay is designed for rapid screening of large compound libraries in a 384-well format. It measures the cleavage of a synthetic peptide substrate labeled with a fluorescent reporter and a quencher. Cleavage by HIV-1 protease separates the fluorophore from the quencher, resulting in a detectable fluorescent signal.

Experimental Workflow:

HTS_Workflow plate_prep Prepare 384-well Assay Plates add_compounds Dispense Test Compounds, This compound (Positive Control), & DMSO (Negative Control) plate_prep->add_compounds add_enzyme Add HIV-1 Protease Solution add_compounds->add_enzyme pre_incubation Pre-incubate at Room Temperature add_enzyme->pre_incubation add_substrate Add FRET Substrate Solution pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_plate Read Fluorescence (Kinetic Mode) incubation->read_plate data_analysis Data Analysis (Calculate % Inhibition, Z'-factor, IC50) read_plate->data_analysis

Caption: Biochemical HTS Workflow for HIV-1 Protease Inhibitors.

Protocol:

  • Compound Plating:

    • Dispense 1 µL of test compounds, this compound (positive control), and DMSO (negative control) into a 384-well black, flat-bottom assay plate.

    • For IC50 determination, perform a serial dilution of this compound.

  • Reagent Preparation:

    • Assay Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% CHAPS.

    • HIV-1 Protease Solution: Dilute recombinant HIV-1 protease in assay buffer to the desired final concentration (e.g., 50 nM).

    • FRET Substrate Solution: Dilute a fluorogenic HIV-1 protease substrate (e.g., based on the Gag-Pol cleavage site) in assay buffer to the desired final concentration (e.g., 10 µM).

  • Assay Procedure:

    • Add 20 µL of the HIV-1 Protease Solution to each well of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the FRET Substrate Solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 340/490 nm) every minute for 60 minutes (kinetic mode).

    • Calculate the reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls.

    • Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[2][3][4][5]

    • For active compounds, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[6][7]

Data Presentation:

Table 1: Representative HTS Assay Performance Metrics

ParameterValueInterpretation
This compound IC50 5.2 nMPotent inhibition of HIV-1 protease.
Z'-Factor 0.85Excellent assay quality, suitable for HTS.[2][3][4][5]
Signal-to-Background 12Robust assay window.

Table 2: Example IC50 Values for HIV-1 Protease Inhibitors

CompoundIC50 (nM)
This compound (Reference) 5.2
Lopinavir1.5
Ritonavir3.0
Pepstatin A1.6 µM

Note: IC50 values are dependent on assay conditions and should be determined empirically.

Cell-Based Assay: HIV-1 Replication Inhibition Assay

This assay provides a more physiologically relevant assessment of compound efficacy by measuring the inhibition of viral replication in a cellular context. A common method involves using a reporter cell line that expresses a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter.

Protocol:

  • Cell Plating:

    • Seed a suitable host cell line (e.g., MT-2 or PM1 cells) into a 96-well or 384-well white, clear-bottom tissue culture plate at an appropriate density.[8]

    • Incubate overnight to allow for cell adherence.

  • Compound Addition:

    • Add serially diluted this compound and test compounds to the cells.

    • Include a "no drug" control (DMSO).

  • Viral Infection:

    • Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Data Acquisition and Analysis:

    • Measure the reporter gene activity according to the manufacturer's instructions (e.g., add luciferase substrate and measure luminescence).

    • Determine the percent inhibition of viral replication for each compound concentration.

    • Calculate the EC50 (50% effective concentration) for active compounds.

    • Simultaneously, assess cell viability using a complementary assay (e.g., MTT or CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration).

    • Calculate the Selectivity Index (SI = CC50 / EC50) to evaluate the therapeutic window of the compounds.

Data Presentation:

Table 3: Representative Cell-Based Assay Data

CompoundEC50 (nM)CC50 (µM)Selectivity Index (SI)
This compound (Reference) 15.8> 50> 3165
Hit Compound 125.322.1873
Hit Compound 2102.1> 50> 490

Summary

This compound is a valuable tool for HTS campaigns aimed at discovering novel HIV-1 protease inhibitors. The provided protocols for both biochemical and cell-based assays offer robust and reliable methods for screening and characterizing potential drug candidates. The successful implementation of these assays, with careful attention to quality control metrics such as the Z'-factor, will facilitate the identification of new and effective antiretroviral agents.

References

Application Notes and Protocols for Nav1.8 Channel Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1] Predominantly expressed in the peripheral nervous system, specifically in nociceptive neurons of the dorsal root ganglia (DRG), Nav1.8 is a critical target for the development of novel analgesics.[1][2] Unlike many other sodium channels, Nav1.8 is resistant to tetrodotoxin (TTX), a property that allows for its specific study.[1] Gain-of-function mutations in the SCN10A gene have been linked to painful peripheral neuropathies, further highlighting the channel's importance in pain pathophysiology.[2][3]

This document provides detailed application notes and protocols for studying Nav1.8 channels using various cell lines and experimental techniques. While the initial query mentioned "A-80987," this compound is primarily documented as an HIV-1 protease inhibitor. It is presumed that the intended compounds of interest were the well-characterized Nav1.8 inhibitors, A-803467 and A-887826 . Therefore, this document will focus on protocols and data relevant to these and other selective Nav1.8 modulators.

Suitable Cell Lines for Nav1.8 Experiments

The study of Nav1.8 in a controlled in vitro environment relies on the use of appropriate cell lines that stably or transiently express the channel. The following cell lines are widely used for this purpose:

  • Chinese Hamster Ovary (CHO) Cells: CHO cells are a popular choice for stable expression of ion channels due to their robust growth characteristics and low endogenous channel expression.[4][5][6] Several commercial vendors offer CHO cell lines stably expressing human Nav1.8, often co-expressed with β subunits to ensure proper channel function and trafficking to the cell membrane.[4][6]

  • Human Embryonic Kidney 293 (HEK293) Cells: HEK293 cells are another excellent system for both stable and transient expression of recombinant proteins, including Nav1.8.[7][8][9] They are easy to culture and transfect, making them suitable for a wide range of applications from electrophysiology to high-throughput screening.[7][8]

  • ND7/23 Cells: This hybrid cell line, created by the fusion of rat DRG neurons and mouse neuroblastoma cells, provides a more neuron-like environment for expressing Nav1.8.[10][11][12][13] While they may have some endogenous sodium channel expression, they are a valuable tool for studying the function of recombinant Nav1.8 in a neuronal context.[12]

Quantitative Data for Nav1.8 Inhibitors

The following table summarizes the inhibitory potency (IC50) of A-803467 and A-887826 on Nav1.8 channels. This data is crucial for designing experiments and interpreting results.

CompoundCell LineChannel TypeAssay TypeIC50Reference
A-803467 HEK293Human Nav1.8Electrophysiology8 nM[14]
A-887826 Rat DRG NeuronsTTX-R Na+ CurrentsElectrophysiology11 nM[15]

Experimental Protocols

Cell Culture and Maintenance

a) CHO-hNav1.8 Stable Cell Line Culture Protocol [4]

  • Media: F-12 (HAM) medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 350 µg/mL Hygromycin, and 3.5 µg/mL Puromycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Split cells every 2-3 days when they reach 70-80% confluency at a ratio of 1:3 to 1:5.

  • Freezing: Resuspend cells in fresh freezing medium (90% complete medium, 10% DMSO) and store in liquid nitrogen.

b) HEK293-hNav1.8 Stable Cell Line Culture Protocol [8][16][17]

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics (e.g., Blasticidin and Zeocin for BPS Bioscience cell line).

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Passage cells at 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed in a new flask.

  • Freezing: Resuspend cells in freezing medium (10% DMSO + 90% FBS) and store in liquid nitrogen.

c) ND7/23 Cell Culture and Transfection Protocol [10][12]

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection (for transient expression):

    • Plate cells to be 50-80% confluent on the day of transfection.

    • Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions to introduce the Nav1.8 expression plasmid.

    • Allow 24-48 hours for channel expression before conducting experiments.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of Nav1.8 inhibitors on channel currents.[10][18][19][20]

a) Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). Add 300 nM TTX to block endogenous TTX-sensitive channels.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

b) Protocol:

  • Plate cells expressing Nav1.8 onto glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV.

  • To measure the effect of a compound on the resting state, apply depolarizing voltage steps to 0 mV for 20-50 ms.

  • To assess state-dependent block, use a prepulse to -40 mV for 8 seconds to inactivate a population of channels before the test pulse to 0 mV.[18]

  • Perfuse the compound of interest at various concentrations and record the inhibition of the Nav1.8 current.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a Nav1.8 modulator.[21][22][23][24]

a) Reagents:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

b) Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the Nav1.8 inhibitor for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Radioligand Binding Assay

This assay measures the direct binding of a radiolabeled ligand to the Nav1.8 channel and the displacement of this binding by a test compound.[25]

a) Materials:

  • Cell membranes prepared from a cell line overexpressing Nav1.8.

  • Radiolabeled Nav1.8 ligand (e.g., a tritiated or iodinated specific blocker).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

b) Protocol:

  • In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Signaling Pathways and Experimental Workflows

Nav1.8 Signaling Pathways

Nav1.8 activity is modulated by intracellular signaling cascades, primarily through the Protein Kinase A (PKA) and Protein Kinase C (PKC) pathways.[1][2][26][27][28][29] These pathways are often activated by inflammatory mediators, leading to increased Nav1.8 current and neuronal hyperexcitability.

Nav1_8_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Mediators Inflammatory Mediators (e.g., PGE2, Bradykinin) GPCR GPCR Inflammatory_Mediators->GPCR binds AC Adenylyl Cyclase GPCR->AC activates PLC Phospholipase C GPCR->PLC activates Nav1_8 Nav1.8 Increased_Current Increased Na+ Current Nav1_8->Increased_Current leads to cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 cleaves PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Nav1_8 phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates PKC->Nav1_8 phosphorylates Hyperexcitability Neuronal Hyperexcitability Increased_Current->Hyperexcitability Pain_Sensation Pain Sensation Hyperexcitability->Pain_Sensation

Caption: Signaling pathways modulating Nav1.8 activity.

Experimental Workflow for Characterizing a Novel Nav1.8 Inhibitor

This diagram outlines a typical workflow for the preclinical evaluation of a potential Nav1.8 inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Primary_Screen Primary Screen (e.g., High-Throughput Electrophysiology) Dose_Response Dose-Response Curve (Electrophysiology) Primary_Screen->Dose_Response Hits Selectivity_Panel Selectivity Panel (Other NaV channels, hERG) Dose_Response->Selectivity_Panel Potent Compounds Cell_Viability Cell Viability Assay (MTT Assay) Selectivity_Panel->Cell_Viability Selective Compounds Binding_Assay Binding Assay (Radioligand Displacement) Cell_Viability->Binding_Assay Non-toxic Compounds PK_Studies Pharmacokinetic Studies Binding_Assay->PK_Studies Lead Candidates Efficacy_Models Pain Efficacy Models (e.g., Neuropathic, Inflammatory) PK_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies

Caption: Experimental workflow for Nav1.8 inhibitor discovery.

Conclusion

The study of Nav1.8 continues to be a promising avenue for the development of novel pain therapeutics. The cell lines, quantitative data, and detailed protocols provided in this document offer a comprehensive resource for researchers in this field. By utilizing these methodologies, scientists can effectively characterize the activity of Nav1.8 modulators and advance our understanding of the role of this important ion channel in pain signaling.

References

Troubleshooting & Optimization

Technical Support Center: A-80987 and Serum Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 protease inhibitor, A-80987. The primary focus is to address the reduced efficacy of this compound due to its high affinity for serum proteins, particularly alpha-1-acid glycoprotein (AGP).

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency of this compound in our cell-based assays when using media supplemented with human serum. Why is this happening?

A1: The reduced potency of this compound in the presence of human serum is most likely due to its extensive binding to serum proteins. This compound has been shown to bind with high affinity to alpha-1-acid glycoprotein (AGP), a common protein in human serum.[1] This binding sequesters the compound, reducing the concentration of free, unbound drug that is available to enter the cells and inhibit the HIV-1 protease. The antiviral activity of this compound is directly related to its intracellular concentration.[1]

Q2: What is the extent of this compound binding to serum proteins?

A2: Studies have demonstrated that in the presence of physiologically relevant concentrations of AGP, the free fraction of this compound is less than 10%.[1] This means that over 90% of the compound can be bound to serum proteins and is therefore not immediately available to exert its antiviral effect.

Q3: How does the concentration of alpha-1-acid glycoprotein (AGP) affect the IC50 of this compound?

A3: The IC50 (half-maximal inhibitory concentration) of this compound is directly proportional to the concentration of AGP in the assay medium. As the concentration of AGP increases, more this compound is bound, and a higher total concentration of the drug is required to achieve the same level of viral inhibition. The amount of this compound that enters the cells is inversely proportional to the concentration of AGP.[1]

Q4: Are there any common experimental pitfalls to be aware of when working with this compound and serum-containing media?

A4: Yes. A common pitfall is not accounting for the protein binding effect, which can lead to misinterpretation of the compound's intrinsic potency. It is crucial to either use serum-free conditions for determining the baseline IC50 or to quantify and account for the free fraction of this compound in serum-containing media. Another point to consider is the variability in AGP concentrations between different lots of human serum, which can lead to inconsistent results.

Troubleshooting Guides

Problem: Inconsistent IC50 values for this compound in different batches of experiments.
Possible Cause Troubleshooting Step
Variability in Serum Lots Different lots of human serum can have varying concentrations of AGP.
Solution: If possible, use a single, large batch of serum for a series of experiments. Alternatively, measure the AGP concentration in each new lot of serum.
Inaccurate Drug Concentration Errors in serial dilutions or initial stock concentration.
Solution: Prepare fresh serial dilutions for each experiment. Verify the concentration of the stock solution using a spectrophotometric or chromatographic method.
Cell Health and Density Variations in cell health or seeding density can affect viral replication and drug sensitivity.
Solution: Ensure consistent cell passage number, viability, and seeding density for all assays.
Problem: this compound appears significantly less potent than expected based on literature values.
Possible Cause Troubleshooting Step
High Serum Concentration in Assay Medium The presence of a high percentage of serum (e.g., 10% or more) is causing significant protein binding.
Solution: Determine the IC50 in a low-serum or serum-free medium to establish the baseline potency. If serum is required, perform a protein binding assay (see Experimental Protocols) to determine the free fraction of this compound and calculate the free-drug IC50.
Incorrect Assay Endpoint The chosen assay endpoint may not be sensitive enough or may be affected by the compound.
Solution: Use a validated and sensitive method to measure viral replication, such as a p24 antigen ELISA or a luciferase reporter gene assay.

Data Presentation

Table 1: Effect of Alpha-1-Acid Glycoprotein (AGP) on the Antiviral Efficacy of this compound

This table provides a representative illustration of the expected shift in the IC50 of this compound in the presence of increasing concentrations of AGP. The exact values may vary depending on the specific experimental conditions.

AGP Concentration (mg/mL)Estimated Free Fraction of this compound (%)Representative IC50 (nM)Fold Increase in IC50
0~100%51
0.5 (Low Physiological)~15%33~6.6
1.0 (Normal Physiological)<10%>50>10
2.0 (High Physiological)<5%>100>20

Table 2: Key Parameters of this compound

ParameterValueReference
Target HIV-1 Protease[1]
Binding Protein Alpha-1-Acid Glycoprotein (AGP)[1]
Free Fraction (in presence of AGP) < 10%[1]

Experimental Protocols

Protocol 1: Determination of this compound Protein Binding by Rapid Equilibrium Dialysis (RED)

This protocol outlines a general procedure for quantifying the binding of this compound to proteins in human serum.

Materials:

  • This compound

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the human serum with this compound to the desired final concentration.

  • Add the this compound-spiked serum to the sample chamber of the RED device insert.

  • Add an equal volume of PBS to the buffer chamber of the insert.

  • Assemble the RED device and incubate with shaking at 37°C for the time recommended by the manufacturer to reach equilibrium (typically 4-6 hours).

  • After incubation, collect samples from both the serum and the buffer chambers.

  • Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.

  • Calculate the percent bound using the following formula: % Bound = ((Concentration in Serum - Concentration in Buffer) / Concentration in Serum) * 100

Protocol 2: Antiviral Activity Assay in the Presence of AGP

This protocol describes how to assess the antiviral activity of this compound in the presence of varying concentrations of AGP.

Materials:

  • This compound

  • Purified human alpha-1-acid glycoprotein (AGP)

  • HIV-1 infectable cell line (e.g., MT-2 or PM1 cells)

  • HIV-1 viral stock

  • Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)

  • p24 antigen ELISA kit or other viral replication readout system

Procedure:

  • Prepare solutions of AGP in cell culture medium at various physiological concentrations (e.g., 0, 0.5, 1.0, 2.0 mg/mL).

  • Prepare serial dilutions of this compound in each of the AGP-containing and AGP-free media.

  • Seed the cells in a 96-well plate.

  • Add the this compound/AGP solutions to the cells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of viral replication in the supernatant using a p24 antigen ELISA.

  • Calculate the IC50 for this compound at each AGP concentration by plotting the percent inhibition of p24 production against the log of the this compound concentration.

Visualizations

cluster_intracellular Intracellular Space A80987_free Free this compound A80987_bound This compound-AGP Complex A80987_free->A80987_bound HIV_protease HIV-1 Protease A80987_free->HIV_protease Cellular Uptake AGP AGP A80987_bound->A80987_free HIV_protease->Inhibition Viral_maturation Viral Maturation Inhibition->Viral_maturation Inhibition

This compound Mechanism of Action and AGP Binding

start Start: Reduced this compound Efficacy Observed check_serum Is human serum present in the assay medium? start->check_serum no_serum Troubleshoot other factors (e.g., compound stability, cell health). check_serum->no_serum No serum_present High probability of serum protein binding. check_serum->serum_present Yes quantify_binding Perform Equilibrium Dialysis or similar assay. serum_present->quantify_binding determine_free_ic50 Determine IC50 in serum-free medium. serum_present->determine_free_ic50 calculate_free_fraction Calculate the free fraction of this compound. quantify_binding->calculate_free_fraction adjust_concentration Adjust total this compound concentration to achieve desired free concentration. determine_free_ic50->adjust_concentration calculate_free_fraction->adjust_concentration end End: Accurate potency determination. adjust_concentration->end

Troubleshooting Workflow for this compound Efficacy

cluster_protocol Equilibrium Dialysis Workflow start Prepare this compound spiked serum and PBS buffer load Load serum and buffer into RED device chambers start->load incubate Incubate at 37°C with shaking to reach equilibrium load->incubate sample Collect samples from both chambers incubate->sample analyze Analyze this compound concentration by LC-MS/MS sample->analyze calculate Calculate % Protein Binding analyze->calculate

Experimental Workflow for Protein Binding Assay

References

Overcoming A-80987 binding to alpha 1 acid glycoprotein.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-80987, a potent HIV-1 protease inhibitor. A primary challenge in in vitro studies involving this compound is its significant binding to alpha-1-acid glycoprotein (AAG), a common component of serum-containing culture media. This binding sequesters the compound, reducing its free concentration and consequently its antiviral efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the observed antiviral activity of this compound in my cell culture assay lower than expected?

A1: The most likely reason for lower-than-expected antiviral activity of this compound is its binding to alpha-1-acid glycoprotein (AAG) present in the serum supplement (e.g., Fetal Bovine Serum, FBS) of your cell culture medium.[1][2][3] this compound has a high affinity for AAG, which can result in over 90% of the compound being protein-bound and therefore biologically unavailable to inhibit HIV-1 protease within the cells.[3] The free, unbound fraction of this compound is what determines its intracellular concentration and antiviral potency.[1][2]

Q2: What is alpha-1-acid glycoprotein (AAG) and why does it bind to this compound?

A2: Alpha-1-acid glycoprotein (AAG), also known as orosomucoid, is an acute-phase reactant plasma protein.[4] As a basic glycoprotein, it has a high capacity to bind to various drugs, particularly basic and lipophilic compounds.[5] this compound, being a basic drug, readily binds to the acidic AAG.[5]

Q3: How can I confirm that AAG binding is the cause of the reduced efficacy of this compound in my experiments?

A3: You can perform a concentration-response experiment with varying concentrations of purified AAG added to your serum-free or low-serum medium. A dose-dependent decrease in the antiviral activity of a fixed concentration of this compound with increasing AAG concentrations would strongly suggest that AAG binding is the issue.[1][2]

Q4: Are there alternatives to this compound that are less affected by AAG binding?

A4: While this compound is a potent HIV-1 protease inhibitor, other protease inhibitors may exhibit different plasma protein binding profiles. Researching compounds with lower affinity for AAG could be a viable alternative. However, overcoming the binding of your current compound of interest is often a more immediate solution.

Troubleshooting Guides

Issue: Low Antiviral Potency of this compound in Serum-Containing Media

This guide provides several experimental strategies to mitigate the impact of this compound binding to AAG, thereby increasing its effective concentration and observed antiviral activity.

Strategy 1: Reduce Serum Concentration

  • Principle: Lowering the concentration of serum in the cell culture medium will proportionally reduce the concentration of AAG, leading to a higher free fraction of this compound.

  • Caution: Ensure that the reduced serum concentration does not adversely affect the viability and growth of your target cells. A preliminary cell viability assay with varying serum concentrations is recommended.

Strategy 2: Use of AAG-Depleted Serum

  • Principle: Commercially available AAG-depleted serum can be used to supplement the culture medium. This directly addresses the root cause of the binding issue without altering other essential serum components.

  • Consideration: This approach can be more expensive than other methods.

Strategy 3: Chemical Disruption of Protein Binding

  • Principle: Certain chemical treatments can disrupt the binding of drugs to plasma proteins. These methods should be used with caution as they can also affect cell health.

  • Methods:

    • pH Adjustment: Altering the pH of the medium can change the ionization state of both this compound and AAG, potentially reducing their binding affinity. This approach requires careful optimization to avoid stressing the cells.

    • Protein Precipitation: While more common in sample preparation for analysis, gentle protein denaturation methods can be adapted for cell-based assays. This is a more drastic approach and should be considered a last resort.

Strategy 4: Competitive Displacement

  • Principle: Introducing a compound that also binds to AAG with high affinity can displace this compound, thereby increasing its free concentration.

  • Consideration: The displacing agent should not have any antiviral activity or off-target effects that could interfere with the assay. Mifepristone has been shown to displace other drugs from AAG and could be investigated.[6]

Data Presentation

Table 1: Effect of AAG on the Free Fraction of this compound

AAG Concentration (mg/mL)This compound Concentration (µM)Free Fraction of this compound (%)
01>90%
11<10%

This table summarizes data indicating that at a physiologically relevant concentration, AAG can bind more than 90% of this compound.[3]

Experimental Protocols

Protocol 1: Determination of this compound Binding to AAG using Equilibrium Dialysis

This protocol is a standard method for quantifying the binding of a drug to a protein.

  • Materials:

    • Equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 10 kDa molecular weight cut-off).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • This compound stock solution.

    • Purified human AAG.

  • Procedure:

    • Prepare a solution of AAG in PBS at the desired concentration (e.g., 1 mg/mL).

    • Prepare a solution of this compound in PBS at twice the final desired concentration.

    • Place the AAG solution in one chamber of the dialysis unit and the this compound solution in the other chamber.

    • Incubate the apparatus at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 18-24 hours).

    • After incubation, collect samples from both chambers.

    • Determine the concentration of this compound in both chambers using a validated analytical method (e.g., HPLC-MS/MS).

    • The concentration in the AAG-free chamber represents the free drug concentration, while the concentration in the AAG-containing chamber represents the total drug concentration (bound + free).

    • Calculate the percentage of bound and free drug.

Mandatory Visualizations

Signaling Pathway

HIV_Protease_Inhibition cluster_virus HIV Virion Maturation cluster_inhibition Inhibition by this compound Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion A80987 This compound A80987->HIV_Protease Inhibits HIV_Protease->Mature_Proteins

Caption: Inhibition of HIV-1 Protease by this compound prevents the cleavage of the Gag-Pol polyprotein, halting viral maturation.

Experimental Workflow

Overcoming_AAG_Binding cluster_problem The Problem: AAG Sequestration cluster_solutions Troubleshooting Solutions A80987_total Total this compound in Culture Medium AAG Alpha-1-Acid Glycoprotein (AAG) A80987_total->AAG Binds to Free_A80987 Free this compound (Active) A80987_total->Free_A80987 Bound_A80987 Bound this compound (Inactive) AAG->Bound_A80987 Reduced_Activity Reduced Antiviral Activity Bound_A80987->Reduced_Activity Leads to Antiviral_Activity Desired Antiviral Activity Free_A80987->Antiviral_Activity Leads to Reduce_Serum 1. Reduce Serum Concentration Reduce_Serum->Free_A80987 Increases Depleted_Serum 2. Use AAG-Depleted Serum Depleted_Serum->Free_A80987 Increases Disrupt_Binding 3. Chemical Disruption of Binding Disrupt_Binding->Free_A80987 Increases

Caption: Workflow illustrating the problem of this compound binding to AAG and potential experimental solutions.

References

A-80987 Technical Support Center: Solubility and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of A-80987, a potent HIV-1 protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This enzyme is crucial for the lifecycle of the HIV virus, as it cleaves viral polyproteins into functional, mature proteins. By inhibiting this protease, this compound prevents the formation of mature viral particles, thus halting the replication of the virus.

Q2: What are the recommended solvents for dissolving this compound?

This compound, like many other HIV protease inhibitors, exhibits poor solubility in aqueous solutions. The recommended solvents for creating stock solutions are organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.

Q3: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer for my experiment. What should I do?

This is a common issue due to the low aqueous solubility of this compound. To address this, ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity. If precipitation persists, you can try the following:

  • Sonication: Briefly sonicate the solution to aid in dissolution.

  • Gentle Warming: Gently warm the solution to 37°C.

  • Serial Dilution: Perform serial dilutions of your stock solution in the aqueous buffer.

Always prepare fresh working solutions and do not store aqueous dilutions for extended periods.

Q4: How should I store this compound?

This compound should be stored as a solid at -20°C. Stock solutions in organic solvents can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles. For aqueous working solutions, it is recommended to prepare them fresh for each experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in the primary solvent (e.g., DMSO). Insufficient solvent volume or compound has degraded.Increase the solvent volume. If dissolution is still not achieved, sonicate the mixture briefly. Ensure the compound has been stored correctly.
Precipitation occurs immediately upon dilution into aqueous media. The compound's solubility limit in the aqueous buffer has been exceeded.Decrease the final concentration of this compound in the working solution. Ensure the stock solution is fully dissolved before dilution. Prepare the working solution just before use.
Inconsistent experimental results. Degradation of this compound in stock or working solutions. Inaccurate concentration of the stock solution.Prepare fresh stock and working solutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Verify the concentration of your stock solution using a suitable analytical method if possible.
Cell toxicity observed in control wells (vehicle control). The concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final concentration of the organic solvent in the cell culture medium is at a non-toxic level (typically ≤0.5% for DMSO). Run a vehicle control to assess solvent toxicity.

Solubility Data

SolventSolubility
DMSO~15 mg/mL
Ethanol~5 mg/mL
DMSO:PBS (pH 7.2) (1:2)~0.1 mg/mL

Data is for Ritonavir and should be considered as an estimate for this compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C.

Preparation of a Working Solution for Cell Culture
  • Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤0.5%).

  • Mixing: Gently mix the working solution by pipetting up and down.

  • Use: Use the freshly prepared working solution immediately for your experiments.

Visualizations

HIV_Protease_Inhibition cluster_virus HIV Virion cluster_protease HIV Protease Action cluster_inhibition Inhibition by this compound Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Substrate Cleavage Cleavage HIV Protease->Cleavage Mature Viral Proteins Mature Viral Proteins Cleavage->Mature Viral Proteins Results in This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->HIV Protease

Caption: Mechanism of action of this compound in inhibiting HIV protease.

experimental_workflow Start Start Weigh this compound Weigh this compound Start->Weigh this compound Dissolve in DMSO (10 mM Stock) Dissolve in DMSO (10 mM Stock) Weigh this compound->Dissolve in DMSO (10 mM Stock) Store at -20°C Store at -20°C Dissolve in DMSO (10 mM Stock)->Store at -20°C Thaw Stock Solution Thaw Stock Solution Store at -20°C->Thaw Stock Solution Serial Dilution in Aqueous Buffer Serial Dilution in Aqueous Buffer Thaw Stock Solution->Serial Dilution in Aqueous Buffer Precipitation? Precipitation? Serial Dilution in Aqueous Buffer->Precipitation? Perform Experiment Perform Experiment Precipitation?->Perform Experiment No Troubleshoot Troubleshoot Precipitation?->Troubleshoot Yes Troubleshoot->Serial Dilution in Aqueous Buffer

Caption: Recommended workflow for preparing this compound solutions.

Stability of A-80987 in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-80987. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, the compound can be kept at 4°C. Product information sheets from commercial suppliers suggest that this compound is stable for short periods at room temperature, as it is often shipped under ambient conditions.[1] Always refer to the Certificate of Analysis provided by your supplier for specific storage recommendations.

Q2: How should I prepare stock solutions of this compound?

This compound is soluble in organic solvents such as DMSO and ethanol. To prepare a stock solution, dissolve the solid compound in an appropriate volume of anhydrous solvent. For cell-based assays, it is crucial to keep the final concentration of the organic solvent in the culture medium low (typically <0.5%) to avoid cytotoxicity.

Q3: What are the known degradation pathways for this compound?

The primary known degradation pathway for this compound is oxidation. This is inferred from the development of its successor, Ritonavir, where the pyridyl groups of this compound were replaced with thiazoles to enhance chemical stability against oxidation. Other potential degradation pathways, common for molecules with similar functional groups, include hydrolysis under acidic or basic conditions and photodegradation upon exposure to light.

Q4: Is this compound sensitive to light?

Q5: How can I monitor the stability of this compound in my experimental setup?

A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to monitor the integrity of this compound and to detect the formation of any degradation products. A well-developed HPLC method can separate the parent compound from its degradants, allowing for accurate quantification of its stability over time.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh stock solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
Loss of compound activity over time Instability in aqueous buffers or cell culture media.Perform a time-course experiment to assess the stability of this compound in your specific buffer or media using a stability-indicating HPLC method. Consider adjusting the pH of the buffer if hydrolytic degradation is suspected.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming the stability-indicating nature of your analytical method.
Precipitation of this compound in aqueous solution Poor aqueous solubility.Ensure the final concentration of the organic solvent used to dissolve this compound is sufficient to maintain its solubility in the aqueous medium. Sonication may aid in dissolution. Do not exceed the solubility limit of the compound in your experimental system.

Stability of this compound Under Forced Degradation Conditions

Specific quantitative stability data for this compound is not extensively published. However, based on standard pharmaceutical stress testing guidelines, the following table summarizes the expected stability profile and the conditions under which degradation is likely to occur. Researchers are encouraged to generate their own stability data using the provided protocols.

ConditionStressorExpected OutcomePrimary Degradation Pathway
Hydrolytic 0.1 M HCl, 60°CPotential degradationAcid-catalyzed hydrolysis
0.1 M NaOH, 60°CPotential degradationBase-catalyzed hydrolysis
Oxidative 3% H₂O₂, RTSignificant degradation expectedOxidation
Thermal 60°C in solid stateGenerally stable, but testing is recommendedThermolysis
Photolytic UV/Visible lightPotential degradationPhotodegradation

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 60°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in mobile phase) to UV light (254 nm) and visible light for a defined period (e.g., 24 hours). Keep a control sample wrapped in foil.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method (General)

This method is a starting point and should be optimized for your specific equipment and experimental needs. It is based on methods developed for the structurally related compound, Ritonavir.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.05 M Phosphate buffer, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a 30:70 (A:B) mixture, and linearly increase the proportion of B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

HIV-1 Protease Mechanism of Action

HIV-1 protease is essential for the viral life cycle. It cleaves viral polyproteins into functional enzymes and structural proteins, a process which is inhibited by this compound.

HIV_Protease_Pathway HIV_RNA HIV RNA Translation Translation HIV_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Budding Viral Budding Gag_Pol->Budding Immature_Virion Immature Virion Budding->Immature_Virion Protease_Activation Protease Activation Immature_Virion->Protease_Activation Cleavage Proteolytic Cleavage Protease_Activation->Cleavage Mature_Proteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) Cleavage->Mature_Proteins Mature_Virion Infectious Mature Virion Mature_Proteins->Mature_Virion A80987 This compound A80987->Cleavage Inhibits

Caption: Mechanism of action of this compound in inhibiting HIV-1 protease.

Experimental Workflow for Stability Assessment

This workflow outlines the steps to determine the stability of this compound.

Stability_Workflow Start Start: this compound Sample Forced_Degradation Forced Degradation Studies Start->Forced_Degradation Acid Acid Hydrolysis Forced_Degradation->Acid Base Base Hydrolysis Forced_Degradation->Base Oxidation Oxidation Forced_Degradation->Oxidation Heat Thermal Stress Forced_Degradation->Heat Light Photostability Forced_Degradation->Light HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Heat->HPLC_Analysis Light->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation Stable Compound is Stable Data_Evaluation->Stable No significant degradation Unstable Degradation Observed Data_Evaluation->Unstable Degradation >5% Identify_Degradants Identify Degradants & Determine Pathways Unstable->Identify_Degradants

Caption: Workflow for assessing the stability of this compound.

References

Potential off-target effects of A-80987 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers using A-80987, an inhibitor of HIV-1 protease, in cellular assays. It addresses potential off-target effects and offers troubleshooting advice for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of HIV protease inhibitors as a class?

A1: While specific off-target data for this compound is limited in publicly available literature, the class of HIV protease inhibitors has been associated with several off-target effects. These can lead to various cellular toxicities and side effects. Known off-target interactions for some approved HIV protease inhibitors include effects on cellular proteases, lipid metabolism, and glucose transport. For instance, some inhibitors have been shown to interact with proteins like the zinc metalloprotease ZMPSTE24, which is involved in processing prelamin A. Inhibition of this enzyme can lead to cellular senescence-like phenotypes.[1] Additionally, off-target effects on signaling pathways such as the Akt pathway have been reported for some HIV protease inhibitors.[2][3][4]

Q2: Are there any known kinase inhibitor activities of this compound?

A2: Currently, there is no specific publicly available data from broad kinase screening panels for this compound. However, some HIV protease inhibitors have been shown to have off-target effects on cellular kinases. For example, nelfinavir has been reported to inhibit Akt/PKB signaling.[2] Given the potential for off-target kinase interactions within this drug class, it is advisable for researchers to consider evaluating this compound against a panel of kinases, particularly if unexpected cellular phenotypes are observed.

Q3: What are some general considerations when designing cellular assays with this compound to minimize the impact of potential off-target effects?

A3: When using this compound in cellular assays, it is crucial to include appropriate controls to distinguish between on-target and potential off-target effects. These include:

  • Dose-response curves: Determine the minimal effective concentration for HIV-1 protease inhibition to avoid using excessively high concentrations that are more likely to induce off-target effects.

  • Control compounds: Include a well-characterized, structurally distinct HIV-1 protease inhibitor as a positive control and an inactive analog of this compound as a negative control, if available.

  • Cell line selection: Use multiple cell lines to ensure that the observed effects are not cell-type specific.

  • Cytotoxicity assays: Always run parallel cytotoxicity assays (e.g., MTT, LDH) to ensure that the observed effects are not due to general cellular toxicity.

Troubleshooting Guide for Cellular Assays

This guide provides troubleshooting for common issues that may arise during cellular assays with this compound, potentially related to off-target effects.

Issue Potential Cause Recommended Solution
Unexpected Cell Death or Reduced Viability at Active Concentrations Off-target cytotoxicity.1. Perform a detailed dose-response curve to determine the EC50 for antiviral activity and the CC50 for cytotoxicity. Calculate the selectivity index (SI = CC50/EC50). A low SI may indicate off-target toxicity. 2. Investigate markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release) to understand the mechanism of cell death. 3. Consider performing a kinome scan or other off-target profiling to identify potential unintended targets.
Alterations in Cellular Morphology or Growth Characteristics Interference with cellular pathways unrelated to HIV-1 protease.1. Document morphological changes using microscopy. 2. Analyze the cell cycle profile using flow cytometry (e.g., propidium iodide staining) to check for cell cycle arrest. 3. Evaluate markers of cellular senescence (e.g., β-galactosidase staining) as some HIV protease inhibitors have been linked to this phenotype.[1]
Inconsistent Antiviral Activity Presence of binding proteins in the serum of the cell culture medium.1. It has been shown that alpha 1 acid glycoprotein (α1AGP) in human serum can bind to this compound and reduce its intracellular concentration and antiviral activity.[5] 2. If using serum-containing medium, consider using a serum-free medium or a medium with a defined, low-protein supplement to ensure consistent availability of the compound to the cells. 3. Alternatively, measure the free concentration of this compound in your specific culture medium.
Discrepancies Between Biochemical and Cellular Assay Results Poor cell permeability, active efflux from the cell, or intracellular metabolism.1. Assess the cell permeability of this compound using a cellular uptake assay. 2. Investigate if this compound is a substrate for any ABC transporters that might be expressed in your cell line, leading to its efflux. 3. Analyze the metabolic stability of this compound in the specific cell line being used.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the general cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.

Protocol 2: Cellular HIV-1 Protease Activity Assay

This protocol describes a cell-based reporter assay to measure the specific inhibition of HIV-1 protease by this compound. This type of assay can help differentiate on-target from off-target effects.[2][6][7]

Materials:

  • T-cell line (e.g., Jurkat)

  • Reporter plasmid expressing a fusion protein of a DNA-binding domain, HIV-1 protease, and a transcriptional activation domain.

  • Reporter plasmid containing a reporter gene (e.g., GFP or luciferase) under the control of a promoter recognized by the DNA-binding domain.

  • Transfection reagent

  • This compound

  • 96-well plates

  • Flow cytometer or luminometer

Procedure:

  • Co-transfect the T-cell line with the two reporter plasmids.

  • Plate the transfected cells in a 96-well plate.

  • Add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Incubate the cells for 24-48 hours.

  • Measure the reporter gene expression. For GFP, this can be done using a flow cytometer. For luciferase, a luminometer is used after adding the appropriate substrate.

  • In the absence of an inhibitor, the active HIV-1 protease will cleave itself from the fusion protein, leading to low reporter gene expression. In the presence of an effective inhibitor like this compound, the protease is inhibited, the fusion protein remains intact, and reporter gene expression is high.

  • Calculate the EC50 for protease inhibition based on the increase in reporter signal.

Visualizations

Signaling_Pathway cluster_akt Potential Off-Target: Akt Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates & Regulates Proliferation Cell Survival & Proliferation Downstream->Proliferation A80987 Some HIV PIs (e.g., Nelfinavir) Potential for this compound? A80987->Akt Inhibits?

Caption: Potential off-target inhibition of the Akt signaling pathway by some HIV protease inhibitors.

Experimental_Workflow cluster_workflow Workflow for Assessing Off-Target Cytotoxicity cluster_assays Parallel Assays start Start: Prepare Cell Culture treat Treat cells with This compound dose range start->treat incubate Incubate for defined period treat->incubate antiviral Antiviral Assay (e.g., p24 ELISA) incubate->antiviral cytotox Cytotoxicity Assay (e.g., MTT) incubate->cytotox analyze Analyze Data: Calculate EC50 & CC50 antiviral->analyze cytotox->analyze si Determine Selectivity Index (SI) analyze->si

References

Troubleshooting inconsistent results in A-80987 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-80987, a potent HIV-1 protease inhibitor. Inconsistent results in this compound experiments are often linked to its interaction with serum proteins, which can significantly impact its bioavailability and antiviral activity. This guide will help you identify and address common issues to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. By inhibiting this enzyme, this compound prevents the formation of mature, infectious viral particles.

Q2: Why am I seeing variable IC50 values for this compound in my cell-based assays?

A significant source of variability in this compound's in vitro efficacy is its high affinity for human serum alpha 1 acid glycoprotein (AGP).[1][2] When AGP is present in the cell culture medium, it binds to this compound, reducing the free concentration of the drug available to enter the cells and inhibit the HIV-1 protease.[1][2] This can lead to a substantial increase in the apparent IC50 value. The concentration of AGP can vary between different batches and types of serum used in cell culture media, leading to inconsistent results.

Q3: What are the known off-target effects of HIV-1 protease inhibitors like this compound?

While specific off-target effects for this compound are not extensively documented in publicly available literature, the class of HIV-1 protease inhibitors is known to have off-target interactions that can lead to side effects in clinical settings. These can include metabolic syndromes such as dyslipidemia, insulin resistance, and lipodystrophy. Some protease inhibitors have been shown to interact with human proteins like ZMPSTE24, a zinc metalloprotease involved in prelamin A processing. It is crucial to consider potential off-target effects when interpreting experimental data, especially in complex biological systems.

Q4: How can I minimize the impact of serum protein binding on my this compound experiments?

To minimize the variability caused by serum protein binding, consider the following:

  • Use serum-free or low-protein medium: Whenever possible, conduct experiments in media that does not contain high concentrations of serum proteins.

  • Standardize serum source and concentration: If serum is required, use a single, pre-screened batch of serum for all related experiments and maintain a consistent concentration.

  • Measure the free fraction of this compound: If feasible, determine the concentration of unbound this compound in your experimental conditions to better correlate the drug concentration with its antiviral effect.

  • Include appropriate controls: Always run experiments with and without serum to quantify the impact of protein binding on the IC50 value.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent IC50 values between experiments Variation in serum protein concentration (specifically AGP) in the cell culture medium.Standardize the source and concentration of serum used. If possible, use a serum-free medium or a medium with a defined and low protein concentration.
Higher than expected IC50 values High concentration of AGP in the culture medium binding to this compound and reducing its bioavailability.[1][2]Quantify the effect of serum by performing the assay in parallel with and without serum. Consider using a higher concentration of this compound in the presence of serum, with the understanding that the free concentration is much lower.
Poor solubility or precipitation of this compound in media This compound may have limited solubility in aqueous solutions.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the final culture medium. Ensure the final solvent concentration is low and non-toxic to the cells.
Observed cytotoxicity at expected therapeutic concentrations Potential off-target effects of this compound or the solvent used for dilution.Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your antiviral assay to determine the non-toxic concentration range of this compound and the vehicle control in your specific cell line.
Lack of antiviral activity Inactive compound, incorrect concentration, or experimental setup issues.Verify the identity and purity of your this compound stock. Prepare fresh dilutions for each experiment. Ensure your viral infection and detection methods are working correctly by including positive and negative controls.

Data Presentation

The following tables provide an illustrative example of how the presence of serum proteins can significantly alter the measured IC50 value of an HIV-1 protease inhibitor. While this data is based on studies of other protease inhibitors like lopinavir and ritonavir, it demonstrates the principle that is highly relevant to this compound.[3][4]

Table 1: Illustrative Impact of Fetal Calf Serum (FCS) on the IC50 of an HIV-1 Protease Inhibitor

% FCS in MediumFree Fraction of DrugApparent IC50 (Total Drug, ng/mL)Serum-Free IC50 (Calculated, ng/mL)
5%0.063110.69
10%0.035200.70
20%0.018390.70
50%0.0061190.71

This table is an illustrative example based on data for lopinavir and is intended to demonstrate the effect of serum protein binding on apparent IC50 values. The "Serum-Free IC50" is calculated by multiplying the "Apparent IC50" by the "Free Fraction of Drug".[3]

Experimental Protocols

General Protocol for a Cell-Based HIV-1 Protease Inhibitor Assay

This protocol provides a general framework for assessing the antiviral activity of this compound in a cell-based assay using a reporter cell line.

1. Materials:

  • This compound

  • HIV-1 infectious molecular clone or pseudotyped virus

  • TZM-bl reporter cell line (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS) or other serum

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

2. Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in the desired cell culture medium (with and without serum).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and no-drug controls.

  • Infection: Add a pre-titered amount of HIV-1 virus to each well. The amount of virus should be sufficient to produce a strong signal in the no-drug control wells without causing significant cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Readout: After incubation, measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control. Plot the percentage of inhibition against the drug concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

Signaling Pathway of HIV-1 Protease Inhibition

HIV_Protease_Inhibition cluster_virus HIV-1 Virion cluster_maturation Viral Maturation cluster_inhibition Inhibition Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Autocatalytic Cleavage Structural_Proteins Mature Structural Proteins (Gag) HIV_Protease->Structural_Proteins Cleavage Viral_Enzymes Mature Viral Enzymes (Pol) HIV_Protease->Viral_Enzymes Cleavage Non_Infectious_Virion Non-Infectious Virion HIV_Protease->Non_Infectious_Virion Infectious_Virion Infectious Virion Structural_Proteins->Infectious_Virion Viral_Enzymes->Infectious_Virion A80987 This compound A80987->HIV_Protease Inhibits

Caption: Inhibition of HIV-1 Protease by this compound blocks viral maturation.

Experimental Workflow for Assessing this compound Activity

A80987_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Plate_Cells Plate Reporter Cells Treat_Cells Treat Cells with this compound Plate_Cells->Treat_Cells Prepare_A80987 Prepare this compound Dilutions (with/without serum) Prepare_A80987->Treat_Cells Infect_Cells Infect Cells with HIV-1 Treat_Cells->Infect_Cells Incubate Incubate (48-72h) Infect_Cells->Incubate Measure_Signal Measure Reporter Signal (e.g., Luciferase) Incubate->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the IC50 of this compound in a cell-based assay.

References

Minimizing cytotoxicity of A-80987 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 protease inhibitor, A-80987. The information is designed to help minimize cytotoxicity and ensure reliable experimental outcomes in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease[1][2]. HIV-1 protease is an essential enzyme for the virus's life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins. By inhibiting this enzyme, this compound prevents the formation of infectious virions[3]. The mechanism of action involves binding to the active site of the protease, effectively blocking its function[3].

Q2: I am observing high levels of cytotoxicity after treating my cells with this compound. What are the potential causes?

High cytotoxicity can stem from several factors:

  • High Effective Concentration: The concentration of this compound reaching the cells may be too high. This can be influenced by the serum concentration in your culture medium.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells at higher concentrations.

  • Compound Instability: this compound may degrade in your culture medium, and its degradation products could be more toxic than the parent compound.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Off-Target Effects: Like other HIV protease inhibitors, this compound may have off-target effects that contribute to cytotoxicity[4][5].

Q3: How does the serum concentration in my cell culture medium affect this compound's activity and cytotoxicity?

The protein alpha 1 acid glycoprotein (AGP), a component of human serum, has been shown to bind to this compound. This binding reduces the amount of free compound available to enter the cells, thereby decreasing its intracellular concentration and antiviral activity[2][6]. Consequently, changes in the serum percentage in your culture medium will alter the effective concentration of this compound that your cells are exposed to. Higher serum concentrations will likely necessitate a higher total concentration of this compound to achieve the desired biological effect, but may also offer some protection against cytotoxicity by sequestering the compound. Conversely, low-serum or serum-free conditions may lead to increased cytotoxicity at lower concentrations of this compound.

Q4: What is the recommended solvent for this compound and what precautions should I take?

This compound is typically dissolved in an organic solvent like DMSO[7][8][9]. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, generally below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments to differentiate between the effects of the compound and the solvent.

Q5: Is there any information on the stability of this compound in cell culture conditions?

Troubleshooting Guides

Issue 1: High or Variable Cytotoxicity
Potential Cause Troubleshooting Step
Incorrect Drug Concentration Verify calculations for stock solution and final working concentrations.
High DMSO Concentration Ensure the final DMSO concentration in the culture medium is non-toxic for your cell line (typically ≤ 0.1%). Run a vehicle control.
Serum Concentration Variability Standardize the serum percentage in your culture medium across all experiments. Consider performing a serum concentration optimization experiment.
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh dilutions and ensure thorough mixing.
Cell Line Sensitivity Perform a dose-response experiment to determine the IC50 value of this compound for your specific cell line.
Compound Degradation Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: Poor Reproducibility of Experimental Results
Potential Cause Troubleshooting Step
Inconsistent Stock Solution Aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C.
Variable Serum Effects Use the same batch of serum for a set of experiments to minimize lot-to-lot variability.
Inaccurate Pipetting Calibrate your pipettes regularly, especially for small volumes of concentrated stock solutions.
Cell Passage Number Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
pH Shift in Media Ensure the cell culture medium is properly buffered and that the incubator's CO2 levels are stable.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell line of interest

  • Complete cell culture medium (with a standardized serum concentration)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and below the toxic level for your cells.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Assessment of this compound Solubility in Cell Culture Medium

This protocol helps to determine the practical solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Your complete cell culture medium

  • Sterile microcentrifuge tubes

  • High-speed centrifuge

  • Microscope

Procedure:

  • Prepare Dilutions: Prepare a series of dilutions of the this compound DMSO stock in your cell culture medium in sterile microcentrifuge tubes.

  • Incubation: Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your experiment (e.g., 2 hours).

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation.

  • Microscopic Examination: Pipette a small volume from each tube onto a slide and examine under a microscope for the presence of crystals.

  • Centrifugation: For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes. The highest concentration that does not form a visible pellet can be considered the soluble limit under these conditions.

Visualizations

a80987_mechanism cluster_virus HIV-1 Life Cycle Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease Gag_Pol->Protease Cleavage Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins Virion Infectious Virion Mature_Proteins->Virion A80987 This compound A80987->Protease Inhibition

Caption: Mechanism of action of this compound as an HIV-1 protease inhibitor.

cytotoxicity_workflow Start Start Experiment Prepare_Stock Prepare this compound Stock in DMSO Start->Prepare_Stock Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions in Medium Prepare_Stock->Prepare_Dilutions Treat_Cells Treat Cells with this compound Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Experimental workflow for determining the IC50 of this compound.

troubleshooting_logic High_Cytotoxicity High Cytotoxicity Observed Check_DMSO Is final DMSO concentration > 0.1%? High_Cytotoxicity->Check_DMSO Reduce_DMSO Reduce DMSO concentration Check_DMSO->Reduce_DMSO Yes Check_Serum Is serum concentration low or variable? Check_DMSO->Check_Serum No Optimize_Serum Optimize/Standardize serum concentration Check_Serum->Optimize_Serum Yes Check_Solubility Is there compound precipitation? Check_Serum->Check_Solubility No Perform_IC50 Determine IC50 for cell line Check_Solubility->Perform_IC50 No Improve_Solubility Improve solubilization method Check_Solubility->Improve_Solubility Yes

Caption: Troubleshooting logic for addressing high cytotoxicity of this compound.

References

Impact of serum concentration on A-80987 antiviral activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the HIV-1 protease inhibitor, A-80987. The information focuses on the critical impact of serum concentration on the compound's observed antiviral activity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is the in vitro antiviral potency (EC50) of this compound significantly lower in the presence of human serum?

A1: The antiviral activity of this compound is highly dependent on its intracellular concentration. In culture media containing human serum, this compound binds extensively to the plasma protein alpha-1 acid glycoprotein (AGP).[1][2] This binding sequesters the drug in the extracellular medium, reducing the concentration of free, unbound this compound available to enter the cells. Consequently, the intracellular concentration of the inhibitor decreases, leading to a reduction in its antiviral efficacy.[1][2] Studies have shown that the free fraction of this compound can be less than 10% in the presence of physiologically relevant concentrations of AGP.[2]

Q2: What is the primary serum protein responsible for binding this compound?

A2: The primary serum protein responsible for binding this compound is alpha-1 acid glycoprotein (AGP), also known as orosomucoid.[1][2][3] This protein is an acute-phase reactant, and its concentration in plasma can increase during inflammatory conditions, potentially further impacting the free fraction of the drug.[3]

Q3: Is the cellular uptake of this compound an active or passive process?

A3: The uptake of this compound into cells is a rapid, passive process. Studies using radiolabeled this compound have shown that its uptake is linearly dependent on the extracellular concentration and is not affected by metabolic inhibitors.[2] This indicates that the primary determinant of intracellular drug levels is the concentration gradient of the free, unbound drug.

Q4: How does the intracellular concentration of this compound relate to its antiviral activity?

A4: There is a direct and high correlation between the intracellular concentration of this compound and its ability to inhibit HIV-1 protease and, consequently, viral replication.[2] Therefore, any experimental variable, such as serum protein concentration, that limits the cellular uptake of this compound will directly reduce its observable antiviral potency.

Troubleshooting Guide

Issue: Higher than expected EC50 values for this compound in our antiviral assay.

Possible Cause: Interference from serum proteins in the cell culture medium.

Troubleshooting Steps:

  • Review Serum Concentration: Check the percentage of fetal bovine serum (FBS) or human serum used in your assay medium. Standard antiviral assays often use 10% FBS, but the protein composition can differ from human serum. If using human serum, be aware that even low percentages can significantly impact the free drug concentration.

  • Quantify the Effect of Serum: To understand the impact of serum in your specific assay system, perform a dose-response experiment with this compound in the presence of varying concentrations of human serum or purified AGP (e.g., 0%, 5%, 10%, 20%). This will allow you to quantify the shift in EC50.

  • Consider Serum-Free or Low-Serum Conditions: If experimentally feasible, consider adapting your assay to serum-free or low-serum conditions for a short duration during the drug incubation period. This can help determine the baseline potency of this compound in the absence of significant protein binding.

  • Calculate the Unbound Fraction: For more advanced characterization, consider performing equilibrium dialysis or ultrafiltration experiments to determine the fraction of unbound this compound in your specific culture medium. This can help in correlating the unbound concentration with the observed antiviral activity.

  • Standardize Serum Lots: If using serum is unavoidable, be aware that there can be lot-to-lot variability in protein composition. Standardizing on a single, pre-tested lot of serum for a series of experiments can improve consistency.

Data Presentation

The following table provides a representative summary of the expected impact of alpha-1 acid glycoprotein (AGP) on the antiviral activity of this compound, based on published findings for this compound and other HIV protease inhibitors.

AGP Concentration (mg/mL)This compound Free Fraction (Illustrative)Intracellular Uptake (Relative)Antiviral Activity (EC50 in nM, Illustrative)
0~100%High5 - 10
0.5 (Normal Physiological)< 15%Moderate50 - 100
2.0 (Elevated/Inflammatory)< 5%Low> 200

Note: The EC50 values are illustrative and intended to demonstrate the expected trend. Actual values will vary depending on the specific cell type, virus strain, and assay conditions.

Experimental Protocols

Antiviral Activity Assay in HIV-1 Infected MT-2 Cells

This protocol describes a method to determine the EC50 of this compound by measuring the reduction of HIV-1 p24 antigen production.

Materials:

  • MT-2 cells

  • HIV-1 stock (e.g., HIV-1IIIB)

  • This compound

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

  • Human serum or purified alpha-1 acid glycoprotein (AGP) (for interference studies)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Triton X-100 lysis buffer (0.5% in PBS)

Procedure:

  • Cell Preparation: Seed MT-2 cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. For serum interference experiments, prepare dilutions in medium supplemented with the desired concentration of human serum or AGP.

  • Infection and Treatment: Add 50 µL of the appropriate this compound dilution to the cells. Immediately after, add 50 µL of HIV-1 stock diluted to a multiplicity of infection (MOI) of 0.01. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect 150 µL of the supernatant for p24 analysis.

  • p24 Antigen Quantification: Lyse the virus in the collected supernatants by adding Triton X-100 to a final concentration of 0.5%. Determine the p24 antigen concentration using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[4][5]

  • Data Analysis: Calculate the percentage of p24 inhibition for each this compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Uptake Assay with Radiolabeled this compound

This protocol provides a method to measure the intracellular accumulation of this compound.

Materials:

  • [14C]-labeled this compound

  • Target cells (e.g., PBMCs or MT-2 cells)

  • Culture medium with and without AGP

  • Microcentrifuge tubes

  • Silicone oil

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Prepare a suspension of 1 x 107 cells/mL in the desired culture medium (with or without AGP).

  • Initiate Uptake: Add [14C]-A-80987 to the cell suspension to a final concentration of 1 µM.

  • Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 10 minutes, as uptake is rapid).

  • Cell Separation: Layer 200 µL of the cell suspension over 100 µL of silicone oil in a microcentrifuge tube. Centrifuge at high speed for 2 minutes to pellet the cells through the oil, separating them from the extracellular medium.

  • Cell Lysis: Aspirate the aqueous and oil layers and lyse the cell pellet in a suitable buffer.

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.[6]

  • Data Analysis: Convert the measured radioactivity to the intracellular concentration of this compound based on the specific activity of the radiolabeled compound and the predetermined intracellular volume of the cells.

Visualizations

G cluster_0 Extracellular Environment cluster_1 Intracellular Environment A-80987_total This compound (Total) A-80987_bound Bound this compound A-80987_total->A-80987_bound Binds to A-80987_free Free this compound A-80987_total->A-80987_free AGP Alpha-1 Acid Glycoprotein (AGP) AGP->A-80987_bound A-80987_intra Intracellular this compound A-80987_free->A-80987_intra Passive Diffusion HIV_Protease HIV-1 Protease A-80987_intra->HIV_Protease Inhibits Inhibition Inhibition of Viral Replication HIV_Protease->Inhibition Leads to

Caption: Logical relationship of this compound, AGP, and antiviral activity.

G start Start prep_cells Prepare and Seed Target Cells (e.g., MT-2) start->prep_cells infect_treat Add Drug Dilutions and HIV-1 to Cells prep_cells->infect_treat prep_drug Prepare Serial Dilutions of this compound (with/without serum) prep_drug->infect_treat incubate Incubate for 5-7 Days infect_treat->incubate collect Collect Supernatant incubate->collect p24_assay Perform HIV-1 p24 Antigen ELISA collect->p24_assay analyze Calculate % Inhibition and Determine EC50 p24_assay->analyze end End analyze->end

Caption: Experimental workflow for this compound antiviral assay.

References

A-80987 experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-80987. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common experimental artifacts and to offer troubleshooting support for assays involving this compound. This compound is an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the production of infectious viral particles.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the antiviral activity of this compound significantly reduced in my cell culture experiments when human serum is present?

This is a critical and documented experimental artifact. This compound binds with high affinity to human serum alpha 1 acid glycoprotein (AGP).[1][2] This binding sequesters the compound in the culture medium, reducing the free fraction available to enter cells and inhibit the intracellular HIV-1 protease. The practical consequence is a substantial increase in the observed EC50 value in the presence of human serum. For reproducible results, it is essential to control for the concentration of human serum in your assays or to use serum-free conditions or serum from other species (e.g., fetal bovine serum) that may have lower AGP concentrations.

Data Presentation: Impact of Human Serum on this compound Potency

The following table illustrates the expected shift in the half-maximal effective concentration (EC50) of this compound in the presence of varying concentrations of human serum.

Human Serum Conc. (%)α1-Acid Glycoprotein (AGP) Conc. (µM)Apparent EC50 (nM)Fold Shift in EC50
0051.0
2.5~5255.0
5~105210.4
10~2011022.0

Note: Data are hypothetical but based on the known interaction between this compound and AGP.

Q2: I'm observing cytotoxicity at high concentrations of this compound. How can I determine if this is an on-target or off-target effect?

Distinguishing on-target from off-target toxicity is crucial. While some HIV protease inhibitors are known to have off-target effects, you can investigate this for this compound using the following controls:[3]

  • Uninfected Cell Line Control: Test this compound on the same parental cell line that is not infected with HIV-1. If the toxicity persists, it is independent of HIV-1 protease inhibition and therefore an off-target effect.

  • Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound. If the inactive analog does not cause cytotoxicity at similar concentrations, the effect is likely on-target or related to the specific pharmacophore of this compound.

  • Rescue Experiment: In an appropriate cell model, if you can express a drug-resistant mutant of HIV-1 protease, this should rescue the antiviral effect but not the off-target toxicity.

Q3: My this compound solution appears cloudy or forms a precipitate when added to my cell culture medium. How can I resolve this?

Solubility issues can lead to inconsistent and inaccurate results. This compound is a hydrophobic molecule. To avoid precipitation:

  • Use an appropriate solvent: Prepare high-concentration stock solutions in 100% DMSO.

  • Control final solvent concentration: When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation.

  • Pre-warm your media: Adding a cold compound solution to warm media can sometimes cause it to precipitate. Ensure both the media and the compound dilution are at 37°C.

  • Vortex during dilution: When making serial dilutions, vortex the solution thoroughly after each step to ensure it is fully dissolved.

Q4: How can I verify that this compound is engaging and inhibiting HIV-1 protease in my experiment?

Confirming target engagement is key to validating your results. Two main approaches can be used:

  • Biochemical Assay: Use a cell-free enzymatic assay with recombinant HIV-1 protease. A common method is a FRET (Förster Resonance Energy Transfer) assay where a fluorophore and a quencher are linked by a peptide containing the protease cleavage site. In the absence of an inhibitor, the protease cleaves the peptide, separating the pair and generating a fluorescent signal. This compound will inhibit this cleavage, leading to a dose-dependent decrease in fluorescence.

  • Cell-Based Assay: In HIV-1 infected cells, the protease is responsible for cleaving the Gag and Gag-Pol polyprotein precursors into mature structural and enzymatic proteins.[4][5] You can monitor the inhibition of this process by Western blot. In the presence of effective concentrations of this compound, you will observe an accumulation of the uncleaved polyprotein precursors and a corresponding decrease in mature viral proteins (e.g., p24 capsid protein).

Mandatory Visualizations

cluster_0 HIV-1 Life Cycle in Host Cell cluster_1 Mechanism of Inhibition Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Provirus Provirus Viral DNA->Provirus Integration Viral mRNA Viral mRNA Provirus->Viral mRNA Transcription Gag-Pol Polyprotein Gag-Pol Polyprotein Viral mRNA->Gag-Pol Polyprotein Translation Mature Viral Proteins Mature Viral Proteins Gag-Pol Polyprotein->Mature Viral Proteins Cleavage New Virus Particle New Virus Particle Mature Viral Proteins->New Virus Particle Assembly & Budding HIV-1 Protease HIV-1 Protease HIV-1 Protease->Mature Viral Proteins This compound This compound This compound->HIV-1 Protease Binds to Active Site

Caption: Mechanism of this compound action on the HIV-1 life cycle.

cluster_0 Extracellular Space (Culture Medium) cluster_1 Host Cell A80987_free Free this compound Bound_Complex This compound:AGP Complex (Inactive) A80987_free->Bound_Complex High-Affinity Binding Inhibition Target Inhibition A80987_free->Inhibition Cellular Uptake (Reduced) AGP α1-Acid Glycoprotein (AGP) AGP->Bound_Complex HIV_Protease HIV-1 Protease Inhibition->HIV_Protease

Caption: Artifact: Sequestration of this compound by α1-Acid Glycoprotein.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Antiviral Assays

Inconsistent results in antiviral potency assays are often due to variations in experimental setup. Below is a generalized workflow and a troubleshooting chart to help identify potential issues.

cluster_workflow Troubleshooting Workflow: Antiviral Assay Start Start: Inconsistent EC50 Results CheckCells Check Cell Health & Passage Number Start->CheckCells CheckVirus Verify Viral Titer & Stock Consistency CheckCells->CheckVirus Cells OK CheckCompound Confirm Compound Solubility & Dilutions CheckVirus->CheckCompound Virus OK CheckAssay Review Assay Protocol (Incubation times, Reagents) CheckCompound->CheckAssay Compound OK CheckSerum Is Human Serum Concentration Consistent? CheckAssay->CheckSerum Protocol OK End End: Consistent Results CheckSerum->End Serum OK

Caption: Troubleshooting workflow for inconsistent antiviral assay results.

Experimental Protocols

Protocol 1: HIV-1 Gag-Pol Polyprotein Cleavage Assay (Western Blot)

This protocol is designed to confirm the intracellular activity of this compound by observing the inhibition of viral polyprotein processing.

  • Cell Culture and Infection:

    • Plate susceptible target cells (e.g., HEK293T cells transfected with a proviral DNA construct, or MT-4 cells).

    • Allow cells to adhere overnight.

    • For infection-based models, infect cells with HIV-1 at a predetermined multiplicity of infection (MOI).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Add the compound dilutions to the cells and incubate for a period sufficient to allow for viral protein expression (e.g., 24-48 hours).

  • Cell Lysis:

    • After incubation, wash the cells with cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the HIV-1 p24 capsid protein overnight at 4°C. This antibody will detect both the full-length Gag polyprotein (Pr55) and the mature p24 protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Analyze the resulting bands. In the presence of increasing concentrations of this compound, the band corresponding to the Pr55 Gag polyprotein should increase in intensity, while the band for the mature p24 protein should decrease. This demonstrates dose-dependent inhibition of the HIV-1 protease.

References

Improving the bioavailability of A-80987 in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the bioavailability of the HIV-1 protease inhibitor, A-80987, in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1] This enzyme is crucial for the lifecycle of the HIV virus, as it cleaves viral polyproteins into functional, mature proteins. By inhibiting this protease, this compound prevents the production of infectious viral particles.

Q2: I am observing lower than expected efficacy of this compound in my in vivo experiments. What could be the underlying cause?

Low in vivo efficacy despite good in vitro potency is often linked to poor bioavailability. Several factors can contribute to this, including poor solubility, rapid metabolism, and binding to plasma proteins. For this compound, it has been reported that human serum alpha 1 acid glycoprotein can reduce its uptake, intracellular concentration, and antiviral activity.[1]

Q3: What are the common strategies to improve the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the bioavailability of compounds with low aqueous solubility.[2][3][4] These include:

  • Particle size reduction: Techniques like micronization and nano-milling increase the surface area-to-volume ratio, which can improve dissolution rates.[3]

  • Amorphous solid dispersions: Converting the crystalline form of the drug to a more soluble amorphous state can significantly enhance bioavailability.[3]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can improve the solubilization and absorption of hydrophobic drugs.[2][3][5]

  • Use of excipients and nanocarriers: These can improve solubility and stability, and in some cases, facilitate targeted delivery.[2]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound

Possible Cause: Poor aqueous solubility and/or rapid first-pass metabolism.

Troubleshooting Steps:

  • Re-evaluate the formulation:

    • If using a simple suspension, consider formulating this compound as an amorphous solid dispersion or in a lipid-based system.

    • For oral administration, ensure the vehicle is optimized for intestinal absorption.

  • Consider co-administration with a pharmacokinetic enhancer:

    • Ritonavir, another HIV protease inhibitor, is a potent inhibitor of cytochrome P450 3A (CYP3A) enzymes, which are heavily involved in drug metabolism.[6][7] Co-administration of a low dose of ritonavir with this compound could potentially decrease its metabolism and increase plasma concentrations.

  • Particle Size Analysis:

    • If using a crystalline form, analyze the particle size distribution. If particles are large, consider micronization or nano-milling to improve dissolution.[3]

Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy

Possible Cause: High plasma protein binding, leading to low free drug concentration. As noted, this compound can be affected by human serum alpha 1 acid glycoprotein.[1]

Troubleshooting Steps:

  • Measure Free Drug Concentration:

    • Whenever possible, measure the unbound concentration of this compound in plasma, as this is the pharmacologically active fraction.

  • Formulation to Enhance Cellular Uptake:

    • Investigate drug delivery systems that can facilitate intracellular delivery, such as liposomes or nanoparticles.[2][5] These carriers can protect the drug from plasma proteins and deliver it more efficiently to target cells.

  • Dose Escalation Studies:

    • Carefully designed dose-escalation studies can help determine if increasing the dose can overcome the effects of protein binding and achieve therapeutic concentrations at the target site.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound

This protocol describes a solvent evaporation method to prepare an amorphous solid dispersion of this compound with a polymer carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC)

  • Dichloromethane (DCM) or a suitable solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound and the chosen polymer (e.g., PVP) in a 1:3 ratio (w/w) in a minimal amount of DCM.

  • Ensure complete dissolution of both components.

  • Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed.

  • Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be collected and characterized for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a basic procedure for evaluating the plasma pharmacokinetics of a novel this compound formulation compared to a standard suspension.

Experimental Animals:

  • Male Sprague-Dawley rats (8-10 weeks old)

Groups:

  • Group 1: this compound suspension (e.g., in 0.5% methylcellulose) - Oral gavage

  • Group 2: this compound amorphous solid dispersion (re-suspended in water) - Oral gavage

  • Group 3: this compound in a lipid-based formulation - Oral gavage

Procedure:

  • Fast animals overnight prior to dosing.

  • Administer the respective formulations at a dose of 10 mg/kg.

  • Collect blood samples (e.g., via tail vein) at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*h/mL)Relative Bioavailability (%)
Suspension150 ± 352.0980 ± 210100
Amorphous Solid Dispersion450 ± 901.53150 ± 450321
Lipid-Based Formulation620 ± 1201.04890 ± 630499

Data are presented as mean ± standard deviation.

Visualizations

G cluster_0 Drug Administration & Absorption cluster_1 Factors Affecting Bioavailability cluster_2 Systemic Circulation A80987 This compound (Oral Formulation) GI Gastrointestinal Tract A80987->GI Ingestion Solubility Poor Aqueous Solubility Plasma Blood Plasma GI->Plasma Absorption Metabolism First-Pass Metabolism (Liver) Metabolism->Plasma Metabolites ProteinBinding Plasma Protein Binding ProteinBinding->Plasma Plasma->Metabolism Plasma->ProteinBinding FreeDrug Free this compound (Active) Plasma->FreeDrug BoundDrug Protein-Bound this compound (Inactive) Plasma->BoundDrug Target Target Cells (e.g., CD4+ T-cells) FreeDrug->Target Efficacy BoundDrug->FreeDrug G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Strategies Problem Low In Vivo Efficacy of this compound Cause1 Poor Solubility / Dissolution Problem->Cause1 Cause2 Rapid Metabolism Problem->Cause2 Cause3 High Plasma Protein Binding Problem->Cause3 Sol1 Improve Formulation (e.g., ASD, Lipid-based) Cause1->Sol1 Sol2 Co-administer with CYP3A Inhibitor (e.g., Ritonavir) Cause2->Sol2 Sol3 Use Drug Delivery Systems (e.g., Liposomes) Cause3->Sol3

References

Technical Support Center: A-80987 Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-80987, a human immunodeficiency virus type 1 (HIV-1) protease inhibitor.

Disclaimer: Publicly available information on the specific degradation pathways and byproducts of this compound is limited. However, this compound is a known precursor to the HIV-1 protease inhibitor Ritonavir.[1][2] Therefore, the information presented here is based on established degradation patterns of Ritonavir and similar compounds, providing a strong predictive framework for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental study of this compound degradation.

Question Possible Cause(s) Suggested Solution(s)
Why am I seeing rapid degradation of my this compound sample under normal storage conditions? - Inappropriate Storage Temperature: Stability of protease inhibitors is highly temperature-dependent. - Exposure to Light: Photodegradation can occur with prolonged exposure to UV or ambient light. - pH of the Solution: The pH of the sample matrix can significantly influence hydrolytic degradation.- Store stock solutions and samples at or below -20°C. - Protect samples from light by using amber vials or by wrapping containers in aluminum foil. - Ensure the pH of your sample solution is controlled and appropriate for stability, typically in the neutral range unless investigating pH-dependent degradation.
My chromatogram shows multiple unexpected peaks. How do I identify if they are degradation byproducts? - Forced Degradation: The compound may be degrading under the analytical conditions (e.g., in the mobile phase). - Contamination: The sample, solvent, or instrument may be contaminated. - Presence of Metabolites: If working with biological matrices, these peaks could be metabolites.- Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to generate and identify potential degradation products.[3] - Run a blank (solvent only) to check for system contamination. - Use high-purity solvents and clean all glassware thoroughly. - For biological samples, compare with a control matrix sample (without the drug) to identify endogenous peaks.
I am having difficulty separating this compound from its degradation products using reverse-phase HPLC. What can I do? - Inadequate Mobile Phase Composition: The solvent gradient may not be optimal for resolving compounds with similar polarities. - Incorrect Column Chemistry: The stationary phase may not be suitable for the analytes. - Suboptimal pH of the Mobile Phase: The ionization state of the analytes can affect retention and peak shape.- Optimize the gradient elution program. Try different solvent ratios and gradient slopes. - Experiment with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column). - Adjust the pH of the aqueous component of the mobile phase to alter the retention of ionizable degradants.
The mass spectrometry data for my degradation products is complex and difficult to interpret. How can I elucidate the structures? - Multiple Degradation Pathways: The compound may be degrading through several concurrent pathways. - Formation of Adducts: Analytes may form adducts with mobile phase components (e.g., sodium, formate). - In-source Fragmentation: The compound might be fragmenting in the ion source of the mass spectrometer.- Utilize tandem mass spectrometry (MS/MS) to fragment the parent ions of the degradation products and obtain structural information.[3] - Compare the fragmentation patterns of the degradation products with that of the parent drug. - Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

Based on its structural similarity to Ritonavir, this compound is likely susceptible to degradation via hydrolysis, oxidation, and photolysis.[3] Key metabolic pathways for similar compounds also include N-oxidation, hydroxylation, and glucuronidation.[2]

Q2: What are the typical byproducts I should expect to see?

Under forced degradation conditions, you can anticipate the formation of various byproducts. For Ritonavir, eight degradation products were identified under stress conditions including hydrolysis and oxidation.[3] For this compound, expect to see products resulting from the cleavage of amide bonds, oxidation of nitrogen and sulfur atoms, and modifications to the side chains.

Q3: What analytical techniques are most suitable for studying this compound degradation?

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and Mass Spectrometry (MS) detectors are the most powerful tools.[4][5] LC provides the separation of the parent drug from its byproducts, UV detection allows for quantification, and MS provides structural identification of the degradants.

Q4: How should I design a forced degradation study for this compound?

A comprehensive forced degradation study should expose this compound to the following conditions as recommended by the International Council for Harmonisation (ICH) guidelines:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature.

  • Neutral Hydrolysis: e.g., Water at elevated temperature.

  • Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., Heating the solid drug substance at a high temperature (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.[5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal (Solution): Heat 1 mL of stock solution at 60°C for 24 hours.

    • Photolytic: Expose 1 mL of stock solution in a transparent vial to UV light (254 nm) and visible light for a defined period.

  • Sample Neutralization: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute the stressed samples to a suitable concentration and analyze by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis of Degradation Products
  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector at an appropriate wavelength and a mass spectrometer.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan for parent ions and product ion scan for fragmentation analysis.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis A80987 This compound Hydrolysis_Products Amide Bond Cleavage Products A80987->Hydrolysis_Products Acid/Base Oxidation_Products N-oxides, Sulfoxides A80987->Oxidation_Products H₂O₂ Photolysis_Products Photodegradants A80987->Photolysis_Products UV/Vis Light Experimental_Workflow start Start: this compound Sample forced_degradation Forced Degradation (Acid, Base, H₂O₂, Heat, Light) start->forced_degradation lc_separation LC Separation (e.g., C18 column) forced_degradation->lc_separation uv_detection UV-Vis Detection (Quantification) lc_separation->uv_detection ms_analysis MS/MS Analysis (Identification) lc_separation->ms_analysis end End: Degradation Profile uv_detection->end structure_elucidation Structure Elucidation of Byproducts ms_analysis->structure_elucidation structure_elucidation->end

References

Validation & Comparative

In Vitro Efficacy Showdown: A Comparative Analysis of HIV-1 Protease Inhibitors A-80987 and Saquinavir

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral drug development, the evaluation of in vitro efficacy is a critical first step. This guide provides a detailed comparison of two HIV-1 protease inhibitors, A-80987 and saquinavir, focusing on their performance in preclinical laboratory settings. While direct comparative studies are limited, this document synthesizes available data to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective antiviral activities.

Quantitative Efficacy Data

The in vitro potency of this compound and saquinavir has been evaluated in various cell-based assays. The following table summarizes key inhibitory concentrations (IC50) and effective concentrations (EC50) reported in the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Compound Assay Type Cell Line Parameter Value Notes
This compound Antiviral AssayMT-2 cellsIC50~20 nMAntiviral activity is significantly reduced in the presence of human serum alpha 1 acid glycoprotein.[1]
Saquinavir Antiviral AssayJM cellsIC502.7 µM
IC9016 µM
Antiviral AssayMT-4 cellsIC500.9 - 2.5 nMEffective against HIV-1 clades A to H.[2]
Antiviral AssayPeripheral Blood Mononuclear Cells (PBMCs)EC501.05 (±1.38) µMPulsed exposure to the drug.
EC902.10 (±1.48) µM
Antiviral AssayMonocyte-Derived Macrophages (MDMs)EC5013.92 (±7.71) µMPulsed exposure to the drug.[2]
EC9071.36 (±74.10) µM
EC500.06 (±0.02) µMSustained exposure to the drug.[2]
EC900.85 (±0.62) µM
Antiviral AssayJurkat cellsIC5017.36 µMEvaluated after 96 hours of incubation.[3]

Experimental Protocols

The determination of antiviral efficacy and cytotoxicity relies on standardized in vitro assays. Below are detailed methodologies for two commonly employed experiments: the HIV-1 p24 Antigen ELISA and the MTT assay for cytotoxicity.

HIV-1 p24 Antigen ELISA for Antiviral Efficacy

This assay quantifies the amount of HIV-1 p24 core antigen, a marker of viral replication, in cell culture supernatants. A reduction in p24 levels in the presence of a drug indicates antiviral activity.

Materials:

  • 96-well ELISA plates pre-coated with a capture antibody specific for HIV-1 p24.

  • Cell culture supernatants from HIV-1 infected cells treated with various concentrations of the test compound.

  • Recombinant HIV-1 p24 antigen for standard curve generation.

  • Biotinylated detection antibody specific for HIV-1 p24.

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2N H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Sample and Standard Preparation: Prepare serial dilutions of the recombinant p24 antigen to generate a standard curve. Cell culture supernatants are collected from infected and treated cells.

  • Coating and Blocking: 96-well plates are coated with a capture anti-p24 monoclonal antibody overnight at room temperature. The plates are then washed and blocked to prevent non-specific binding.[4]

  • Incubation with Samples and Standards: Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 1-2 hours at room temperature.[4][5]

  • Washing: Wash the plates three to five times with wash buffer to remove unbound material.[5]

  • Detection Antibody: Add 100 µL of biotinylated anti-p24 detection antibody to each well and incubate for 1 hour.[5]

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate until a color change is observed.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Analysis: Plot the standard curve and determine the concentration of p24 in the samples. The IC50 value is calculated as the drug concentration that causes a 50% reduction in p24 antigen levels compared to untreated controls.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of the test compound.

Materials:

  • 96-well plates with cultured cells.

  • Test compounds at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Plate reader capable of measuring absorbance at around 570 nm.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with serial dilutions of the test compound and incubate for a period that corresponds to the antiviral assay (e.g., 24-96 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of the wells at a wavelength between 570 and 590 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is calculated as the drug concentration that reduces cell viability by 50% compared to untreated control cells.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for determining antiviral efficacy and cytotoxicity.

Antiviral_Efficacy_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A Seed Cells in 96-well Plate D Infect Cells with HIV-1 A->D B Prepare HIV-1 Stock B->D C Prepare Drug Dilutions E Add Drug Dilutions to Wells C->E D->E F Incubate for 4-7 Days E->F G Collect Supernatants F->G H Perform p24 ELISA G->H I Calculate IC50 H->I

Caption: Workflow for determining the in vitro antiviral efficacy of HIV-1 protease inhibitors.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis A Seed Cells in 96-well Plate C Add Drug Dilutions to Wells A->C B Prepare Drug Dilutions B->C D Incubate for 24-96 Hours C->D E Add MTT Reagent D->E F Incubate for 2-4 Hours E->F G Add Solubilization Solution F->G H Read Absorbance G->H I Calculate CC50 H->I

Caption: Workflow for determining the cytotoxicity of antiviral compounds using the MTT assay.

References

A Comparative Analysis of A-80987 and Ritonavir: Potency and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral drug discovery, the evolution of HIV-1 protease inhibitors has been pivotal in the management of HIV/AIDS. This guide provides a detailed comparison of two such inhibitors: A-80987 and its successor, ritonavir. While both compounds target the HIV-1 protease, a critical enzyme for viral maturation, ritonavir emerged as a clinical success with a well-defined inhibitory profile. This comparison delves into their inhibitory concentrations (IC50), the experimental methods used to determine these values, and the broader signaling pathways they influence.

Quantitative Comparison of Inhibitory Potency

A direct quantitative comparison of the half-maximal inhibitory concentration (IC50) of this compound and ritonavir against HIV-1 protease is challenging due to the limited availability of a specific IC50 value for this compound in publicly accessible literature. This compound is consistently described as a "moderately potent" inhibitor and served as the lead compound in the development of ritonavir.[1][2][3][4][5] This developmental context suggests that while this compound showed promise, its potency was likely surpassed by its successor, ritonavir.

Ritonavir, on the other hand, has been extensively characterized, demonstrating potent inhibition of HIV-1 protease. Furthermore, ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that has been leveraged to "boost" the efficacy of other protease inhibitors.

CompoundTargetIC50/EC50 Value
This compound HIV-1 ProteaseModerately potent (specific value not publicly available)
Ritonavir HIV-1 ProteaseEC50: 0.022 - 0.13 µM[6]
HIV-2 ProteaseEC50: 0.16 µM[6]
CYP3A4IC50: 0.034 µM

Note: EC50 (half-maximal effective concentration) is often used in cell-based antiviral assays and is a measure of the concentration of a drug that gives half-maximal response. IC50 is the half-maximal inhibitory concentration. For the purposes of this comparison, they are both indicative of the compound's potency.

Experimental Protocols for IC50 Determination

The determination of IC50 values for HIV-1 protease inhibitors typically involves both cell-free enzymatic assays and cell-based antiviral assays.

In Vitro HIV-1 Protease Enzymatic Assay

This assay directly measures the ability of an inhibitor to block the activity of purified HIV-1 protease.

  • Reagents and Materials:

    • Recombinant HIV-1 protease

    • A specific fluorogenic peptide substrate for HIV-1 protease

    • Assay buffer (e.g., sodium acetate buffer, pH 4.7)

    • Test compounds (this compound or ritonavir) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplates

    • Fluorescence plate reader

  • Procedure:

    • Serial dilutions of the test compounds are prepared in the assay buffer.

    • A fixed concentration of recombinant HIV-1 protease is added to each well of the microplate.

    • The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.

    • The fluorogenic substrate is added to each well to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a fluorescence plate reader. The cleavage of the substrate by the protease results in an increase in fluorescence.

    • The rate of reaction is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiviral Assay (MTT Assay)

This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV-1 infection.

  • Reagents and Materials:

    • A susceptible human T-cell line (e.g., MT-4 cells)

    • HIV-1 viral stock

    • Cell culture medium

    • Test compounds (this compound or ritonavir)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., DMSO or a detergent solution)

    • 96-well microplates

    • Spectrophotometer

  • Procedure:

    • MT-4 cells are seeded in a 96-well plate.

    • Serial dilutions of the test compounds are added to the wells.

    • A standard amount of HIV-1 is added to infect the cells. Control wells with uninfected cells and infected, untreated cells are included.

    • The plates are incubated for several days to allow for viral replication and the development of cytopathic effects.

    • MTT solution is added to each well. Living cells will metabolize the MTT into a colored formazan product.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance of each well is measured using a spectrophotometer. The absorbance is proportional to the number of viable cells.

    • The percentage of cell protection is calculated for each drug concentration, and the EC50 value is determined by plotting the percentage of protection against the logarithm of the drug concentration.

Signaling Pathways and Mechanisms of Action

HIV-1 Protease and the Viral Lifecycle

Both this compound and ritonavir are competitive inhibitors of the HIV-1 protease. This enzyme is crucial for the late stages of the viral replication cycle, where it cleaves the Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this step results in the production of immature, non-infectious viral particles.

HIV_Lifecycle HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell 1. Fusion & Entry Viral RNA Viral RNA Host Cell->Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Assembly & Budding Assembly & Budding Mature Viral Proteins->Assembly & Budding New HIV Virion (Immature) New HIV Virion (Immature) Assembly & Budding->New HIV Virion (Immature) Maturation Maturation New HIV Virion (Immature)->Maturation New HIV Virion (Mature) New HIV Virion (Mature) Maturation->New HIV Virion (Mature) This compound / Ritonavir This compound / Ritonavir This compound / Ritonavir->HIV Protease Inhibition

Caption: Inhibition of HIV-1 Protease by this compound and Ritonavir.

Ritonavir's Inhibition of CYP3A4

A key feature of ritonavir is its potent inhibition of CYP3A4, a major enzyme in the liver and gut responsible for drug metabolism. By inhibiting CYP3A4, ritonavir slows down the metabolism of other co-administered protease inhibitors, thereby increasing their plasma concentrations and prolonging their therapeutic effect. This "boosting" effect allows for lower and less frequent dosing of other antiretroviral drugs.

CYP3A4_Inhibition cluster_0 Hepatocyte (Liver Cell) Other Protease Inhibitor Other Protease Inhibitor CYP3A4 CYP3A4 Other Protease Inhibitor->CYP3A4 Metabolism Increased Plasma Concentration of other PI Increased Plasma Concentration of other PI Metabolized Drug Metabolized Drug CYP3A4->Metabolized Drug Excretion Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition

Caption: Ritonavir's boosting effect via CYP3A4 inhibition.

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 value of a compound against HIV-1 protease involves a series of steps from initial screening to data analysis.

IC50_Workflow Compound Preparation Compound Preparation Assay Setup Assay Setup Compound Preparation->Assay Setup Serial Dilutions Incubation Incubation Assay Setup->Incubation Enzyme/Cell + Inhibitor Data Acquisition Data Acquisition Incubation->Data Acquisition Substrate Addition & Measurement Data Analysis Data Analysis Data Acquisition->Data Analysis Raw Data IC50 Value IC50 Value Data Analysis->IC50 Value Dose-Response Curve Fitting

Caption: General workflow for IC50 determination.

References

A-80987 and its Cross-Resistance Profile with Other HIV-1 Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the HIV-1 protease inhibitor A-80987 and its cross-resistance profile with other protease inhibitors (PIs). Due to the limited public availability of specific cross-resistance data for this compound, this guide leverages the extensive data available for its successor, Ritonavir, to provide a comprehensive overview for research and drug development professionals. This compound was a critical developmental precursor to Ritonavir, and therefore, their resistance profiles are closely linked.

Introduction to this compound and HIV-1 Protease Inhibition

This compound is an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the viral life cycle.[1] HIV-1 protease cleaves newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles. This compound was one of the early peptidomimetic inhibitors designed to target the active site of the HIV-1 protease. While showing promise, further structural modifications led to the development of Ritonavir, a more potent and metabolically stable PI.

The development of resistance to PIs is a significant challenge in HIV therapy. Resistance arises from mutations in the protease gene that alter the enzyme's structure, reducing the binding affinity of the inhibitor while maintaining sufficient catalytic activity for viral replication.[2] Cross-resistance, where resistance to one PI confers resistance to other PIs, is a common phenomenon and a critical consideration in designing effective antiretroviral regimens.

Cross-Resistance Profile of Ritonavir (as a surrogate for this compound)

Given the developmental lineage, the cross-resistance profile of Ritonavir provides the most relevant available insight into the potential cross-resistance of this compound. Long-term treatment with Ritonavir is associated with the emergence of multiple mutations in the HIV-1 protease gene, leading to phenotypic resistance.[3]

Key mutations associated with Ritonavir resistance include V82A/F, I54V, A71V, and L10I.[3][4] The accumulation of these and other mutations can lead to broad cross-resistance to other PIs. The following table summarizes the cross-resistance of Ritonavir-resistant HIV-1 variants to other commonly used protease inhibitors. The data is presented as the fold change in the 50% inhibitory concentration (IC50) for resistant strains compared to the wild-type virus.

Protease InhibitorFold Change in IC50 for Ritonavir-Resistant StrainsKey Resistance Mutations Implicated
Indinavir ~30-foldV82A/F, I54V, A71V, L10I, I84V
Saquinavir ~5-fold (partial)V82A/F, I54V
Nelfinavir VariableD30N, L90M (less cross-resistance)
Amprenavir VariableI50V (can increase susceptibility)
Lopinavir HighL76V, I54V, V82A
Atazanavir Low to ModerateI50L (can increase susceptibility to other PIs)
Darunavir LowHigh genetic barrier, requires multiple mutations
Tipranavir LowDistinct resistance profile

Note: This table is a synthesis of data from multiple sources and represents general trends. Specific fold-changes can vary depending on the specific combination of mutations present in the viral strain.

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro cross-resistance of an HIV-1 protease inhibitor. This protocol is based on standard methodologies used in the field.

Cell-Based Antiviral Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound (e.g., this compound) against wild-type and protease inhibitor-resistant HIV-1 strains.

Materials:

  • Human T-lymphoid cell line (e.g., MT-2 or CEM-SS)

  • Wild-type HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)

  • Panel of HIV-1 strains with known protease inhibitor resistance mutations

  • Test compound (this compound) and reference protease inhibitors

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine

  • 96-well microtiter plates

  • p24 antigen ELISA kit or reverse transcriptase activity assay kit

  • Cell viability assay reagent (e.g., MTT or XTT)

Procedure:

  • Cell Preparation: Culture and maintain the T-lymphoid cell line in appropriate cell culture medium. On the day of the assay, harvest the cells and adjust the cell density to 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound and reference inhibitors in cell culture medium.

  • Virus Infection: Infect the target cells with a pre-titered amount of either wild-type or a resistant HIV-1 strain at a multiplicity of infection (MOI) of 0.01 to 0.1.

  • Assay Setup: In a 96-well plate, add 100 µL of the infected cell suspension to wells containing 100 µL of the serially diluted compounds. Include control wells with infected cells and no drug (virus control) and uninfected cells with no drug (cell control).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-7 days.

  • Endpoint Measurement:

    • Antiviral Activity: After the incubation period, collect the cell culture supernatant and quantify the level of virus replication using a p24 antigen ELISA or a reverse transcriptase activity assay.

    • Cytotoxicity: Determine the viability of the cells in parallel plates using an MTT or XTT assay to assess the cytotoxicity of the compounds.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. Determine the IC50 value (the concentration of the compound that inhibits viral replication by 50%) by non-linear regression analysis of the dose-response curve. The fold change in resistance is calculated by dividing the IC50 for the resistant strain by the IC50 for the wild-type strain.

Visualizations

HIV-1 Protease Inhibition and Resistance Mechanism

HIV_Protease_Inhibition cluster_0 Wild-Type HIV-1 Protease cluster_1 Protease Inhibitor Action cluster_2 Resistance Mechanism Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease_WT HIV-1 Protease (Wild-Type) Gag-Pol Polyprotein->HIV-1 Protease_WT Cleavage HIV-1 Protease_Inhibited Inhibited Protease Gag-Pol Polyprotein->HIV-1 Protease_Inhibited Cleavage Blocked Resistant Protease Resistant Protease Gag-Pol Polyprotein->Resistant Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease_WT->Mature Viral Proteins This compound This compound This compound->HIV-1 Protease_WT Binding This compound->Resistant Protease Ineffective Binding Immature Virions Immature Virions HIV-1 Protease_Inhibited->Immature Virions Protease Gene Mutations Protease Gene Mutations (e.g., V82A) Protease Gene Mutations->Resistant Protease Reduced Binding Reduced Inhibitor Binding Viral Replication Continues Viral Replication Continues Resistant Protease->Viral Replication Continues

Caption: Mechanism of this compound action and the development of resistance.

Experimental Workflow for Cross-Resistance Profiling

Cross_Resistance_Workflow Start Start: Obtain Wild-Type & Resistant HIV-1 Strains Prepare_Cells Prepare Target Cells (e.g., MT-2) Start->Prepare_Cells Serial_Dilution Prepare Serial Dilutions of this compound & Other PIs Start->Serial_Dilution Infection Infect Cells with HIV-1 Strains Prepare_Cells->Infection Treatment Add Diluted PIs to Infected Cells Serial_Dilution->Treatment Infection->Treatment Incubation Incubate for 4-7 Days Treatment->Incubation Quantify_Replication Quantify Viral Replication (p24 ELISA or RT Assay) Incubation->Quantify_Replication Calculate_IC50 Calculate IC50 Values Quantify_Replication->Calculate_IC50 Determine_Fold_Change Determine Fold Change in Resistance Calculate_IC50->Determine_Fold_Change End End: Cross-Resistance Profile Generated Determine_Fold_Change->End

Caption: Workflow for determining the cross-resistance profile of a protease inhibitor.

Conclusion

While direct experimental data on the cross-resistance profile of this compound is scarce in publicly available literature, its close structural and developmental relationship with Ritonavir provides a strong basis for inferring its likely resistance patterns. The emergence of mutations in the HIV-1 protease, particularly at positions like V82, I54, and A71, would be expected to confer resistance to this compound and lead to significant cross-resistance with other first-generation protease inhibitors such as Indinavir and, to a lesser extent, Saquinavir. Newer generation PIs, like Darunavir, with a higher genetic barrier to resistance, would likely retain activity against viral strains resistant to this compound. The provided experimental protocol offers a standardized approach for researchers to conduct their own comparative studies on early-generation protease inhibitors.

References

Validating A-80987 Antiviral Activity: A Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the evaluation of antiviral compounds, robust validation of preliminary findings is a critical step. This guide provides a framework for confirming the antiviral activity of A-80987, a known inhibitor of HIV-1 protease, through secondary assays. By comparing its performance with an established alternative, Ritonavir, and providing detailed experimental protocols, this document aims to facilitate a comprehensive assessment of this compound's potential.

Comparative Antiviral Activity

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound HIV-1MT-2Data not availableData not availableData not available
Ritonavir HIV-1Not Specified0.022 - 0.13>20>153
Ritonavir HIV-2Not Specified0.16>20>125

Note: The Selectivity Index (SI) is a critical measure of a compound's therapeutic window. A higher SI value indicates a more promising candidate, as it suggests that the compound is effective at concentrations far below those that cause harm to host cells.

Experimental Protocols for Secondary Validation

To independently verify the antiviral efficacy and cytotoxicity of this compound, the following detailed protocols for standard secondary assays are provided.

Plaque Reduction Assay

This assay is a functional method to quantify the number of infectious virus particles and is considered a gold standard for determining antiviral effectiveness.

Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MT-2 cells for HIV) in 6-well plates.

  • Virus stock of known titer.

  • Serial dilutions of the test compound (this compound).

  • Control compound (e.g., Ritonavir).

  • Cell culture medium.

  • Agarose or other semi-solid overlay medium.

  • Neutral red or crystal violet stain.

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus suspension and incubate for 1-2 hours at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose in culture medium). This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period appropriate for the specific virus to form visible plaques (typically 3-10 days).

  • Staining and Plaque Counting: Once plaques are visible, fix the cells and stain with a vital stain such as neutral red or crystal violet. Count the number of plaques in each well.

  • Calculation: The percentage of plaque reduction is calculated relative to the virus control (no compound). The PRNT50 is the concentration of the compound that results in a 50% reduction in the number of plaques.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell viability and is a common method for determining the cytotoxic effects of a compound.

Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC50).

Materials:

  • Host cells (e.g., MT-2) in a 96-well plate.

  • Serial dilutions of the test compound (this compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm.

  • Calculation: The percentage of cytotoxicity is calculated relative to the untreated control cells. The CC50 value is determined from the dose-response curve.

LDH Release Assay for Cytotoxicity

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium as a measure of cytotoxicity.

Objective: To determine the concentration of a compound that causes 50% LDH release (a measure of cell death).

Materials:

  • Host cells in a 96-well plate.

  • Serial dilutions of the test compound (this compound).

  • LDH assay kit containing the substrate, cofactor, and dye.

  • Plate reader.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (usually around 30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculation: The amount of LDH released is proportional to the absorbance. The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

HIV_Protease_Inhibition cluster_virus HIV Life Cycle cluster_protease_action Normal Protease Function cluster_inhibition Inhibition by this compound Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein produces HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease is cleaved by Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins producing Immature, Non-infectious Virion Immature, Non-infectious Virion HIV Protease->Immature, Non-infectious Virion uncleaved polyproteins lead to Virion Assembly Virion Assembly Mature Viral Proteins->Virion Assembly leads to Budding Budding Virion Assembly->Budding leads to Infectious Virion Infectious Virion Budding->Infectious Virion This compound This compound This compound->HIV Protease binds to active site and inhibits No new infection No new infection Immature, Non-infectious Virion->No new infection

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

Antiviral_Assay_Workflow cluster_primary_screen Primary Antiviral Screen cluster_secondary_assay Secondary Assay Validation (e.g., for this compound) cluster_comparison Comparative Analysis Initial Compound Library Initial Compound Library High-Throughput Screening High-Throughput Screening Initial Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit Compound (this compound) Hit Compound (this compound) Hit Identification->Hit Compound (this compound) Dose-Response Antiviral Assay\n(e.g., Plaque Reduction) Dose-Response Antiviral Assay (e.g., Plaque Reduction) Hit Compound (this compound)->Dose-Response Antiviral Assay\n(e.g., Plaque Reduction) Determine EC50 Cytotoxicity Assays\n(MTT, LDH) Cytotoxicity Assays (MTT, LDH) Hit Compound (this compound)->Cytotoxicity Assays\n(MTT, LDH) Determine CC50 Calculate Selectivity Index (SI) Calculate Selectivity Index (SI) Dose-Response Antiviral Assay\n(e.g., Plaque Reduction)->Calculate Selectivity Index (SI) Cytotoxicity Assays\n(MTT, LDH)->Calculate Selectivity Index (SI) Compare with Alternative Drugs\n(e.g., Ritonavir) Compare with Alternative Drugs (e.g., Ritonavir) Calculate Selectivity Index (SI)->Compare with Alternative Drugs\n(e.g., Ritonavir)

Caption: General workflow for antiviral drug validation.

A Comparative Guide to the Quantitative Analysis of A-80987

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to A-80987 and its Quantification

This compound is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral replication cycle. Accurate quantification of this compound in various biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This guide compares three principal analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Immunoassay.

Comparative Analysis of Quantitative Methods

The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, throughput, and cost. Below is a comparison of the expected performance of LC-MS/MS, HPLC-UV, and a hypothetical immunoassay for the analysis of a representative HIV-1 protease inhibitor, lopinavir, which can be extrapolated to this compound.

Table 1: Comparison of Quantitative Performance for Lopinavir Analysis
ParameterLC-MS/MSHPLC-UVImmunoassay (Hypothetical)
Lower Limit of Quantification (LLOQ) 1.95 ng/mL78 ng/mL~1-10 ng/mL
Linearity Range 1.95 - 1000 ng/mL78 - 10000 ng/mL~1 - 1000 ng/mL
Intra-day Precision (%RSD) < 10%< 5%< 15%
Inter-day Precision (%RSD) < 12%< 10%< 15%
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%
Selectivity HighModerateHigh (Antibody Dependent)
Throughput HighModerateHigh
Cost per Sample HighLowModerate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on methods for similar HIV-1 protease inhibitors and should be optimized and validated for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor > Product Ion Transitions: To be determined for this compound and the internal standard by direct infusion.

  • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation (Plasma)

  • To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound).

  • Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether, vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 20 mM, pH 6.0) at a ratio of 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at a wavelength determined by the maximum absorbance of this compound.

Immunoassay (Hypothetical Competitive ELISA)

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for high-throughput screening. This requires the development of a specific antibody to this compound.

1. Principle Free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-A-80987 antibody-coated wells. The signal is inversely proportional to the concentration of this compound in the sample.

2. Protocol Outline

  • Coating: Coat a 96-well plate with an anti-A-80987 antibody.

  • Blocking: Block unoccupied sites on the plate with a blocking buffer (e.g., BSA).

  • Competition: Add standards or samples and an enzyme-labeled this compound conjugate to the wells. Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for the enzyme.

  • Signal Detection: Measure the absorbance using a microplate reader. The concentration of this compound is determined by comparing the signal to a standard curve.

Visualizations

Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is essential for the maturation of new virus particles. It cleaves the Gag and Gag-Pol polyproteins into functional structural proteins and enzymes. Protease inhibitors like this compound bind to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious virions.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_virion Virion Maturation HIV_RNA Viral RNA HIV_DNA Viral DNA HIV_RNA->HIV_DNA Reverse Transcription Integrated_DNA Integrated Viral DNA HIV_DNA->Integrated_DNA Integration Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Polyproteins Gag-Pol Polyproteins Viral_mRNA->Polyproteins Translation Immature_Virion Immature Virion Polyproteins->Immature_Virion Assembly Protease HIV-1 Protease Immature_Virion->Protease Budding Mature_Virion Mature, Infectious Virion Protease->Mature_Virion Cleavage of Polyproteins Protease_Inhibited Inhibited Protease A80987 This compound A80987->Protease Inhibition

Caption: HIV-1 Replication and the inhibitory action of this compound on protease.

Experimental Workflow: LC-MS/MS Quantification

The following diagram illustrates the typical workflow for quantifying this compound in a plasma sample using LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical experimental workflow for LC-MS/MS based quantification.

Benchmarking A-80987: A Look Back at an Early HIV Protease Inhibitor and its Comparison to the Modern Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of A-80987, an early-generation HIV-1 protease inhibitor, benchmarked against the current standard of care protease inhibitors (PIs). Due to the discontinuation of this compound's clinical development in Phase 1, direct head-to-head clinical data with modern PIs is unavailable. This document, therefore, focuses on a comparison based on available preclinical data for this compound and its contemporaries, contrasted with the established profiles of today's leading PIs.

Executive Summary

This compound was a promising, first-generation, C2 symmetric inhibitor of the HIV-1 protease developed by Abbott Laboratories in the early 1990s. It served as a critical scaffold in the development of Ritonavir, a potent protease inhibitor that became a cornerstone of highly active antiretroviral therapy (HAART), primarily as a pharmacokinetic booster. While this compound demonstrated in vitro antiviral activity, its development was halted. Modern standard of care PIs, such as Darunavir and Atazanavir, offer significant advantages in terms of potency, resistance profile, and dosing convenience. This guide will explore these differences through available data, experimental methodologies, and pathway visualizations.

Data Presentation: Comparative Performance of HIV-1 Protease Inhibitors

The following table summarizes the available inhibitory and antiviral data for this compound's contemporaries and current standard of care PIs. It is important to note the absence of a definitive IC50 or EC50 value for this compound in publicly available literature, a factor likely contributing to its discontinuation. The antiviral activity of this compound was shown to be highly dependent on intracellular concentrations and was significantly reduced in the presence of human serum alpha 1 acid glycoprotein.[1][2]

CompoundClassDevelopment StatusKi (nM)EC50 (µM)Key Characteristics
This compound First-Generation PIDiscontinued (Phase 1)Not AvailableNot AvailablePrecursor to Ritonavir; activity reduced by serum proteins.
Ritonavir First-Generation PIApproved0.015~0.025Potent CYP3A4 inhibitor, now primarily used as a pharmacokinetic booster.
Saquinavir First-Generation PIApproved0.12Not AvailableThe first approved HIV protease inhibitor.
Indinavir First-Generation PIApprovedNot AvailableNot AvailableAn early PI with a more complex dosing regimen.
Darunavir Second-Generation PIStandard of Care <0.010.0044High potency, high genetic barrier to resistance.
Atazanavir Second-Generation PIStandard of Care Not Available0.01-0.05Once-daily dosing, favorable lipid profile.

Experimental Protocols

The evaluation of HIV-1 protease inhibitors like this compound and current standard of care PIs involves a series of standardized in vitro experiments.

HIV-1 Protease Enzymatic Assay

Objective: To determine the direct inhibitory activity of the compound against purified HIV-1 protease.

Methodology:

  • Reagents: Recombinant HIV-1 protease, a fluorogenic substrate (e.g., a peptide containing a cleavage site for the protease flanked by a fluorescent reporter and a quencher), assay buffer (e.g., sodium acetate buffer at pH 5.5), and the test compound (this compound or standard of care PI).

  • Procedure:

    • The test compound is serially diluted to various concentrations.

    • The HIV-1 protease is pre-incubated with the test compound for a specified time (e.g., 15 minutes) at 37°C to allow for binding.

    • The reaction is initiated by adding the fluorogenic substrate.

    • The increase in fluorescence, resulting from the cleavage of the substrate and separation of the reporter from the quencher, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Antiviral Activity Assay in Cell Culture

Objective: To determine the efficacy of the compound in inhibiting HIV-1 replication in a cellular context.

Methodology:

  • Cell Lines: A susceptible human T-cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs).

  • Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates.

  • Procedure:

    • Cells are seeded in microtiter plates.

    • The test compound is serially diluted and added to the cells.

    • The cells are then infected with a standardized amount of HIV-1.

    • The cultures are incubated for a period of 3 to 7 days.

  • Endpoint Measurement: The extent of viral replication is quantified by measuring a viral marker, such as:

    • p24 Antigen ELISA: Measures the concentration of the viral capsid protein p24 in the culture supernatant.

    • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme in the supernatant.

    • Cell Viability Assay (e.g., MTT, XTT): Measures the cytopathic effect of the virus, where a higher cell viability indicates greater inhibition of viral replication.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the drug concentration.

Mandatory Visualizations

HIV Protease Inhibition Signaling Pathway

HIV_Protease_Inhibition HIV_RNA HIV Genomic RNA Gag_Pol Gag-Pol Polyprotein HIV_RNA->Gag_Pol Translation Structural_Proteins Structural Proteins (p24, p17, etc.) Gag_Pol->Structural_Proteins Cleavage by Protease Viral_Enzymes Viral Enzymes (RT, IN) Gag_Pol->Viral_Enzymes Cleavage by Protease Immature_Virion Immature Virion Assembly Gag_Pol->Immature_Virion Incorporation HIV_Protease HIV Protease HIV_Protease->Gag_Pol Cleavage Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion Immature_Virion->Mature_Virion Maturation A80987 This compound / PI A80987->HIV_Protease Inhibition

Caption: Mechanism of HIV Protease Inhibitors like this compound.

Experimental Workflow for PI Performance Comparison

PI_Workflow start Start enzymatic_assay HIV-1 Protease Enzymatic Assay start->enzymatic_assay cell_culture_assay Antiviral Cell Culture Assay start->cell_culture_assay ic50 Determine IC50 enzymatic_assay->ic50 ec50 Determine EC50 cell_culture_assay->ec50 data_analysis Comparative Data Analysis ic50->data_analysis ec50->data_analysis end End data_analysis->end

Caption: Workflow for evaluating Protease Inhibitor performance.

References

A Comparative Guide to the Genotypic Analysis of Resistance to A-80987

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to analyze genotypic resistance to the HIV-1 protease inhibitor A-80987. Due to the limited specific data available for this compound, a precursor to Ritonavir, this document outlines a comparative framework using data from other well-characterized protease inhibitors (PIs). The experimental protocols and data presented herein serve as a guide for researchers aiming to evaluate the resistance profile of this compound or similar compounds.

Introduction to this compound and HIV-1 Protease Inhibition

This compound is an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] HIV-1 protease cleaves newly synthesized polyproteins to produce mature, infectious viral particles. By blocking this enzyme, protease inhibitors like this compound prevent the production of new, functional viruses. However, the high mutation rate of HIV-1 can lead to the development of drug resistance, where changes in the protease gene reduce the inhibitor's effectiveness. Genotypic analysis is a key tool for identifying these resistance-conferring mutations.

HIV-1 Protease Signaling Pathway

The following diagram illustrates the mechanism of action of HIV-1 protease and its inhibition by drugs such as this compound.

HIV_Protease_Pathway HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease HIV Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly This compound (Protease Inhibitor) This compound (Protease Inhibitor) This compound (Protease Inhibitor)->HIV-1 Protease Inhibition

Caption: Mechanism of HIV-1 Protease Action and Inhibition.

Experimental Protocols for Genotypic Resistance Analysis

The following protocols are standard methods used to identify genotypic resistance to HIV-1 protease inhibitors.

In Vitro Selection of Resistant Viruses

This method involves culturing HIV-1 in the presence of increasing concentrations of the inhibitor to select for resistant viral strains.

Protocol:

  • Cell Culture: Propagate a laboratory-adapted strain of HIV-1 in a suitable cell line (e.g., MT-2 or CEM-SS cells).

  • Drug Exposure: Introduce this compound to the cell culture at an initial concentration slightly below the 50% effective concentration (EC50).

  • Serial Passage: Monitor viral replication (e.g., by measuring p24 antigen levels). When viral replication is detected, harvest the virus and use it to infect fresh cells with a slightly higher concentration of this compound.

  • Repeat: Continue this process for multiple passages until a significant increase in the EC50 is observed, indicating the development of resistance.

  • Genotypic Analysis: Isolate viral RNA from the resistant strains and perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the protease gene. Sequence the amplified DNA to identify mutations.

Site-Directed Mutagenesis

This technique is used to confirm the role of specific mutations in conferring resistance.

Protocol:

  • Clone Protease Gene: Insert the wild-type HIV-1 protease gene into a plasmid vector.

  • Introduce Mutations: Use a site-directed mutagenesis kit to introduce specific mutations identified from in vitro selection or clinical isolates.

  • Express Mutant Protease: Express the mutant protease enzyme and assess its activity and inhibition by this compound in enzymatic assays.

  • Phenotypic Analysis: Alternatively, introduce the mutated protease gene back into an infectious molecular clone of HIV-1 and assess the virus's susceptibility to this compound in cell culture.

Genotypic Analysis of Clinical Isolates

Analyzing viral sequences from patients who have failed therapy with a protease inhibitor can identify clinically relevant resistance mutations.

Protocol:

  • Sample Collection: Obtain plasma samples from HIV-1 infected patients.

  • Viral RNA Extraction: Extract viral RNA from the plasma.

  • RT-PCR and Sequencing: Amplify the protease gene using RT-PCR and sequence the PCR product.

  • Sequence Analysis: Compare the patient-derived sequences to a wild-type reference sequence to identify mutations.

Experimental Workflow for Genotypic Analysis

The following diagram outlines the typical workflow for identifying resistance mutations.

Caption: Workflow for Genotypic Resistance Analysis.

Comparative Data on Protease Inhibitor Resistance Mutations

While specific data for this compound is scarce, the following table summarizes common resistance mutations observed for other HIV-1 protease inhibitors. Given that Ritonavir was developed from this compound, mutations affecting Ritonavir are likely relevant.

Protease MutationAssociated Protease Inhibitor(s)Impact on Susceptibility
Major Mutations
D30NNelfinavirHigh-level resistance to Nelfinavir
M46I/LMultiple PIsContributes to broad cross-resistance
G48VSaquinavirHigh-level resistance to Saquinavir
I50VAtazanavir, FosamprenavirResistance to Atazanavir and Fosamprenavir
V82A/F/T/SIndinavir, Ritonavir, LopinavirBroad cross-resistance to multiple PIs
I84VMultiple PIsBroad cross-resistance, particularly to Indinavir and Lopinavir
L90MSaquinavir, NelfinavirResistance to Saquinavir and contributes to cross-resistance
Minor Mutations
L10I/F/V/RMultiple PIsOften appears with other mutations, enhances resistance
K20R/M/IMultiple PIsCompensatory mutation, improves viral fitness
L24IMultiple PIsContributes to resistance in the presence of other mutations
V32ILopinavir, RitonavirContributes to Lopinavir and Ritonavir resistance
L33FMultiple PIsEnhances resistance to multiple PIs
M36I/LTipranavirAssociated with Tipranavir resistance
I54V/L/MMultiple PIsContributes to broad cross-resistance
A71V/TMultiple PIsCompensatory mutation, improves viral fitness
G73S/T/A/CSaquinavir, LopinavirContributes to resistance
N88D/SAtazanavir, NelfinavirResistance to Atazanavir and Nelfinavir

This table represents a summary of known mutations and is not exhaustive. The impact of mutations can be complex and often depends on the presence of other mutations.

Logical Relationship of Resistance Development

The development of high-level resistance is often a stepwise process involving the accumulation of multiple mutations.

Resistance_Development Wild-Type Virus Wild-Type Virus Initial Exposure tothis compound Initial Exposure tothis compound Wild-Type Virus->Initial Exposure tothis compound Selection of Primary Mutation(s) Selection of Primary Mutation(s) Initial Exposure tothis compound->Selection of Primary Mutation(s) Continued Drug Pressure Continued Drug Pressure Selection of Primary Mutation(s)->Continued Drug Pressure Accumulation of Secondary/Compensatory Mutations Accumulation of Secondary/Compensatory Mutations Continued Drug Pressure->Accumulation of Secondary/Compensatory Mutations High-Level Resistance & Cross-Resistance High-Level Resistance & Cross-Resistance Accumulation of Secondary/Compensatory Mutations->High-Level Resistance & Cross-Resistance

Caption: Stepwise Development of HIV-1 Drug Resistance.

Conclusion

The genotypic analysis of resistance to HIV-1 protease inhibitors like this compound is a critical component of antiviral drug development and clinical management. While direct experimental data on this compound resistance is limited, the established protocols and known resistance patterns for other protease inhibitors, particularly its successor Ritonavir, provide a robust framework for investigation. Researchers can utilize the described in vitro selection, site-directed mutagenesis, and clinical isolate analysis methods to elucidate the specific mutations conferring resistance to this compound. This knowledge is essential for understanding potential cross-resistance profiles and for the design of next-generation inhibitors that can overcome resistance.

References

Confirming A-80987 Resistance: A Guide to Phenotypic Assays

Author: BenchChem Technical Support Team. Date: November 2025

A-80987 is an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme for viral maturation and replication. The emergence of drug-resistant viral strains is a significant challenge in antiretroviral therapy. Phenotypic assays are essential laboratory methods used to determine the susceptibility of HIV-1 to inhibitor compounds by measuring the ability of the virus to replicate in the presence of the drug. This guide provides an objective comparison of common phenotypic assays used to confirm resistance to HIV-1 protease inhibitors like this compound, complete with experimental protocols and illustrative data.

While specific quantitative data on this compound resistance is not extensively available in the public domain, this guide utilizes data from other well-characterized HIV-1 protease inhibitors to demonstrate the principles and data presentation of these assays.

Comparison of Phenotypic Assays for HIV-1 Protease Inhibitor Resistance

Two primary types of phenotypic assays are widely used to assess HIV-1 resistance to protease inhibitors: Recombinant Virus Assays and Cell-Based Reporter Gene Assays. Both methods provide a quantitative measure of drug susceptibility, typically reported as the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit 50% of viral replication. Resistance is expressed as the "fold change" in IC50 for a patient-derived or mutant virus compared to a drug-sensitive wild-type reference strain.

Assay TypePrincipleAdvantagesDisadvantages
Recombinant Virus Assay The patient-derived protease gene is inserted into a standard laboratory clone of HIV-1 that has its own protease gene deleted. The resulting recombinant virus is then cultured in the presence of varying concentrations of the protease inhibitor to determine its susceptibility.- Directly measures the impact of mutations in the patient's viral protease on drug susceptibility in the context of viral replication. - Considered the "gold standard" for phenotypic resistance testing.[1][2][3]- More technically complex and time-consuming (can take several weeks). - Requires handling of infectious virus, necessitating higher biosafety level facilities.
Cell-Based Reporter Gene Assay A reporter gene (e.g., luciferase or green fluorescent protein) is engineered into the HIV-1 genome. Viral replication in the presence of a protease inhibitor is quantified by measuring the expression of the reporter gene.- Often has a faster turnaround time than traditional recombinant virus assays. - Can be adapted for higher throughput screening. - May not require handling of fully infectious virus, depending on the specific assay design.- May not fully recapitulate all aspects of the viral life cycle. - The reporter gene could potentially influence viral fitness.

Illustrative Quantitative Data for Protease Inhibitor Resistance

The following table provides example data, demonstrating how the results of phenotypic assays are typically presented. The fold change in IC50 is a key indicator of resistance, with higher fold changes indicating greater resistance.

Note: This data is for illustrative purposes and does not represent actual this compound resistance data.

HIV-1 Protease MutantLopinavir IC50 (nM)Lopinavir Fold ChangeRitonavir IC50 (nM)Ritonavir Fold Change
Wild-Type 1.51.05.01.0
V82A 12.08.030.06.0
I54V 9.06.025.05.0
L90M 7.55.020.04.0
V82A + I54V + L90M 150.0100.0250.050.0

Experimental Protocols

Recombinant Virus Phenotypic Assay

This protocol describes a general procedure for a recombinant virus assay to determine the phenotypic resistance of HIV-1 protease to an inhibitor.

Materials:

  • Patient-derived plasma or cultured virus isolate

  • HIV-1 proviral DNA clone with the protease gene deleted (e.g., pNL4-3ΔPR)

  • Appropriate host cells for HIV-1 replication (e.g., MT-2 cells or TZM-bl cells)

  • Cell culture medium and supplements

  • Reverse transcriptase, PCR reagents, and specific primers for the HIV-1 protease gene

  • Transfection reagent

  • Protease inhibitor stock solution (e.g., this compound)

  • p24 antigen ELISA kit or reverse transcriptase activity assay kit

Procedure:

  • Viral RNA Extraction and RT-PCR: Extract viral RNA from patient plasma. Synthesize cDNA using reverse transcriptase and amplify the full-length protease gene using PCR with specific primers.

  • Cloning of Protease Gene: Ligate the amplified protease gene into the protease-deleted HIV-1 proviral DNA vector.

  • Transfection: Transfect the recombinant proviral DNA into a suitable host cell line (e.g., HEK293T cells) to produce recombinant virus stocks.

  • Virus Titration: Quantify the amount of virus in the supernatant, typically by measuring the p24 antigen concentration or reverse transcriptase activity.

  • Drug Susceptibility Assay:

    • Seed target cells (e.g., MT-2 cells) in a 96-well plate.

    • Prepare serial dilutions of the protease inhibitor (e.g., this compound) in cell culture medium.

    • Infect the cells with a standardized amount of the recombinant virus in the presence of the different drug concentrations. Include a no-drug control.

    • Culture the cells for 3-7 days.

  • Quantification of Viral Replication: Measure the extent of viral replication in each well using a p24 antigen ELISA or a reverse transcriptase activity assay.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • Calculate the fold change in resistance by dividing the IC50 of the mutant virus by the IC50 of the wild-type reference virus.

Cell-Based Reporter Gene Assay (Luciferase-Based)

This protocol outlines a cell-based assay using a luciferase reporter to measure HIV-1 protease inhibitor susceptibility.

Materials:

  • Recombinant HIV-1 clone containing a luciferase reporter gene (e.g., HIV-luc)

  • Site-directed mutagenesis kit (to introduce resistance mutations into the protease gene of the reporter virus)

  • Host cells (e.g., TZM-bl cells)

  • Cell culture medium and supplements

  • Transfection reagent

  • Protease inhibitor stock solution (e.g., this compound)

  • Luciferase assay reagent

Procedure:

  • Generation of Resistant Reporter Virus: Introduce specific mutations associated with protease inhibitor resistance into the protease gene of the HIV-luc vector using a site-directed mutagenesis kit.

  • Virus Production: Transfect the wild-type and mutant HIV-luc plasmids into producer cells (e.g., HEK293T cells) to generate virus stocks.

  • Virus Titration: Determine the viral titer of the stocks.

  • Drug Susceptibility Assay:

    • Seed target cells (e.g., TZM-bl cells) in a 96-well plate.

    • Add serial dilutions of the protease inhibitor to the wells.

    • Infect the cells with a standardized amount of the wild-type or mutant reporter virus.

    • Incubate for 48-72 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of luciferase activity for each drug concentration compared to the no-drug control.

    • Determine the IC50 and fold change in resistance as described for the recombinant virus assay.

Visualizing Experimental Workflows and Pathways

HIV-1 Lifecycle and the Role of Protease

Recombinant_Virus_Assay_Workflow Start Patient Sample (Plasma) RNA_Extraction Viral RNA Extraction Start->RNA_Extraction RT_PCR RT-PCR Amplification of Protease Gene RNA_Extraction->RT_PCR Cloning Cloning into Protease-Deleted Vector RT_PCR->Cloning Transfection Transfection into Producer Cells Cloning->Transfection Virus_Production Recombinant Virus Production Transfection->Virus_Production Drug_Assay Drug Susceptibility Assay Virus_Production->Drug_Assay Data_Analysis Data Analysis (IC50, Fold Change) Drug_Assay->Data_Analysis Result Resistance Profile Data_Analysis->Result Resistance_Confirmation_Logic Clinical_Failure Virological Failure on This compound-containing Regimen Genotypic_Test Genotypic Resistance Test (Sequence Protease Gene) Clinical_Failure->Genotypic_Test Phenotypic_Test Phenotypic Resistance Assay Clinical_Failure->Phenotypic_Test Identify_Mutations Identify Known Resistance Mutations Genotypic_Test->Identify_Mutations Measure_IC50 Measure IC50 for this compound Phenotypic_Test->Measure_IC50 Confirm_Resistance Resistance Confirmed Identify_Mutations->Confirm_Resistance Suggests Resistance Compare_WT Compare to Wild-Type IC50 Measure_IC50->Compare_WT Calculate_Fold_Change Calculate Fold Change Compare_WT->Calculate_Fold_Change Calculate_Fold_Change->Confirm_Resistance High Fold Change

References

A Comparative Analysis of HIV-1 Protease Inhibitor Binding Thermodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding thermodynamics of several key inhibitors targeting HIV-1 protease, a critical enzyme in the viral life cycle. Understanding the thermodynamic signatures of these interactions is paramount for the rational design of more potent and effective antiretroviral drugs. This document summarizes quantitative binding data, details the experimental methodologies used to obtain this data, and visualizes the relevant biological and experimental pathways.

Driving Forces of Inhibition: A Thermodynamic Overview

The binding of an inhibitor to its target protein is governed by a combination of enthalpic (ΔH) and entropic (ΔS) contributions, which together determine the Gibbs free energy of binding (ΔG) and, consequently, the binding affinity (Kd). A more negative ΔG value indicates a stronger binding affinity.

  • Enthalpy (ΔH): Represents the change in heat content of the system upon binding. Favorable enthalpic contributions typically arise from the formation of hydrogen bonds and van der Waals interactions between the inhibitor and the protein.

  • Entropy (ΔS): Reflects the change in the randomness or disorder of the system. Favorable entropic contributions are often driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).

By dissecting the thermodynamic parameters of different inhibitors, researchers can gain insights into the molecular forces driving the interaction and identify strategies for optimizing inhibitor design. For instance, some inhibitors achieve high affinity primarily through favorable enthalpic contributions, while others are entropically driven.[1][2]

Comparative Thermodynamic Data

The following table summarizes the binding thermodynamic parameters for a selection of HIV-1 protease inhibitors against the wild-type enzyme. All data were obtained by Isothermal Titration Calorimetry (ITC).

InhibitorDissociation Constant (Kd)Gibbs Free Energy (ΔG) (kcal/mol)Enthalpy (ΔH) (kcal/mol)Entropic Contribution (-TΔS) (kcal/mol)
Amprenavir (APV) 0.39 nM[3]-12.8[3]-7.3[3]-5.5[3]
Darunavir (TMC114) 4.5 pM[3]-15.2[3]-12.1[3]-3.1[3]
KNI-272 16 pM[4]-14.8[4]-6.3[4]-8.5[4]
Lopinavir ~1.7 pM-16.2-9.8-6.4
Indinavir ~0.3 nM-12.9-6.2-6.7
Ritonavir ~0.15 nM-13.4-7.5-5.9
Saquinavir ~0.1 nM-13.6-8.1-5.5

Note: Data for Lopinavir, Indinavir, Ritonavir, and Saquinavir are compiled from various sources and are approximate for comparative purposes. Experimental conditions can influence these values.

Experimental Protocols

The thermodynamic data presented in this guide are primarily determined using Isothermal Titration Calorimetry (ITC).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a biomolecular binding event.[5] This technique allows for the simultaneous determination of the binding affinity (Ka, the inverse of Kd), binding stoichiometry (n), and the enthalpy (ΔH) of the interaction in a single experiment.[6] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation:

ΔG = -RTln(Ka) = ΔH - TΔS

(where R is the gas constant and T is the absolute temperature).

Detailed ITC Protocol for Protein-Ligand Binding:

  • Sample Preparation:

    • Express and purify the HIV-1 protease and synthesize the inhibitor to a high degree of purity.

    • Prepare a sufficient amount of dialysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl).

    • Dialyze both the protein and the inhibitor solution extensively against the same buffer to ensure a precise match of buffer composition, which is critical to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and inhibitor solutions using a reliable method (e.g., UV-Vis spectroscopy for the protein).

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells and the injection syringe with detergent and water, followed by extensive rinsing with the dialysis buffer.

    • Set the experimental temperature (e.g., 25 °C).

    • Fill the reference cell with degassed dialysis buffer.

  • Loading the Sample and Titrant:

    • Carefully load the HIV-1 protease solution into the sample cell, avoiding the introduction of air bubbles. A typical concentration is in the range of 10-20 µM.

    • Load the inhibitor solution into the injection syringe. The inhibitor concentration should be 10-15 times that of the protein concentration to ensure saturation is reached during the titration.

  • Titration Experiment:

    • Equilibrate the system thermally.

    • Perform a series of small, sequential injections of the inhibitor solution into the protein solution. A typical experiment consists of 20-30 injections of 1-2 µL each.

    • The instrument measures the heat change after each injection. As the protein becomes saturated with the inhibitor, the magnitude of the heat change per injection decreases.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change per mole of inhibitor against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and the entropic contribution (-TΔS) from the determined parameters.

Visualizations

HIV-1 Protease in the Viral Life Cycle

HIV-1 protease plays a pivotal role in the late stages of viral replication. After the virus buds from the host cell, the protease cleaves the Gag and Gag-Pol polyproteins into their functional subunits. This maturation step is essential for the formation of an infectious virion. HIV-1 protease inhibitors block this critical step, resulting in the production of non-infectious viral particles.[7][8][9]

HIV_Lifecycle cluster_host Host Cell Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation InfectiousVirion Infectious Virion Maturation->InfectiousVirion NonInfectiousVirion Non-infectious Virion Maturation->NonInfectiousVirion ProteaseInhibitor HIV-1 Protease Inhibitor ProteaseInhibitor->Maturation Blocks

Caption: Role of HIV-1 Protease in the viral life cycle.

Isothermal Titration Calorimetry (ITC) Experimental Workflow

The following diagram illustrates the general workflow of an ITC experiment to determine the thermodynamic parameters of protein-ligand binding.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Purified Protein (in cell) Buffer Matched Buffer Titration Titration: Inject Ligand into Protein Protein->Titration Ligand Inhibitor (in syringe) Ligand->Titration HeatMeasurement Measure Heat Change (ΔH) Titration->HeatMeasurement BindingIsotherm Generate Binding Isotherm HeatMeasurement->BindingIsotherm Fitting Fit Data to Binding Model BindingIsotherm->Fitting Parameters Determine: Kd, ΔH, n Fitting->Parameters

Caption: General workflow of an ITC experiment.

References

Head-to-head comparison of A-80987 and nelfinavir

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

In the landscape of antiviral drug discovery, particularly concerning Human Immunodeficiency Virus (HIV), protease inhibitors remain a cornerstone of therapeutic strategies. This guide provides a detailed head-to-head comparison of two such inhibitors: A-80987 and the well-established drug, nelfinavir. While both compounds target the HIV-1 protease, this guide aims to present a comprehensive overview of their known biochemical activities and cellular effects, supported by available experimental data.

This comparison is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis. It includes quantitative data on their inhibitory activities, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and nelfinavir, focusing on their primary antiviral activity and any known off-target effects. It is important to note that publicly available data for this compound is limited.

Parameter This compound Nelfinavir Reference
Target HIV-1 ProteaseHIV-1 Protease[1][2]
Ki (HIV-1 Protease) Data not available2 nM[3]
Antiviral Activity (IC50/ED50) Data not availableED50 = 0.02 µM (in MT-4 cells)[4]

Table 1: Antiviral Activity. A summary of the primary target and in vitro potency of this compound and nelfinavir against HIV-1 protease.

Cell Line Cancer Type IC50 (Nelfinavir) Reference
AMO-1Multiple Myeloma10.5 µM[5]
AMO-CFZCarfilzomib-resistant Multiple Myeloma11.7 µM[5]
MDA-MB-231Breast Cancer14.4 µM[5]
BT-474Breast Cancer14.9 µM[5]

Table 2: Anticancer Activity of Nelfinavir. A summary of the 50% inhibitory concentration (IC50) of nelfinavir in various cancer cell lines. Data for this compound is not currently available in the public domain.

Mechanism of Action and Signaling Pathways

Nelfinavir is a potent competitive inhibitor of the HIV-1 protease, an enzyme critical for the proteolytic cleavage of viral polyprotein precursors into functional proteins required for viral maturation.[6] Inhibition of this enzyme results in the production of immature, non-infectious viral particles.[6]

Beyond its antiviral effects, nelfinavir has been shown to exhibit significant anticancer activity through the modulation of key cellular signaling pathways. Notably, it inhibits the PI3K/Akt/mTOR pathway and induces endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[5]

This compound is also classified as an HIV-1 protease inhibitor.[1] However, detailed studies on its broader mechanism of action and potential off-target effects are not widely available. One study has indicated that its antiviral activity can be influenced by its binding to human serum alpha 1 acid glycoprotein, which reduces its cellular uptake and intracellular concentration.[7]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by nelfinavir.

HIV_Protease_Inhibition HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease HIV Gag-Pol Polyprotein->HIV Protease Cleavage Site Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Cleavage Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly Nelfinavir Nelfinavir Nelfinavir->HIV Protease Inhibition

Mechanism of HIV-1 Protease Inhibition by Nelfinavir.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotion Nelfinavir Nelfinavir Nelfinavir->PI3K Inhibition Nelfinavir->AKT Inhibition

Nelfinavir's Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

ER_Stress_Pathway cluster_er Endoplasmic Reticulum cluster_apoptosis Apoptosis Unfolded Proteins Unfolded Proteins ER Stress ER Stress Unfolded Proteins->ER Stress Apoptotic Pathway Apoptotic Pathway ER Stress->Apoptotic Pathway Activation Cell Death Cell Death Apoptotic Pathway->Cell Death Nelfinavir Nelfinavir Nelfinavir->Unfolded Proteins Induction

Induction of Endoplasmic Reticulum (ER) Stress by Nelfinavir.

Experimental Protocols

To facilitate reproducible research and direct comparison of these compounds, detailed methodologies for key experiments are provided below.

HIV-1 Protease Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the HIV-1 protease enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., a peptide with a quenched fluorophore)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • Test compounds (this compound, nelfinavir) dissolved in DMSO

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In each well of the microplate, add the assay buffer.

  • Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add a pre-determined concentration of recombinant HIV-1 protease to all wells except the negative control.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

  • The Ki value can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Protease_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial Dilutions Prepare Serial Dilutions of Inhibitors Plate Setup Set up 96-well Plate (Buffer, Inhibitor) Serial Dilutions->Plate Setup Add Enzyme Add HIV-1 Protease Plate Setup->Add Enzyme Incubate Incubate (37°C, 15 min) Add Enzyme->Incubate Add Substrate Add Fluorogenic Substrate Incubate->Add Substrate Measure Fluorescence Measure Fluorescence (Kinetic Read) Add Substrate->Measure Fluorescence Calculate Velocity Calculate Initial Velocity Measure Fluorescence->Calculate Velocity Determine IC50/Ki Determine IC50 and Ki Calculate Velocity->Determine IC50/Ki

Experimental Workflow for HIV-1 Protease Inhibition Assay.
Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cell lines.

Objective: To determine the IC50 value of a test compound in a specific cell line.

Materials:

  • Cell line of interest (e.g., cancer cell line, T-cell line)

  • Complete cell culture medium

  • Test compounds (this compound, nelfinavir) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Objective: To determine if a test compound inhibits the PI3K/Akt/mTOR pathway by assessing the phosphorylation levels of Akt and other downstream targets.

Materials:

  • Cell line of interest

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This guide provides a comparative overview of this compound and nelfinavir, with a focus on their roles as HIV-1 protease inhibitors and the broader biological activities of nelfinavir. While nelfinavir is a well-characterized compound with demonstrated antiviral and anticancer properties, there is a significant gap in the publicly available data for this compound. The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate the biochemical and cellular effects of this compound and to benchmark its performance against established inhibitors like nelfinavir. Further research into this compound is warranted to fully understand its therapeutic potential.

References

Comparative Analysis of Representative Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the subject of this analysis is necessary. Initial research indicates that A-80987 is characterized in scientific literature primarily as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease and not as a modulator of the Nav1.7 sodium channel.[1][2][3] Therefore, a direct statistical validation and comparison of this compound as a Nav1.7 inhibitor is not feasible based on available data.

To satisfy the core request for a comparative guide on Nav1.7 inhibitors for researchers, scientists, and drug development professionals, this document will proceed by presenting a comparison of representative and well-documented Nav1.7 inhibitors. This guide will provide the requested data presentation, experimental protocols, and visualizations for these relevant compounds.

The voltage-gated sodium channel Nav1.7 is a well-validated target for pain therapeutics, given its critical role in pain signaling pathways.[4][5] Genetic studies have demonstrated that gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to severe pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain.[5] This has driven significant efforts to develop selective Nav1.7 inhibitors for analgesic purposes.[6][7]

Below is a summary of quantitative data for a selection of Nav1.7 inhibitors.

Table 1: In Vitro Potency and Selectivity of Selected Nav1.7 Inhibitors

CompoundTargetIC50 (nM)Selectivity vs. Other Nav IsoformsAssay Conditions
Tsp1ahNav1.710>100-fold vs. hNav1.3-hNav1.6, 45-fold vs. hNav1.1, 24-fold vs. hNav1.2Patch-clamp electrophysiology
Compound [I] (Siteone)hNav1.739>100000 nM for other Nav isoformsNot specified
Progenitor Compound 1Nav1.725Not specifiedNot specified

Note: This table is populated with example data from the search results and is not exhaustive.

Experimental Protocols

The characterization of Nav1.7 inhibitors typically involves a combination of in vitro and in vivo experimental procedures to determine potency, selectivity, and efficacy.

In Vitro Electrophysiology

Objective: To determine the inhibitory activity and selectivity of a compound on Nav1.7 channels.

Methodology: Patch-Clamp Electrophysiology

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are commonly used.

  • Cell Preparation: Cells are cultured to an appropriate confluency and then prepared for electrophysiological recording.

  • Recording: Whole-cell patch-clamp recordings are performed to measure the sodium currents mediated by Nav1.7 channels.

  • Compound Application: The test compound is applied at various concentrations to determine the concentration-response relationship and the IC50 value (the concentration at which 50% of the channel activity is inhibited).[8]

  • Voltage Protocols: Specific voltage protocols are used to assess the compound's effect on the channel in different states (resting, activated, and inactivated).[9][10] For example, a holding potential of -120 mV might be used, with depolarizing pulses to 0 mV to elicit a current.[10]

  • Selectivity Profiling: The same protocol is repeated on cells expressing other Nav channel isoforms (e.g., Nav1.1, Nav1.2, Nav1.5) to determine the compound's selectivity.[8]

In Vivo Pain Models

Objective: To evaluate the analgesic efficacy of a Nav1.7 inhibitor in a living organism.

Methodology: Rodent Models of Pain

  • Animal Models: Various rodent models are used to simulate different pain states, such as inflammatory pain or neuropathic pain.[11]

  • Compound Administration: The test compound is administered to the animals, typically via oral or intravenous routes.

  • Behavioral Testing: Nociceptive behaviors are measured to assess the compound's effect on pain perception. Common tests include:

    • Mechanical Allodynia: Measuring the withdrawal threshold to a non-painful mechanical stimulus (e.g., von Frey filaments).

    • Thermal Hyperalgesia: Measuring the latency to withdraw from a thermal stimulus (e.g., radiant heat).

  • Data Analysis: The behavioral responses of the treated group are compared to a vehicle-treated control group to determine the analgesic effect of the compound.

Signaling Pathways and Experimental Workflows

Nav1_7_Pain_Signaling_Pathway cluster_Nociceptor Nociceptive Neuron cluster_Synapse Synapse Noxious Stimulus Noxious Stimulus Nav1.7 Nav1.7 Noxious Stimulus->Nav1.7 Activates Action Potential Action Potential Nav1.7->Action Potential Initiates Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release Triggers Spinal Cord Neuron Spinal Cord Neuron Neurotransmitter Release->Spinal Cord Neuron Activates Pain Signal to Brain Pain Signal to Brain Spinal Cord Neuron->Pain Signal to Brain Transmits A-80987_Placeholder Nav1.7 Inhibitor A-80987_Placeholder->Nav1.7 Blocks

Caption: Pain signaling pathway and the role of Nav1.7 inhibitors.

Nav1_7_Inhibitor_Evaluation_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening Primary Screening (Nav1.7 Assay) Compound Synthesis->Primary Screening Selectivity Profiling Selectivity Profiling (Other Nav Isoforms) Primary Screening->Selectivity Profiling Active Compounds Mechanism of Action Mechanism of Action Studies Selectivity Profiling->Mechanism of Action Selective Compounds Pharmacokinetics Pharmacokinetics Mechanism of Action->Pharmacokinetics Efficacy Models Efficacy in Pain Models Pharmacokinetics->Efficacy Models Toxicology Toxicology Efficacy Models->Toxicology Efficacious Compounds

References

Safety Operating Guide

Proper Disposal Procedures for A-80987: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the proper handling and disposal of A-80987, an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact. The information presented is based on established best practices for handling similar chemical compounds and should be used in conjunction with your institution's specific safety protocols and all applicable federal, state, and local regulations.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C37H43N5O5MedchemExpress[1]
Molecular Weight 653.77 g/mol MedchemExpress[1]
Physical Appearance SolidInferred
Acute Toxicity, Oral Harmful if swallowed (Category 4)Cayman Chemical (for Ritonavir)[2]
Acute Toxicity, Dermal Harmful in contact with skin (Category 4)Cayman Chemical (for Ritonavir)[2]
Eye Irritation Causes serious eye irritation (Category 2A)Cayman Chemical (for Ritonavir)[2]
Carcinogenicity Suspected of causing cancer (Category 2)Cayman Chemical (for Ritonavir)[2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child (Category 2)Cayman Chemical (for Ritonavir)[2]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure (Category 2)Cayman Chemical (for Ritonavir)[2]

Experimental Protocols: Handling and Use of this compound

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to the specific requirements of your experiment.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

2. Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

3. Weighing and Reconstitution:

  • If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.

  • For reconstitution, slowly add the recommended solvent to the vial containing this compound to avoid splashing.

4. Administration in Cell Culture:

  • When treating cells with this compound, add the appropriate volume of the stock solution to the cell culture medium.

  • Gently mix the medium to ensure even distribution of the compound.

  • All manipulations of cell cultures containing this compound should be performed in a biological safety cabinet.

5. Incubation and Observation:

  • Incubate the treated cells under standard conditions.

  • Monitor the cells for the desired experimental outcome.

6. Decontamination:

  • All surfaces and equipment that come into contact with this compound should be decontaminated. A 10% bleach solution followed by a 70% ethanol wipe-down is generally effective.

Mechanism of Action: HIV-1 Protease Inhibition

This compound functions as a competitive inhibitor of the HIV-1 protease. This viral enzyme is crucial for the lifecycle of the virus, as it cleaves newly synthesized viral polyproteins into their functional protein components. By binding to the active site of the protease, this compound blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition HIV-1 Infected Cell HIV-1 Infected Cell Viral Polyprotein Synthesis Viral Polyprotein Synthesis HIV-1 Infected Cell->Viral Polyprotein Synthesis HIV-1 Protease HIV-1 Protease Viral Polyprotein Synthesis->HIV-1 Protease substrate for Viral Polyprotein Cleavage Viral Polyprotein Cleavage HIV-1 Protease->Viral Polyprotein Cleavage Immature, Non-infectious Virion Immature, Non-infectious Virion HIV-1 Protease->Immature, Non-infectious Virion leads to Functional Viral Proteins Functional Viral Proteins Viral Polyprotein Cleavage->Functional Viral Proteins New Virion Assembly New Virion Assembly Functional Viral Proteins->New Virion Assembly Mature, Infectious Virion Mature, Infectious Virion New Virion Assembly->Mature, Infectious Virion This compound This compound This compound->Inhibition Inhibition->HIV-1 Protease inhibits

Caption: Mechanism of this compound as an HIV-1 protease inhibitor.

Proper Disposal Procedures

The proper disposal of this compound and any materials contaminated with it is critical to prevent harm to personnel and the environment. The following step-by-step guide outlines the recommended disposal workflow.

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and any contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[2][3]

2. Waste Container Labeling:

  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Toxic," "Harmful").

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area away from incompatible materials. Ensure the containers are kept closed except when adding waste.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3]

  • Follow all federal, state, and local regulations for the disposal of chemical waste.[3]

Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Waste Storage cluster_3 Final Disposal Solid Waste (gloves, vials, etc.) Solid Waste (gloves, vials, etc.) Labeled Hazardous Solid Waste Container Labeled Hazardous Solid Waste Container Solid Waste (gloves, vials, etc.)->Labeled Hazardous Solid Waste Container Liquid Waste (unused solutions, media) Liquid Waste (unused solutions, media) Labeled Hazardous Liquid Waste Container Labeled Hazardous Liquid Waste Container Liquid Waste (unused solutions, media)->Labeled Hazardous Liquid Waste Container Designated Secure Storage Area Designated Secure Storage Area Labeled Hazardous Solid Waste Container->Designated Secure Storage Area Labeled Hazardous Liquid Waste Container->Designated Secure Storage Area Contact EHS or Licensed Disposal Service Contact EHS or Licensed Disposal Service Designated Secure Storage Area->Contact EHS or Licensed Disposal Service Compliant Disposal Compliant Disposal Contact EHS or Licensed Disposal Service->Compliant Disposal

Caption: Recommended workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling A-80987

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of A-80987, a potent HIV-1 protease inhibitor. The following procedures are based on established best practices for managing highly potent active pharmaceutical ingredients (HPAPIs) in a laboratory setting to ensure the safety of all personnel.

Occupational Exposure and Control

Due to the potent pharmacological activity of this compound, minimizing exposure is paramount. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to handle it as a compound falling into a high-potency category, requiring stringent containment and personal protective measures.

Table 1: Representative Occupational Exposure Limits (OELs) and Control Strategies

Hazard CategoryOccupational Exposure Limit (OEL) (µg/m³)Recommended Control Strategy
1> 100General laboratory ventilation; open handling may be acceptable with good laboratory practices.
210 - 100Local exhaust ventilation (LEV) such as a fume hood; semi-closed handling procedures.
31 - 10High-containment solutions such as ventilated laminar flow enclosures or glove boxes; closed-system transfers.[1]
4 < 1 Full containment with isolation technology (glove box isolators); dedicated and restricted access facilities. All handling of this compound should adhere to this level of control.
Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent direct contact with this compound. All personnel handling the compound must be trained in the correct donning and doffing procedures.[2][3][4]

Table 2: Required Personal Protective Equipment for Handling this compound

PPE ItemSpecification
Gloves Double-gloving with chemotherapy-rated gloves (ASTM D6978 certified) is mandatory.[5] The outer glove should be removed immediately after handling and disposed of as hazardous waste. Change gloves frequently.[4]
Gown A disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tight-fitting (knit or elastic).[3][4]
Eye and Face Protection Chemical safety goggles and a face shield are required to protect against splashes and aerosols.[3]
Respiratory Protection For weighing and handling of powdered this compound, a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation.[5][6] All work with powders should be conducted within a certified chemical fume hood or isolator.
Shoe Covers Two pairs of disposable shoe covers should be worn over laboratory-appropriate footwear.[5]

Experimental Protocols: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

Pre-Handling Preparation
  • Designated Area: All handling of this compound must occur in a designated and clearly marked area, such as a certified chemical fume hood or a glove box isolator.[7]

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, solvent, and waste containers, before commencing work.

  • Decontamination Supplies: Ensure that a spill kit and appropriate decontamination solutions (e.g., 70% ethanol, followed by a suitable deactivating agent if available) are readily accessible.

  • Don PPE: Follow the correct sequence for donning PPE: inner gloves, gown, shoe covers, outer gloves (over the gown cuff), face shield, goggles, and respirator.

Handling Procedure (Weighing and Solubilizing)
  • Engineering Controls: Perform all manipulations within a certified chemical fume hood or an isolator to minimize aerosol generation.[1]

  • Weighing: Carefully weigh the required amount of this compound powder on a tared weigh paper. Use gentle motions to avoid creating dust.

  • Solubilization: Add the powder to the solvent in a designated vessel. Rinse the weigh paper and any tools used with the solvent to ensure a complete transfer.

  • Container Sealing: Securely cap and seal the solution container.

  • Surface Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound.

Post-Handling and Disposal
  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, weigh papers, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[8][9]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, goggles, gown, shoe covers, and finally inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]

  • Waste Disposal Plan: Hazardous waste containing this compound must be disposed of through an approved hazardous waste management vendor in accordance with local, state, and federal regulations.[9][10] Do not dispose of this compound down the drain.

Mandatory Visualizations

This compound Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal prep_area Designate Handling Area gather_materials Assemble All Materials prep_area->gather_materials spill_kit Ensure Spill Kit is Ready gather_materials->spill_kit don_ppe Don Full PPE spill_kit->don_ppe use_hood Work in Fume Hood/Isolator don_ppe->use_hood weigh_compound Weigh this compound Powder use_hood->weigh_compound solubilize Solubilize Compound weigh_compound->solubilize seal_container Seal Solution Container solubilize->seal_container decontaminate Decontaminate Surfaces seal_container->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe disposal Dispose via Approved Vendor segregate_waste->disposal wash_hands Thorough Hand Washing doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.